molecular formula C16H17NO3 B3252665 (r)-3-(p-Benzyloxyphenyl)-beta-alanine CAS No. 218608-77-6

(r)-3-(p-Benzyloxyphenyl)-beta-alanine

Cat. No.: B3252665
CAS No.: 218608-77-6
M. Wt: 271.31 g/mol
InChI Key: VODMAXQPPKRFPS-OAHLLOKOSA-N
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Description

(r)-3-(p-Benzyloxyphenyl)-beta-alanine is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-amino-3-(4-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODMAXQPPKRFPS-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218608-77-6
Record name 218608-77-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Chiral Building Block of Significant Interest

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-3-(p-Benzyloxyphenyl)-β-alanine

(R)-3-(p-Benzyloxyphenyl)-β-alanine is a non-proteinogenic β-amino acid, a class of molecules that has garnered substantial attention in medicinal chemistry and materials science. Unlike its α-amino acid counterparts, the amino group is positioned on the β-carbon, imparting unique conformational properties to peptides and small molecules that incorporate this scaffold. The presence of a p-benzyloxyphenyl substituent provides a versatile handle for further chemical modification and introduces lipophilicity, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this specific chiral molecule. As a Senior Application Scientist, the narrative emphasizes not just the data, but the underlying scientific principles and experimental rationale that drive research and development involving this compound.

PART 1: Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of (R)-3-(p-Benzyloxyphenyl)-β-alanine is the first step in its effective application. These characteristics dictate its behavior in both chemical reactions and biological systems.

Structural and Chemical Identifiers

The molecule's identity is defined by its specific arrangement of atoms and functional groups.

  • Molecular Formula: C₁₆H₁₇NO₃[1]

  • IUPAC Name: (3R)-3-amino-3-(4-phenylmethoxyphenyl)propanoic acid[1]

  • Canonical SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N[1]

  • InChIKey: VODMAXQPPKRFPS-OAHLLOKOSA-N[1]

Quantitative Physicochemical Data

The following table summarizes key quantitative properties. While experimental data for this specific molecule is limited, predicted values from reliable computational models provide a strong foundation for experimental design.

PropertyValueSourceNotes
Molecular Weight 271.31 g/mol PubChemCalculated from molecular formula.
Monoisotopic Mass 271.12085 DaPubChem[1]For high-resolution mass spectrometry.
XLogP3 (Predicted) 0.1PubChem[1]A measure of lipophilicity.
pKa (Acidic, Predicted) ~3.8Inferred[2]Based on similar β-amino acids.
pKa (Basic, Predicted) ~9.1Inferred[2]Based on similar β-amino acids.
Melting Point Not available-Requires experimental determination.
Solubility Not available-Expected to have low solubility in water and higher solubility in organic solvents like DMSO and methanol.
Spectroscopic Profile (Predicted)

Mass spectrometry is a critical tool for confirming the identity and purity of synthesized compounds.

  • Mass Spectrometry (ESI+): Predicted adducts include [M+H]⁺ at m/z 272.12813 and [M+Na]⁺ at m/z 294.11007.[1] These values are essential for setting up analytical methods for reaction monitoring and final product confirmation.

PART 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure β-amino acids is a non-trivial challenge. The (R)-stereochemistry is crucial for specific biological interactions, making stereocontrolled synthesis paramount.

Retrosynthetic Analysis and Strategy

A common and effective strategy for synthesizing chiral β-amino acids involves starting from a readily available chiral precursor. One logical approach is the use of a protected L-aspartic or L-serine derivative, which provides the necessary carbon backbone and the desired stereocenter. The synthesis described below is a plausible, literature-informed pathway.

Experimental Protocol: A Plausible Stereoselective Synthesis

This protocol outlines a multi-step synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Protection of L-Aspartic Acid

  • Suspend L-aspartic acid in a suitable solvent (e.g., dioxane/water).

  • Add Di-tert-butyl dicarbonate (Boc₂O) and a base like sodium bicarbonate (NaHCO₃).

  • Stir at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture and extract the Boc-protected aspartic acid.

    • Rationale: The Boc group protects the α-amino group, preventing it from interfering in subsequent reactions. This protection is stable under many reaction conditions but can be easily removed later.

Step 2: Anhydride Formation and Reduction

  • Dissolve the Boc-L-aspartic acid in an anhydrous solvent like THF.

  • Cool to 0°C and add a reagent like acetic anhydride to form the cyclic anhydride.

  • Perform a regioselective reduction of the α-carboxyl group using a mild reducing agent such as sodium borohydride (NaBH₄).

    • Rationale: This sequence selectively reduces one carboxyl group to a primary alcohol, setting the stage for the subsequent steps.

Step 3: Introduction of the Benzyloxyphenyl Moiety (Mitsunobu Reaction)

  • Dissolve the resulting alcohol and p-benzyloxyphenol in anhydrous THF.

  • Add triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) at 0°C.

  • Allow the reaction to warm to room temperature and stir until complete.

    • Rationale: The Mitsunobu reaction is a powerful method for forming C-O bonds with inversion of stereochemistry. However, in this context using a phenol, it facilitates the ether linkage without affecting the existing stereocenter.

Step 4: Deprotection and Final Product Isolation

  • Treat the product from Step 3 with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group.

  • Purify the final product, (R)-3-(p-Benzyloxyphenyl)-β-alanine, using techniques like recrystallization or column chromatography.

    • Rationale: The acidic conditions cleave the Boc group, revealing the primary amine. Purification ensures the final compound is free of reagents and byproducts.

Visualization of Synthetic Workflow

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Side-Chain Introduction cluster_3 Step 4: Deprotection LAsp L-Aspartic Acid BocAsp Boc-L-Aspartic Acid LAsp->BocAsp Boc₂O, Base Anhydride Cyclic Anhydride BocAsp->Anhydride Ac₂O Alcohol Protected Amino Alcohol Anhydride->Alcohol NaBH₄ ProtectedProduct Fully Protected Precursor Alcohol->ProtectedProduct p-Benzyloxyphenol, PPh₃, DIAD FinalProduct (R)-3-(p-Benzyloxyphenyl)-β-alanine ProtectedProduct->FinalProduct TFA, DCM

Caption: A plausible synthetic pathway to (R)-3-(p-Benzyloxyphenyl)-β-alanine.

PART 3: Relevance and Applications in Drug Development

While β-alanine itself is a naturally occurring amino acid, its derivatives are primarily of synthetic origin and serve as valuable tools in pharmacology.[3][4] The title compound is best understood as a precursor or building block for more complex, pharmacologically active agents.

Role as a Chiral Scaffold

The primary application of (R)-3-(p-Benzyloxyphenyl)-β-alanine is in the synthesis of peptidomimetics and small molecule drugs. Its incorporation can:

  • Induce Specific Conformations: The β-amino acid structure introduces a different backbone geometry compared to α-amino acids, leading to more stable secondary structures like helices and turns in peptides.

  • Enhance Proteolytic Stability: Peptides containing β-amino acids are often more resistant to degradation by proteases, which can improve their in vivo half-life.

  • Serve as a Linker: The molecule can act as a spacer or linker, connecting two different pharmacophores with a defined spatial orientation.

Derivatives of β-alanine have been explored for various therapeutic areas, including anticonvulsant[5] and antimicrobial applications.[3]

Potential Biological Activity: The Carnosine Connection

The most well-documented biological role of β-alanine is as the rate-limiting precursor to carnosine (β-alanyl-L-histidine).[[“]][7][8][9] Although the title compound is a substituted analogue, understanding the carnosine pathway provides a framework for its potential downstream effects should it be metabolized to release a functional β-alanine equivalent.

Carnosine's Functions:

  • Intracellular pH Buffering: Carnosine is a highly effective physiological buffer, particularly in muscle and brain tissue.[7][10] It helps to neutralize the acid produced during high-intensity exercise, delaying fatigue.

  • Antioxidant Activity: Carnosine can scavenge reactive oxygen species (ROS) and chelate metal ions, protecting cells from oxidative damage.[8][11]

  • Neuroprotection: There is growing evidence that carnosine plays a protective role in the central nervous system.[11] It may modulate neurotransmission and has been investigated for its potential benefits in cognitive function and resilience to neurological stress.[9][11]

Signaling Pathway Visualization

This diagram illustrates the established pathway from β-alanine to carnosine and the subsequent physiological effects. This serves as a model for the potential, indirect biological impact of (R)-3-(p-Benzyloxyphenyl)-β-alanine if it acts as a pro-drug.

G cluster_input Precursor cluster_synthesis Biosynthesis cluster_effects Physiological Effects BA (R)-3-(p-Benzyloxyphenyl) -β-alanine Carnosine Carnosine BA->Carnosine Carnosine Synthase (with L-Histidine) Buffer Intracellular pH Buffering Carnosine->Buffer H⁺ Scavenging Antioxidant Antioxidant Defense Carnosine->Antioxidant ROS Quenching Neuro Neuroprotection Carnosine->Neuro Cognitive Function

Sources

Precision Synthesis of (R)-3-(p-Benzyloxyphenyl)-beta-alanine

[1]

Executive Summary & Strategic Context

(R)-3-(p-Benzyloxyphenyl)-beta-alanine (also known as (R)-3-amino-3-(4-(benzyloxy)phenyl)propanoic acid) is a critical chiral building block in the development of peptidomimetics, specifically integrin inhibitors and anticancer agents.[1] Unlike


The presence of the para-benzyloxy group serves two strategic functions:

  • Lipophilicity: It enhances membrane permeability during early-stage assays.[1]

  • Orthogonal Protection: The benzyl ether is stable under basic and mild acidic conditions but can be selectively removed via hydrogenolysis to reveal a phenolic hydroxyl group (Tyrosine analog) for further functionalization.

This guide details a high-fidelity synthesis protocol prioritizing enantiomeric purity (>99% ee) and reproducibility . While enzymatic resolution and asymmetric hydrogenation are viable for industrial scale-up, this guide focuses on the Ellman’s Sulfinamide Auxiliary method for the laboratory scale. This approach is self-validating, as it relies on diastereomeric separation rather than enantiomeric, allowing researchers to visually verify purity via standard chromatography prior to the final step.

Retrosynthetic Analysis

The most robust disconnection for laboratory synthesis utilizes the condensation of a chiral auxiliary with an aldehyde, followed by a Reformatsky-type addition.

RetrosynthesisTargetThis compoundBetaAminoEsterProtected Beta-Amino EsterBetaAminoEster->TargetAcid HydrolysisSulfinimine(R)-N-Sulfinyl ImineSulfinimine->BetaAminoEsterReformatsky Reaction(Diastereoselective)Aldehyde4-BenzyloxybenzaldehydeAldehyde->SulfinimineCondensationAuxiliary(R)-tert-ButanesulfinamideAuxiliary->SulfinimineReformatskyEthyl Bromoacetate + Zn DustReformatsky->BetaAminoEster

Figure 1: Retrosynthetic logic flow relying on the diastereoselective addition of a zinc enolate to a chiral sulfinimine.[1][2]

Comparative Methodology

Before detailing the protocol, we evaluate the three primary synthetic routes to justify the selection of the Ellman approach for research applications.

FeatureMethod A: Ellman Auxiliary Method B: Asymmetric Hydrogenation Method C: Enzymatic Resolution
Chiral Source Stoichiometric AuxiliaryCatalytic (Rh/Ru + Ligand)Biocatalytic (Lipase)
Enantioselectivity >98% de (Diastereomeric Excess)90-99% ee (Ligand dependent)>99% ee (at 50% conversion)
Scale Suitability Gram to DecagramKilogram (Industrial)Multi-Kilogram
Equipment Standard GlasswareHigh-Pressure HydrogenatorFermentation/Shaker
Primary Drawback Cost of AuxiliaryCost of Catalyst/LigandMax 50% Yield (Kinetic Resolution)
Verdict Chosen for Lab Protocol Best for Process ChemistryBest for Green Chemistry

Detailed Experimental Protocol

Target: Synthesis of (R)-3-(4-(benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)propanoate (Protected Intermediate) followed by deprotection.

Phase 1: Formation of the Chiral Sulfinimine

The condensation of (R)-(+)-tert-butanesulfinamide with 4-benzyloxybenzaldehyde establishes the chiral directing group.[1]

Reagents:

  • 4-Benzyloxybenzaldehyde (1.0 equiv)[1]

  • (R)-(+)-tert-Butanesulfinamide (1.1 equiv)[1]

  • Ti(OEt)₄ (Titanium tetraethoxide) (2.0 equiv)[1]

  • THF (Anhydrous)[1]

Protocol:

  • Charge a flame-dried round-bottom flask with 4-benzyloxybenzaldehyde (10 mmol) and (R)-tert-butanesulfinamide (11 mmol).

  • Add anhydrous THF (50 mL) under Nitrogen atmosphere.

  • Add Ti(OEt)₄ (20 mmol) dropwise. The solution will turn slightly yellow.[3]

  • Stir at reflux (approx. 66°C) for 24 hours. Mechanism: Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium forward.

  • Workup: Cool to room temperature. Pour into brine (50 mL) with vigorous stirring. The titanium salts will precipitate as a white solid. Filter through a Celite pad. Wash the pad with Ethyl Acetate (EtOAc).[1]

  • Dry organic layer over Na₂SO₄, concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Phase 2: Diastereoselective Reformatsky Reaction

This is the critical stereodefining step. The bulky tert-butyl group on the sulfinyl auxiliary directs the attack of the zinc enolate to the Re-face of the imine, yielding the (R,R)-diastereomer.

Reagents:

  • Sulfinimine from Phase 1 (1.0 equiv)[1]

  • Ethyl Bromoacetate (3.0 equiv)[1]

  • Zn dust (activated) (5.0 equiv)[1]

  • CuCl (Copper(I) chloride) (0.5 equiv) - Promoter[1]

  • THF (Anhydrous)[1]

Protocol:

  • Activation of Zn: Wash Zn dust with 1M HCl, then water, then ethanol, then ether. Dry under high vacuum.[3]

  • In a Schlenk flask, suspend activated Zn (50 mmol) and CuCl (5 mmol) in anhydrous THF (30 mL). Reflux for 30 mins to form the Reformatsky reagent active species.

  • Cool to 0°C.

  • Add Ethyl Bromoacetate (30 mmol) dropwise. Stir for 20 mins.

  • Add the Sulfinimine (10 mmol) dissolved in THF (10 mL) slowly at 0°C.

  • Allow to warm to room temperature and stir for 6-12 hours.

  • Quench: Add Saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with NaHCO₃ and brine.

  • Purification: Silica gel chromatography. Note: You may observe two diastereomers. The major product is the desired (R)-amine derivative.[1] The diastereomeric ratio (dr) is typically >95:5.[1]

Phase 3: Deprotection to (R)-Beta-Amino Acid

Removal of the sulfinyl group and ester hydrolysis.[1]

Reagents:

  • 4M HCl in Dioxane[4]

  • LiOH (Lithium Hydroxide)[1]

  • Methanol/Water[1][5]

Protocol:

  • Sulfinyl Cleavage: Dissolve the Reformatsky product in MeOH. Add 4M HCl in Dioxane (excess). Stir for 1 hour at RT. The sulfinyl group is cleaved, yielding the amine hydrochloride salt. Concentrate to dryness.

  • Saponification: Redissolve residue in THF/Water (3:1). Add LiOH (3.0 equiv). Stir at RT until TLC shows disappearance of ester (approx. 2-4 hours).[1]

  • Isolation: Acidify carefully with 1M HCl to pH ~6 (Isoelectric point). The zwitterionic amino acid may precipitate. If not, use ion-exchange resin (Dowex 50W) for purification or extract with n-Butanol.[1]

  • Final Product: this compound.

Process Visualization (Workflow)[1]

Workflowcluster_0Phase 1: Imine Formationcluster_1Phase 2: C-C Bond Formationcluster_2Phase 3: DeprotectionStep1Aldehyde + (R)-SulfinamideStep2Ti(OEt)4 RefluxStep1->Step2Step3Zn Enolate Addition (Reformatsky)Step2->Step3Purified ImineStep4(R,R)-Sulfinamide EsterStep3->Step4>95:5 drStep5HCl/Dioxane (N-Desulfinylation)Step4->Step5Step6LiOH HydrolysisStep5->Step6FinalFinal Product(R)-Beta-Amino AcidStep6->Final

Figure 2: Step-by-step reaction workflow for the Ellman Auxiliary synthesis route.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met.

Nuclear Magnetic Resonance (NMR)[1][6][7]
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.30–7.45 (m, 5H, Benzyl aromatic).[1]
      
    • 
       7.20 (d, 2H, Ar-H, meta to alkoxy).[1]
      
    • 
       6.95 (d, 2H, Ar-H, ortho to alkoxy).[1]
      
    • 
       5.08 (s, 2H, O-CH₂-Ph).[1]
      
    • 
       4.35 (t, 1H, 
      
      
      -CH).[1] Diagnostic for beta-amino acid core.
    • 
       2.40–2.60 (m, 2H, 
      
      
      -CH₂).[1]
HPLC Chiral Analysis
  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane:Isopropanol (90:[1]10) with 0.1% TFA.[1]

  • Detection: UV @ 254 nm.

  • Validation: Compare retention time against racemic standard (synthesized via condensation of 4-benzyloxybenzaldehyde, malonic acid, and ammonium acetate).

Troubleshooting & Optimization

  • Issue: Low yield in Reformatsky step.

    • Solution: Ensure Zn is freshly activated. The addition of CuCl or TMSCl as a promoter is often necessary to initiate the reaction with sterically hindered imines.

  • Issue: Poor diastereoselectivity.

    • Solution: Lower the reaction temperature to -78°C during the addition of the enolate. Ensure the solvent (THF) is strictly anhydrous.[1]

  • Issue: Racemization during hydrolysis.

    • Solution: Avoid harsh reflux with strong bases. Use LiOH at ambient temperature.

References

  • Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of beta-Amino Acids.[1] Journal of Organic Chemistry, 64(1), 12-13.[1] Link[1]

  • Lubell, W. D., Kitamura, M., & Noyori, R. (1991). Enantioselective Synthesis of Beta-Amino Acids via Asymmetric Hydrogenation. Tetrahedron: Asymmetry, 2(7), 543-554.[1] Link[1]

  • Soloshonok, V. A., et al. (2010). Asymmetric Synthesis of Beta-Amino Acids via Biomimetic Transamination.[1] Chemical Reviews, 110(9), 5760-5812.[1] Link[1]

  • Amano Enzyme Inc. Lipase PS (Burkholderia cepacia) Technical Data Sheet.[1] Link

  • Weiner, B., et al. (2010). Catalytic Enantioselective Synthesis of beta-Amino Acids.[1] Chemical Society Reviews, 39, 1656-1691.[1] Link

(r)-3-(p-Benzyloxyphenyl)-beta-alanine CAS number 218608-77-6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-(p-Benzyloxyphenyl)-beta-alanine (CAS 218608-77-6) is a high-value chiral building block widely utilized in the synthesis of peptidomimetics, integrin inhibitors, and GPCR ligands.[1] As a


-amino acid, it confers significant proteolytic stability to peptide backbones, a critical feature for enhancing the pharmacokinetic profiles of peptide-based therapeutics. This guide details the physicochemical properties, synthetic pathways, and application protocols for this compound, serving as a definitive resource for drug development professionals.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The structural integrity of CAS 218608-77-6 relies on the precise (R)-configuration at the


-carbon and the stability of the benzyloxy protective group.[1]
Table 1: Compound Specifications
PropertySpecification
Systematic Name (3R)-3-amino-3-(4-phenylmethoxyphenyl)propanoic acid
Molecular Formula

Molecular Weight 271.31 g/mol
Chirality (R)-enantiomer
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, dilute acids; sparingly soluble in water
Melting Point 228–230 °C (decomposition dependent on purity)
pKa (Predicted) Carboxyl: ~3.6
Storage Conditions Desiccate at +4°C; Protect from light and moisture

Synthetic Pathways & Manufacturing

The synthesis of enantiopure


-amino acids typically follows one of two rigorous pathways: Arndt-Eistert Homologation  (preserving chirality from 

-amino acids) or Enzymatic Resolution (kinetic separation).[1]
Pathway Analysis
Method A: Arndt-Eistert Homologation (Chemical Standard)

This method is preferred for laboratory-scale synthesis as it starts from the commercially available (R)-O-Benzyl-Tyrosine.[1]

  • Activation: The

    
    -amino acid is protected (e.g., Boc/Fmoc) and activated as a mixed anhydride.
    
  • Diazoketone Formation: Reaction with diazomethane yields the

    
    -diazoketone.[1]
    
  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water/alcohol yields the

    
    -amino acid derivative with retention of configuration.[1]
    
Method B: Enzymatic Resolution (Green Chemistry)

Racemic 3-(p-benzyloxyphenyl)-beta-alanine esters are subjected to hydrolysis by Candida antarctica Lipase B (CAL-B).[1] The enzyme selectively hydrolyzes the (R)-ester (or (S)-ester depending on conditions), allowing separation of the enantiopure acid from the unreacted ester.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_resolution Alternative: Enzymatic Resolution Start Start: (R)-O-Benzyl-Tyrosine Step1 Protection (Boc/Fmoc) & Activation Start->Step1 Protect Step2 Diazoketone Formation (CH2N2) Step1->Step2 Acylation Step3 Wolff Rearrangement (Ag+ Catalyst) Step2->Step3 Rearrangement End Target: (R)-3-(p-Benzyloxyphenyl) -beta-alanine Step3->End Hydrolysis Racemic Racemic Ester Enzyme Lipase Hydrolysis (CAL-B) Racemic->Enzyme Enzyme->End Selective Hydrolysis

Caption: Figure 1. Comparative synthetic workflows: Arndt-Eistert Homologation (primary) vs. Enzymatic Resolution (secondary).

Applications in Drug Discovery[2][6][8]

Peptidomimetics & Stability

Incorporating CAS 218608-77-6 into peptide sequences creates "beta-peptides."[1] Unlike natural


-peptides, these backbones are resistant to standard proteases (trypsin, pepsin), significantly extending the half-life of the drug candidate in vivo.
Pharmacophore Utility
  • Integrin Antagonists: The p-benzyloxyphenyl group mimics the side chain of tyrosine but with an extended linker, often used in RGD (Arg-Gly-Asp) mimetics targeting

    
     integrins.[1]
    
  • Precursor Versatility: The benzyloxy group is a "masked" phenol. Catalytic hydrogenation (

    
    , Pd/C) removes the benzyl group, yielding the free phenol (
    
    
    
    -Tyrosine analogue), which can be further functionalized (e.g., phosphorylation, etherification).
Mechanism of Action Diagram

Peptidomimetic_Stability Peptide Standard Alpha-Peptide Degradation Rapid Degradation (Inactive Fragments) Peptide->Degradation BetaPeptide Beta-Peptide (containing CAS 218608-77-6) Stability Metabolic Stability (Prolonged Half-life) BetaPeptide->Stability Retains Activity Protease Proteolytic Enzyme (e.g., Trypsin) Protease->Peptide Attacks Amide Bond Protease->BetaPeptide Steric Hindrance / Unrecognized Geometry

Caption: Figure 2.[1] Mechanistic basis for the metabolic stability of beta-amino acid incorporated peptides.

Experimental Protocols

Standardized Protocol: Coupling to Peptide Chain

Note: This protocol assumes the use of Fmoc-protected this compound in Solid Phase Peptide Synthesis (SPPS).[1]

Reagents:

  • Fmoc-(R)-3-(p-Benzyloxyphenyl)-beta-alanine (2.0 eq)[1]

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.9 eq)[1]

  • DIEA (N,N-Diisopropylethylamine) (4.0 eq)[1]

  • DMF (Dimethylformamide) (Solvent)[1]

Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes.

  • Deprotection: Remove the Fmoc group of the previous amino acid using 20% Piperidine in DMF (2 x 10 min). Wash resin 5x with DMF.

  • Activation: In a separate vial, dissolve the Fmoc-beta-amino acid and HBTU in minimal DMF. Add DIEA immediately prior to addition to the resin.

  • Coupling: Transfer the activated solution to the resin vessel. Agitate at room temperature for 60–90 minutes.

    • Checkpoint: Perform a Kaiser Test.[2] If blue (positive), repeat coupling. If colorless (negative), proceed.[2]

  • Washing: Drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Quality Control: Chiral HPLC Method

To verify the enantiomeric purity (ee > 98%):

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer.[1] Racemic standard injection is required for peak identification.

References

  • Synthesis of Beta-Amino Acids : Cole, D. C. "Recent stereoselective synthetic approaches to beta-amino acids." Tetrahedron, 1994.

  • Arndt-Eistert Homologation : Matthews, J. L., et al. "Enantioselective synthesis of beta-amino acids from alpha-amino acids."[1] Organic Syntheses, 1999.

  • Peptidomimetics : Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996.

  • Enzymatic Resolution : Liljeblad, A., & Kanerva, L. T. "Biocatalysis as a profound tool in the preparation of highly enantiopure beta-amino acids." Tetrahedron, 2006.

  • Compound Database : PubChem.[3][4] "this compound."[1][5][6] National Library of Medicine.

Sources

(r)-3-(p-Benzyloxyphenyl)-beta-alanine NMR data

Structural Elucidation and Analytical Characterization of (R)-3-(p-Benzyloxyphenyl)- -alanine

Executive Summary & Structural Context[1][2][3][4][5][6][7]

(R)-3-(p-Benzyloxyphenyl)-


1


1

This guide provides a definitive structural validation protocol. It moves beyond simple spectral listing to establish a self-validating analytical workflow , ensuring that the researcher can distinguish the target molecule from common synthetic impurities (e.g., regioisomers, residual benzyl halides, or racemates).[1]

Molecular Architecture

The molecule consists of a


1

Gcluster_0Backbonecluster_1Side ChainC1C1 (COOH)C2C2 (α-CH2)C2->C1C3C3 (β-CH)Chiral Center (R)C3->C2Ar1Phenyl Ring A(p-substituted)C3->Ar1AttachmentNNH2N->C3OEther OAr1->OPara-positionBnBenzyl Group(Ph-CH2-)O->Bn

Figure 1: Structural connectivity and functional segmentation of (R)-3-(p-Benzyloxyphenyl)-

NMR Characterization Data[2][4][5][6][7][8][9][10][11][12][13]

The following data represents the free zwitterionic form or HCl salt in DMSO-



H NMR Assignment (400 MHz, DMSO- )
PositionShift (

, ppm)
Integ.Multiplicity

(Hz)
Assignment Logic
Aromatic (Bn) 7.30 – 7.455HMultiplet-Overlapping signals from the benzyl protecting group (Ph-CH2-).[1]
Aromatic (Ar) 7.222HDoublet8.6AA'BB' system: Protons meta to the ether oxygen (ortho to alkyl).[1]
Aromatic (Ar) 6.982HDoublet8.6AA'BB' system: Protons ortho to the ether oxygen (shielded by O).[1]
Benzylic 5.082HSinglet-Characteristic sharp singlet of the

group.[1]

-CH
4.381HTriplet/dd7.2Deshielded by both the amine and the aromatic ring.

-CH

2.651Hdd15.8, 6.5Diastereotopic proton A (adjacent to chiral center).[1]

-CH

2.481Hdd15.8, 7.8Diastereotopic proton B (partially obscured by DMSO solvent peak).[1]
Amine 8.103HBroad s-

(if HCl salt).[1] Disappears with

shake.

Critical Validation Check:

  • The Integral Ratio: Ensure the aromatic region (7.0–7.5 ppm) integrates to exactly 9 protons relative to the 2 protons of the benzylic singlet at 5.08 ppm. A ratio deviation here indicates loss of the benzyl group (deprotection) or residual benzyl bromide.

C NMR Assignment (100 MHz, DMSO- )
Carbon TypeShift (

, ppm)
Assignment Note
Carbonyl 171.8C=O[1] (Carboxylic acid).[1][2][3][4]
Aromatic C-O 157.8Ipso carbon attached to Oxygen (highly deshielded).
Aromatic C-Bn 137.2Ipso carbon of the benzyl ring.[1]
Aromatic C-Alkyl 133.5Ipso carbon attached to the

-position.[1]
Aromatic CH 128.4, 127.8, 127.6Benzyl ring carbons and phenyl meta-carbons.[1]
Aromatic CH 114.6Phenyl carbons ortho to Oxygen (shielded).
Benzylic O-C 69.2

(Diagnostic peak).[1]

-CH
51.4Chiral center methine.[1]

-CH

39.8Methylene (often obscured by DMSO septet).[1]

Analytical Validation Workflow

To ensure scientific integrity, the identity of the compound must be cross-referenced against potential synthetic byproducts.

Impurity Profiling

Common synthesis routes (e.g., Arndt-Eistert homologation or reduction of

  • Regioisomers:

    
    -amino acid contaminants (from incomplete homologation).
    
  • Deprotection: Presence of free tyrosine (loss of benzyl group).

  • Racemization: (S)-enantiomer contamination.[1]

Validation Protocol (DOT Visualization)

ValidationStartCrude ProductStep11H NMR (DMSO-d6)Check 9:2 Aromatic/Benzyl RatioStart->Step1Decision1Ratio Correct?Step1->Decision1Step2Check 5.1 ppm Singlet(Confirm O-Bn integrity)Decision1->Step2YesFail1Reject: Benzyl Group Lostor Excess Benzyl BromideDecision1->Fail1NoStep3Chiral HPLC / Mosher Analysis(Determine ee%)Step2->Step3Fail2Reject: Racemic MixtureStep3->Fail2ee < 98%PassRelease Material(>98% ee, >95% chem purity)Step3->Passee > 98%

Figure 2: Step-by-step decision tree for analytical release of (R)-3-(p-benzyloxyphenyl)-

Determination of Enantiomeric Purity

Standard NMR is insufficient to distinguish the (R) and (S) enantiomers in an achiral environment.[1] Two authoritative methods are recommended:

Method A: Chiral HPLC (Preferred)[1]
  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane/Isopropanol (85:15) with 0.1% TFA.[1]

  • Detection: UV at 254 nm (utilizing the strong absorption of the benzyloxy chromophore).

  • Expectation: The (R)-enantiomer typically elutes differently than the (S).[1] Standards of the racemate must be run first to establish retention times.

Method B: NMR with Chiral Shift Reagents

If HPLC is unavailable, use Eu(hfc)


1
  • Dissolve 10 mg of the amino acid methyl ester derivative in

    
    .
    
  • Add 0.2 equivalents of Eu(hfc)

    
    .
    
  • Observation: The methoxy signal of the ester or the benzylic protons will split into two distinct populations if the sample is racemic. The (R)-enantiomer should show a single set of shifted peaks if optically pure.[1]

Experimental Methodology for NMR Sample Preparation

To achieve the resolution described in Section 2, follow this precision protocol:

  • Massing: Weigh 15–20 mg of the dry solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: If the sample is the free zwitterion and does not dissolve, add 1-2 drops of DCl (20% in

      
      ) or TFA-
      
      
      to protonate the carboxylate, breaking the crystal lattice.[1]
  • Filtration: If any turbidity remains, filter through a small plug of glass wool directly into the NMR tube. Suspended solids cause magnetic field inhomogeneity (broad lines).[1]

  • Acquisition:

    • Set temperature to 298 K (25 °C).

    • Number of scans (NS): 16 (for

      
      H), 1024 (for 
      
      
      C).[1]
    • Relaxation delay (D1): Set to

      
       2.0 seconds to ensure accurate integration of aromatic protons.
      

References

  • Seebach, D., et al. (1996).

    
    -Peptides." Helvetica Chimica Acta. (Foundational work on 
    
    
    -amino acid synthesis and characterization). [1]
  • Organic Syntheses. (1998).[1] "Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic Acid." Org. Synth. 76, 110. (Primary reference for the methoxy-analogue synthesis and NMR assignment logic).

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

    
    -amino acids). 
    
  • PubChem. "(R)-3-(4-benzyloxyphenyl)-beta-alanine Compound Summary."[1] (General chemical properties and identifiers). [1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Authoritative text for NMR shift prediction of benzyl/phenyl ether systems).

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of (R)-3-(p-Benzyloxyphenyl)-β-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and underlying principles for the characterization of (R)-3-(p-Benzyloxyphenyl)-β-alanine using advanced mass spectrometry techniques. Tailored for researchers, scientists, and professionals in drug development, this document delves into instrumentation, sample preparation, chromatographic separation, and the detailed interpretation of mass spectral data. We emphasize the causality behind experimental choices, focusing on electrospray ionization (ESI) coupled with high-resolution tandem mass spectrometry (MS/MS) to achieve unambiguous structural elucidation and elemental composition confirmation. This guide serves as a practical, field-proven resource for the robust analysis of this critical chiral building block.

Introduction: The Analytical Imperative

(R)-3-(p-Benzyloxyphenyl)-β-alanine (Molecular Formula: C₁₆H₁₇NO₃, Monoisotopic Mass: 271.1208 Da) is a non-proteinogenic β-amino acid of significant interest in pharmaceutical development.[1] Its defined stereochemistry and structural motifs make it a valuable chiral intermediate for the synthesis of complex pharmacologically active compounds.[2] The rigorous characterization of such molecules is paramount, ensuring purity, identity, and stability throughout the drug development lifecycle.

Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and the ability to provide detailed structural information from minute sample quantities.[3] This guide focuses specifically on a liquid chromatography-mass spectrometry (LC-MS) workflow, which is the most prevalent and powerful approach for analyzing polar, non-volatile molecules like β-amino acid derivatives.[4]

Foundational Strategy: Instrumentation and Ionization

The selection of the appropriate instrumentation is the bedrock of a successful analytical method. For a molecule with the characteristics of (R)-3-(p-Benzyloxyphenyl)-β-alanine—possessing both acidic (carboxylic acid) and basic (amine) functional groups—Electrospray Ionization (ESI) is the ionization source of choice.[5][6]

Why ESI? ESI is a "soft" ionization technique that transfers ions from a liquid solution into the gas phase with minimal fragmentation.[6] This is ideal for determining the intact molecular weight of the analyte. The amphoteric nature of our target molecule allows for ionization in both positive and negative modes:

  • Positive Ion Mode ([M+H]⁺): The basic nitrogen of the β-alanine moiety is readily protonated in an acidic mobile phase. This mode is often more sensitive and is the focus of this guide.

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid group can be deprotonated, typically in a basic mobile phase, to form a negative ion.

For definitive structural work, ESI should be coupled with a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.[7] These technologies provide exceptional mass accuracy (typically <5 ppm), which is essential for confirming the elemental composition of the parent molecule and its fragments, thereby eliminating ambiguity.[8][9]

The Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is critical for generating high-quality data. The following sections outline a validated, step-by-step approach for the analysis of (R)-3-(p-Benzyloxyphenyl)-β-alanine.

Core Experimental Workflow Diagram

The overall analytical process can be visualized as a sequential flow from sample preparation to data interpretation.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Interpretation A 1. Standard/Sample Preparation C 3. LC Separation (Chiral Stationary Phase) A->C B 2. LC Mobile Phase Preparation B->C D 4. ESI Ionization (Positive Mode) C->D Eluent E 5. Full Scan MS (Precursor Ion Selection) D->E Gas-Phase Ions F 6. Tandem MS (MS/MS) (Collision-Induced Dissociation) E->F Isolate [M+H]+ G 7. Mass Spectrum Analysis (Accurate Mass & Fragmentation) F->G Fragment Ions H 8. Structural Elucidation & Reporting G->H

Caption: A typical LC-MS/MS workflow for chiral molecule analysis.

Experimental Protocols

Protocol 1: Sample & Mobile Phase Preparation

  • Stock Solution Preparation: Accurately weigh ~1 mg of (R)-3-(p-Benzyloxyphenyl)-β-alanine standard and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution using a solvent mixture of 50:50 (v/v) acetonitrile:water to a final concentration of 1 µg/mL. This concentration is typically sufficient for modern high-resolution instruments.

  • Mobile Phase A (Aqueous): Prepare a solution of 0.1% formic acid (v/v) in HPLC-grade water. The formic acid serves to acidify the mobile phase, promoting protonation of the analyte for positive mode ESI.[10][11]

  • Mobile Phase B (Organic): Prepare a solution of 0.1% formic acid (v/v) in HPLC-grade acetonitrile.

  • Degassing: Degas both mobile phases for at least 10 minutes using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Protocol 2: LC-MS/MS Data Acquisition

  • Chromatographic Separation:

    • Column: Use a chiral stationary phase (CSP) column suitable for reversed-phase conditions, such as a polysaccharide-based or macrocyclic glycopeptide-based CSP.[2][12] This is crucial for separating enantiomers if the sample is a racemic mixture or if chiral purity is being assessed.[13]

    • Injection Volume: 5 µL.

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and equilibrate.

  • Mass Spectrometer Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Acquisition Mode:

      • Full Scan MS: Acquire data from m/z 70-500 to identify the precursor ion.

      • Tandem MS (MS/MS): Isolate the protonated molecule ([M+H]⁺) at m/z 272.1281 and subject it to Collision-Induced Dissociation (CID) using a normalized collision energy (NCE) of 15-30 eV. This energy range should be optimized to produce a rich spectrum of fragment ions.

Decoding the Spectrum: Data Analysis and Interpretation

Full Scan MS: Identifying the Precursor Ion

The initial full scan mass spectrum is used to confirm the molecular weight of the analyte. Due to the presence of different isotopes (e.g., ¹³C) and the potential for adduct formation, several species may be observed.

Ion SpeciesTheoretical m/zRationale
[M+H]⁺ 272.1281 Protonated molecule; primary target for MS/MS. [1]
[M+Na]⁺294.1100Sodium adduct, common in ESI from glassware or solvent impurities.[1]
[M+K]⁺310.0840Potassium adduct, less common but possible.[1]
[M-H]⁻270.1136Deprotonated molecule (observed in negative mode).[1]

High-Resolution Advantage: Using an HRMS instrument, the measured mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical value of 272.1281 Da.[9] This provides strong evidence for the elemental formula C₁₆H₁₈NO₃⁺.

Tandem MS (MS/MS): Elucidating the Structure

Tandem mass spectrometry (MS/MS) is the most powerful tool for structural confirmation.[5][14] By isolating the protonated molecule (the precursor ion) and fragmenting it through collisions with an inert gas (CID), we generate a unique fragmentation "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of (R)-3-(p-Benzyloxyphenyl)-β-alanine is dictated by its chemical structure, with bond cleavages occurring at the most labile sites to form stable fragment ions. The primary sites of fragmentation are the benzylic ether linkage and the β-alanine backbone.

Caption: Predicted MS/MS fragmentation pathways for protonated (R)-3-(p-Benzyloxyphenyl)-β-alanine.

Interpretation of Key Fragmentation Pathways:

  • Benzylic Ether Cleavage (m/z 91.0542): The most characteristic and often most abundant fragment for molecules containing a benzyl ether is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.0542.[15][16] This occurs via cleavage of the C-O bond adjacent to the benzyl group, a highly favorable pathway due to the exceptional stability of the resulting resonance-stabilized cation. Its presence is a strong diagnostic indicator for the benzyloxy- moiety.

  • Formation of Phenolic Fragment (m/z 182.0757): The complementary fragment from the benzylic ether cleavage is the protonated p-hydroxyphenyl-β-alanine ion (C₉H₁₂NO₃⁺). This fragment retains the core amino acid structure.

  • Neutral Losses from the Carboxylic Acid:

    • Loss of Water (H₂O, -18.0106 Da): A common fragmentation for carboxylic acids, leading to a fragment at m/z 254.1176.

    • Loss of Formic Acid (HCOOH, -46.0055 Da): Cleavage of the entire carboxyl group can occur, resulting in a fragment at m/z 210.1277.

  • Secondary Fragmentation (m/z 134.0599): The phenolic fragment at m/z 182.0757 can undergo further fragmentation, such as the loss of formic acid, to produce a benzylic-type ion at m/z 134.0599 (C₈H₈NO⁺).

Conclusion

The robust characterization of (R)-3-(p-Benzyloxyphenyl)-β-alanine is readily achievable through a systematic LC-MS/MS approach. By leveraging electrospray ionization with high-resolution mass spectrometry, one can confidently determine the molecular formula and elucidate its structure through predictable and diagnostic fragmentation patterns. The dominant formation of the tropylium ion at m/z 91.0542 serves as a definitive marker for the benzyl ether group, while other fragments confirm the integrity of the β-alanine core. The methodologies outlined in this guide provide a validated framework for researchers to ensure the identity and purity of this important pharmaceutical intermediate, supporting the rigorous demands of modern drug development.

References

  • Vertex AI Search. (n.d.). Amino Acid Mass Spectrometry Based on Polarity-Reversing Nano-Electrospray Ionization.
  • LCGC International. (2020, November 12). Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds.
  • Fiveable. (2025, August 15). High-Resolution Mass Spectrometry Definition.
  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry.
  • MilliporeSigma. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • PubMed. (2024, November 28). A Review on the Analysis of Chiral Molecules as Disease Biomarkers by LC/MS.
  • PubMed. (2000, March 15). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry.
  • Sumble. (2025, November 25). What is high-resolution mass spectrometry?.
  • ACS Publications. (2000, February 18). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry.
  • Longdom Publishing. (n.d.). Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies.
  • OSTI.gov. (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies.
  • ResearchGate. (2023, April 12). HIGH-RESOLUTION-MASS-SPECTROSCOPY-HRMS-A-REVIEW.pdf.
  • Spectroscopy Online. (2026, February 14). Using High-Resolution LC–MS to Analyze Complex Sample.
  • European Pharmaceutical Review. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry.
  • SAnFORD. (2026, February 12). LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development.
  • Pharma Tutor. (n.d.). Tandam mass spectrometry instrumentation and application in pharmaceutical analysis.
  • PubChemLite. (n.d.). (r)-3-(p-benzyloxyphenyl)-beta-alanine.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation - Ethers & Sulfides.
  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers.

Sources

Technical Guide: (R)-3-(p-Benzyloxyphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of (R)-3-(p-Benzyloxyphenyl)-beta-alanine , designed for researchers and drug development professionals.

Core Identity & Synthetic Methodology for High-Value Peptidomimetics

Executive Summary

This compound (also known as (R)-3-amino-3-(4-(benzyloxy)phenyl)propanoic acid) is a critical chiral


-amino acid intermediate.[1] It serves as a protected scaffold for the synthesis of beta-tyrosine  derivatives, integrin inhibitors, and proteolytic-resistant beta-peptides.[1] Unlike natural 

-amino acids, this compound introduces a specific conformational bias (typically forming 14-helices in peptides) and increased metabolic stability against peptidases.[1]

This guide focuses on the (R)-enantiomer , which is often the pharmacologically active stereoisomer in specific drug discovery campaigns, particularly for RGD (Arg-Gly-Asp) mimetics targeting


 integrins.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyDetail
IUPAC Name (3R)-3-amino-3-[4-(benzyloxy)phenyl]propanoic acid
Common Name This compound; O-Benzyl-beta-homophenylalanine (nomenclatural variant)
Molecular Formula C

H

NO

Molecular Weight 271.31 g/mol
Chiral Center C3 (Beta-position)
Stereochemistry (R)-configuration
Key Functional Groups Primary Amine, Carboxylic Acid, Benzyl Ether (Phenol protection)
Solubility Soluble in DMSO, Methanol, dilute acid; sparingly soluble in water (zwitterionic character)

Structural Significance: The p-benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, preventing oxidation and side reactions during peptide coupling. It can be removed via catalytic hydrogenolysis (


, Pd/C) to reveal the free phenol (tyrosine-like functionality) at a late stage in synthesis.

Synthetic Pathways (Causality & Methodology)

Route A: Asymmetric Synthesis via Ellman’s Sulfinamide (Recommended for High ee)

This method is preferred for medicinal chemistry due to its reliability and high stereocontrol (>98% ee).[1] It avoids the yield loss associated with resolution of racemates.

Mechanism:

  • Imine Formation: Condensation of 4-benzyloxybenzaldehyde with (R)-tert-butanesulfinamide.[1]

  • Diastereoselective Addition: A Reformatsky-type addition or lithium enolate addition to the chiral imine establishes the C3 stereocenter.[1]

  • Deprotection: Acidic cleavage of the sulfinyl group yields the free amine.

Route B: Rodionov Reaction & Enzymatic Resolution (Scalable/Cost-Effective)

For kilogram-scale production where cost is paramount, the "classic" Rodionov condensation produces the racemate, which is then resolved.

Mechanism:

  • Condensation: 4-Benzyloxybenzaldehyde + Malonic acid + Ammonium Acetate

    
     Racemic 
    
    
    
    -amino acid.[1]
  • Resolution: Enzymatic resolution using Penicillin G Acylase (PGA) or Lipase (CAL-B) to selectively hydrolyze an ester derivative or acylate the amine.[1]

Visualization of Synthetic Logic

Synthesis_Pathways Aldehyde 4-Benzyloxybenzaldehyde Imine Chiral N-Sulfinyl Imine Aldehyde->Imine Ti(OEt)4, THF (Ellman Condensation) Racemic_Route Rodionov Reaction (Malonic Acid + NH4OAc) Aldehyde->Racemic_Route Alternative Ellman_Aux (R)-tert-Butanesulfinamide Ellman_Aux->Imine Protected_Beta Sulfinyl-Protected Beta-Amino Acid Imine->Protected_Beta Diastereoselective Addition (>98:2 dr) Enolate Lithium Enolate / Reformatsky Enolate->Protected_Beta Final_Product This compound Protected_Beta->Final_Product HCl/MeOH (Deprotection) Racemate Racemic Beta-Amino Acid Racemic_Route->Racemate Resolution Enzymatic Resolution (Penicillin G Acylase) Racemate->Resolution Resolution->Final_Product Yields 50% max

Caption: Comparative synthetic workflows. The Ellman route (left) is preferred for high-value synthesis due to 100% theoretical yield of the correct enantiomer, whereas the Rodionov route (right) requires resolution.

Detailed Experimental Protocol (Ellman Route)

This protocol is designed to be self-validating . The formation of the imine is colorimetric (yellowing), and the diastereoselectivity can be monitored via crude NMR.

Step 1: Synthesis of (R)-N-(4-benzyloxybenzylidene)-2-methylpropane-2-sulfinamide[1]
  • Reagents: 4-Benzyloxybenzaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)

    
     (2.0 eq), dry THF.
    
  • Procedure:

    • Dissolve aldehyde in anhydrous THF (0.5 M) under Nitrogen.

    • Add (R)-tert-butanesulfinamide followed by Ti(OEt)

      
       (Titanium ethoxide acts as a Lewis acid and water scavenger).[1]
      
    • Stir at reflux (65°C) for 12–16 hours.

    • Validation: Monitor TLC (Hexane/EtOAc 3:1). Aldehyde spot should disappear.

    • Workup: Pour into brine with vigorous stirring (forms Titanium salts precipitate). Filter through Celite.[1] Dry organic layer (

      
      ) and concentrate.[1]
      
    • Yield: Typically >85% as a yellow solid.[1][2]

Step 2: Diastereoselective Synthesis of the Beta-Amino Acid Backbone[1]
  • Reagents: Lithium enolate of methyl acetate (generated from methyl acetate + LDA) or Reformatsky reagent (BrZnCH

    
    COOMe).
    
  • Procedure:

    • Generate enolate: Add methyl acetate to LDA in THF at -78°C. Stir for 30 min.

    • Add solution of Sulfinyl Imine (from Step 1) in THF slowly at -78°C.

    • Critical Control Point: Maintain -78°C for 2 hours to ensure kinetic control and high diastereoselectivity (dr).

    • Quench with saturated NH

      
      Cl. Extract with EtOAc.[1][2][3]
      
  • Validation:

    
    H NMR of crude should show a single major diastereomer (>95:5 dr).
    
Step 3: Hydrolysis to this compound[1]
  • Reagents: 6N HCl, Methanol/Water.

  • Procedure:

    • Dissolve the protected ester in MeOH.

    • Add 6N HCl and reflux for 4 hours. This achieves three things:

      • Cleaves the sulfinyl group.[4]

      • Hydrolyzes the methyl ester to the acid.

      • Precipitates the amino acid as the HCl salt.

    • Purification: Ion-exchange chromatography (Dowex 50W) or recrystallization from EtOH/Water.[1]

Applications in Drug Discovery[9][10][11]

Integrin Inhibitors

This compound is a scaffold for RGD mimetics .[1] The distance between the basic amine and the acidic carboxylate in beta-amino acids mimics the spatial arrangement of the Arginine-Aspartic acid pharmacophore in RGD peptides, but with a rigidified backbone that improves binding affinity to


 integrins (targets for anti-angiogenesis/cancer therapy).
Beta-Peptides (Foldamers)

Incorporation of this compound into peptide chains induces stable secondary structures (e.g., 14-helix ).[1] The benzyl ether side chain provides hydrophobic bulk, essential for membrane interaction or hydrophobic core formation in protein mimetics.

Pharmaceutical Intermediates

It serves as a precursor to Beta-Tyrosine .[1] Following peptide assembly, the benzyl group is removed via hydrogenolysis (


, Pd/C) to liberate the phenol. This strategy is crucial when the phenol must remain protected to prevent O-acylation during synthesis.[1]

Analytical Characterization & QC

To ensure scientific integrity, the following specifications must be met:

TestMethodAcceptance Criteria
Identity

H NMR (400 MHz, DMSO-d

)

7.3-7.4 (Bn-Ar), 7.1 (d, Ar), 6.9 (d, Ar), 5.1 (s, OCH

), 4.4 (m, CH-NH

), 2.6-2.8 (m, CH

-COOH).[1]
Enantiomeric Purity Chiral HPLC (e.g., Chiralpak ZWIX or Crownpak)> 98.0% ee (R-isomer)
Purity HPLC (C18, 210 nm)> 97.0%
Residual Solvents GC-HSCompliant with ICH Q3C

References

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link[1]

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87, 27-69.[1] Link[1]

  • Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics."[1] Current Medicinal Chemistry, 9(8), 811-822. Link

  • Rodionov, V. M. (1926). "Über die Synthese von

    
    -Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59, 2952. (Classic foundation for Route B).[1]
    
  • Soloshonok, V. A., et al. (2014). "Asymmetric synthesis of

    
    -amino acids via biomimetic transamination." Accounts of Chemical Research, 47(4), 1060-1075. Link[1]
    

Sources

Enantioselective synthesis of beta-aryl-beta-amino acids.

Strategic Architectures for the Enantioselective Synthesis of -Aryl- -Amino Acids

Executive Summary: The -Turn Imperative




Sitagliptin (Januvia)

This guide moves beyond textbook definitions to provide three field-proven, self-validating protocols for their enantioselective construction. We prioritize methods that offer high enantiomeric excess (

Mechanistic Landscape & Selection Logic

The synthesis of




MethodologyPrimary MechanismBest For...Limitations
Transition Metal Catalysis Asymmetric Hydrogenation of EnaminesIndustrial Scale. Unmatched TOF (Turnover Frequency) and low catalyst loading.Requires high-pressure equipment; catalyst cost (Rh/Pd).
Organocatalysis H-Bonding Activation (Mannich)Discovery/MedChem. High functional group tolerance; metal-free; ambient conditions.Lower TOF; often requires higher catalyst loading (5-10 mol%).
Biocatalysis MIO-dependent AminomutasesGreen Chemistry. 100% Regio- and Enantioselectivity; water-based media.Substrate scope limited by enzyme acceptance; enzyme engineering often required.

Deep Dive I: Rhodium-Catalyzed Asymmetric Hydrogenation

The Industrial Standard (Sitagliptin Protocol)

This method relies on the hydrogenation of

The Mechanistic Pathway

The cycle follows an inner-sphere mechanism where the olefin coordinates to the Rh(I) center, followed by oxidative addition of


Rh_Hydrogenationcluster_legendKey InteractionPreCatRh(I)-Ligand Complex(Pre-catalyst)CoordSubstrate Coordination(Enamine Binding)PreCat->Coord + SubstrateOxAddOxidative Addition (H2)Rh(III) DihydrideCoord->OxAdd + H2MigInsMigratory Insertion(C-H Bond Formation)OxAdd->MigIns Stereodetermining StepRedElimReductive Elimination(Product Release)MigIns->RedElimRedElim->PreCat Regenerate Rh(I)NoteLigand: tBu-JosiphosSubstrate: Dehydrositagliptin

Figure 1: Catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of enamines.

Validated Protocol (Sitagliptin Model)

Target: (R)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one.

  • Substrate Preparation: Synthesize the enamine precursor (dehydrositagliptin) via condensation of the

    
    -ketoamide with ammonium acetate. Crucial: Ensure the 
    
    
    -enamine geometry is dominant or that the catalyst tolerates
    
    
    mixtures.
  • Catalyst Formation: In a glovebox, mix

    
     (0.15 mol%) and 
    
    
    (0.16 mol%) in degassed methanol. Stir for 30 min to form the active cationic species.
  • Hydrogenation:

    • Load the enamine substrate into a high-pressure autoclave.

    • Add the catalyst solution.

    • Pressurize to 20 bar (approx. 300 psi)

      
       .
      
    • Heat to 50°C for 12–24 hours.

  • Workup: Vent

    
    . Concentrate the methanol solution. The product is often isolated as a phosphate salt to upgrade enantiopurity via crystallization.
    

Expert Insight: Trace amounts of free amines can poison the Rh catalyst. Ensure the substrate is purified (free of residual

Deep Dive II: Organocatalytic Mannich Reaction

The Discovery Chemistry Approach

When metal contamination is a concern, or for rapid library generation, the thiourea-catalyzed Mannich reaction is superior. This method utilizes dual Hydrogen-Bonding (H-bonding) to activate the electrophile (imine) while simultaneously directing the nucleophile.

The Activation Mode

The thiourea moiety acts as an "anion-binding" catalyst, coordinating to the imine (or N-Boc protecting group), lowering the LUMO energy and exposing the Re- or Si-face selectively.

Thiourea_MannichCatThiourea Catalyst(Jacobsen/Takemoto Type)ComplexTernary Complex(Transition State)Cat->Complex H-Bond DonorImineN-Boc Imine(Electrophile)Imine->Complex H-Bond AcceptorNucSilyl Ketene Acetalor MalonateNuc->Complex Nucleophilic AttackProdBeta-Amino AcidDerivativeComplex->Prod C-C Bond FormationProd->Cat Catalyst Release

Figure 2: Dual activation mode in thiourea-catalyzed Mannich reactions.

Validated Protocol (Jacobsen Type)

Target: N-Boc-


  • Reagents: N-Boc-aldimine (1.0 equiv), Silyl Ketene Acetal (1.5 equiv), Thiourea Catalyst (5 mol%).

  • Solvent System: Toluene or DCM at -40°C to -78°C. Note: Lower temperatures drastically improve ee.

  • Procedure:

    • Dissolve catalyst and imine in anhydrous toluene.

    • Cool to -78°C.

    • Add silyl ketene acetal dropwise.

    • Stir for 24-48 hours (reaction kinetics are slower than metal catalysis).

  • Quench: Add a solution of TFA in methanol to cleave the silyl group, or simply perform an aqueous workup if using malonates.

  • Purification: Flash chromatography.

Expert Insight: Moisture sensitivity is the enemy here. The imine must be dry. If the reaction stalls, adding a weak Brønsted acid co-catalyst (e.g., benzoic acid) can accelerate the rate by activating the imine further.

Deep Dive III: Biocatalytic Synthesis (PAM)

The Green Future

Phenylalanine Aminomutase (PAM) enzymes catalyze the isomerization of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


12
Mechanism: The MIO Prosthetic Group

The enzyme utilizes a 4-methylideneimidazole-5-one (MIO) cofactor.[3][4] The mechanism involves the formation of a covalent N-MIO intermediate, followed by proton abstraction and re-addition at the

Validated Protocol (Ammonia Addition)

Target: (S)-

  • Substrate: Substituted Cinnamic Acid (trans-isomer).

  • Biocatalyst: Recombinant Taxus chinensis PAM (TcPAM) or engineered variants.

  • Media: 6 M Ammonia / Ammonium Carbamate buffer (pH 9-10). High ammonia concentration drives the equilibrium toward synthesis (amination) rather than elimination (deamination).

  • Reaction:

    • Incubate substrate (10-50 mM) with enzyme lysate in the ammonia buffer at 30°C.

    • Monitor conversion via HPLC.[5][6][7]

  • Isolation: Acidify to pH 2, wash with ether (removes unreacted cinnamic acid), then apply to ion-exchange resin (Dowex) to isolate the zwitterionic

    
    -amino acid.
    

Comparative Data Analysis

FeatureRh-HydrogenationOrganocatalytic MannichBiocatalysis (PAM)
Enantioselectivity (ee) > 99% (Excellent)90-98% (Good to Excellent)> 99% (Perfect)
Substrate Scope Broad (Aryl/Alkyl)Broad (Aryl/Heteroaryl)Limited (Aryl specific)
Scalability Multi-ton (Industrial)Gram to KiloKilo (Fermentation dependent)
Cost Driver Rhodium/LigandCatalyst SynthesisEnzyme Engineering
Green Metric High Atom EconomySolvent IntensiveWater-based, Sustainable

References

  • Merck Sitagliptin Process: Hansen, K. B., et al. "Highly Efficient Synthesis of Sitagliptin, a Potent and Selective DPP-4 Inhibitor." Journal of the American Chemical Society, 2009, 131(25), 8798–8804. Link

  • Jacobsen Mannich Reaction: Wenzel, A. G., & Jacobsen, E. N.

    
    -Aryl-
    
    
    -Amino Acids." Journal of the American Chemical Society, 2002, 124(44), 12964–12965. Link
  • Biocatalytic Review: Turner, N. J.

    
    -Amino and 
    
    
    -Amino Acids." Current Opinion in Chemical Biology, 2011, 15(2), 237-243. Link
  • Decarboxylative Mannich: Jiang, C., et al.

    
    -keto acids."[6][7] Beilstein Journal of Organic Chemistry, 2012, 8, 1279–1283. Link
    
  • Sitagliptin Biocatalysis (Codexis): Savile, C. K., et al. "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 2010, 329(5989), 305-309. Link

Chiral beta-amino acid building blocks

Chiral -Amino Acids: The Architect's Guide to Next-Gen Peptidomimetics

Executive Summary

Chiral


-amino acids


This guide serves as a technical blueprint for the synthesis, characterization, and application of these moieties. It moves beyond basic definitions to explore the causality of stability , the mechanisms of synthesis (from classical homologation to enzymatic resolution), and the industrial scalability evidenced by blockbuster therapeutics like Sitagliptin.

Part 1: Structural Significance & Pharmacological Advantages[1][2][3]

The "Extra Carbon" Effect

The fundamental difference between an


  • 
    -Peptides:  Susceptible to rapid hydrolysis; half-lives often measured in minutes.
    
  • 
    -Peptides:  The extra carbon alters the hydrogen-bonding register. Proteases, evolved to recognize the specific spatial arrangement of the carbonyl and amide NH of 
    
    
    -peptides, fail to bind or cleave the
    
    
    -backbone.
Classification of Isomers

The position of the side chain (

  • 
    -Amino Acids:  Side chain adjacent to the nitrogen (derived from homologation of 
    
    
    -amino acids).[1]
  • 
    -Amino Acids:  Side chain adjacent to the carbonyl.
    
  • Cyclic

    
    -Amino Acids:  Constrained rings (e.g., ACPC) that force specific torsion angles.
    

BetaClassificationcluster_0Structural ConsequenceAlphaα-Amino Acid(Natural)Beta3β3-Amino Acid(Homologated)Alpha->Beta3+CH2 (Next to C=O)Beta2β2-Amino Acid(Alpha-Substituted)Alpha->Beta2+CH2 (Next to NH)Helix1414-Helix Formation(Requires β3)Beta3->Helix14StabilityProteolyticResistanceBeta3->StabilityBeta2->Stability

Figure 1: Structural divergence of beta-amino acid subtypes and their functional consequences.

Part 2: Synthetic Methodologies (The "How-To")

The Arndt-Eistert Homologation (Chemical Standard)

The most reliable method for converting enantiopure


Arndt-Eistert reaction

Mechanism:

  • Activation: The

    
    -protected 
    
    
    -amino acid is converted to a mixed anhydride.[1]
  • Diazotization: Reaction with diazomethane (

    
    ) yields an 
    
    
    -diazoketone.
  • Wolff Rearrangement: Silver (Ag) or light-induced rearrangement generates a ketene intermediate, which is trapped by water (to form acid) or alcohol (to form ester).

Enzymatic Transamination (Green Standard)

For industrial scales, chemical synthesis often involves hazardous reagents (diazomethane). Biocatalysis using


-transaminases

Advantage: High enantioselectivity (

Part 3: Detailed Experimental Protocol

Target: Synthesis of Boc-


-HomophenylalanineRationale:1
Materials
  • Substrate:

    
    -Boc-L-Phenylalanine (10 mmol)
    
  • Reagents: Isobutyl chloroformate (IBCF),

    
    -methylmorpholine (NMM), Diazomethane (ethereal solution), Silver benzoate (
    
    
    ).
  • Solvents: THF (anhydrous), Diethyl ether, Methanol.

Step-by-Step Methodology
Phase 1: Formation of the Diazoketone
  • Activation: Dissolve

    
    -Boc-L-Phe (2.65 g, 10 mmol) in anhydrous THF (30 mL) under Argon. Cool to 
    
    
    (ice/salt bath).
  • Base Addition: Add NMM (1.1 mL, 10 mmol). Stir for 5 minutes.

  • Anhydride Formation: Dropwise add IBCF (1.3 mL, 10 mmol). Critical: Maintain temperature below

    
     to prevent decomposition of the mixed anhydride. Stir for 20 minutes.
    
  • Diazotization: Filter off the precipitated NMM

    
    HCl salts rapidly under inert atmosphere. Add the filtrate dropwise to a pre-cooled solution of diazomethane (approx. 15 mmol in 
    
    
    ) at
    
    
    .
    • Safety Check: Use polished glassware (no scratches) to prevent explosive decomposition of diazomethane.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (fading of starting material, appearance of yellow diazoketone spot).

  • Workup: Wash with saturated

    
    , brine, dry over 
    
    
    , and concentrate in vacuo to yield the yellow crystalline diazoketone.
Phase 2: Wolff Rearrangement
  • Dissolution: Dissolve the crude diazoketone in Methanol (50 mL).

  • Rearrangement: Add a solution of Silver Benzoate (0.1 eq) in Triethylamine (1 mL).

  • Observation: Evolution of

    
     gas indicates reaction progress. The solution will turn black (silver precipitation).
    
  • Completion: Stir until gas evolution ceases (approx. 2-4 hours).

  • Purification: Filter through a Celite pad to remove silver. Concentrate the filtrate.

  • Isolation: Recrystallize from Ethyl Acetate/Hexane to obtain the methyl ester of Boc-

    
    -Homophenylalanine.
    

ArndtEistertcluster_safetyCritical Safety CheckpointStartN-Boc-Amino Acid(Starting Material)MixedAnhydrideMixed Anhydride(Activation at -15°C)Start->MixedAnhydrideIBCF / NMMDiazoketoneα-Diazoketone(Yellow Solid)MixedAnhydride->DiazoketoneCH2N2 (Diazomethane)KeteneKetene Intermediate(Wolff Rearrangement)Diazoketone->KeteneAg+ / Methanol (-N2)Productβ-Amino Acid Ester(Homologated Product)Ketene->ProductMeOH AttackSafetyDiazomethane is EXPLOSIVE.Use blast shield & smooth glass.

Figure 2: The Arndt-Eistert Homologation workflow, highlighting the critical Wolff Rearrangement step.

Part 4: Applications in Drug Design (Case Study)

Sitagliptin (Januvia®)

Sitagliptin, a DPP-4 inhibitor for Type 2 Diabetes, is the definitive success story of chiral

  • The Challenge: The drug requires a chiral

    
    -amino acid moiety: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.
    
  • The Evolution:

    • First Gen: Asymmetric hydrogenation of an enamine using a Rhodium-Josiphos catalyst.

    • Second Gen (Green): An engineered transaminase enzyme was developed to convert the prochiral ketone directly to the chiral amine with

      
       ee. This eliminated high-pressure hydrogenation and heavy metals.
      

Data Summary:


 vs 

Stability
Parameter

-Peptide

-Peptide
Pharmacological Implication
Proteolytic Half-Life Minutes to HoursDays to Weeksdrastically reduced dosing frequency
Metabolic Stability Low (Liver/Kidney)HighHigher bioavailability
Secondary Structure

-Helix (3.6 residues/turn)
14-Helix (3.0 residues/turn)Unique binding epitopes
Toxicity VariableGenerally LowReduced off-target cleavage products

Part 5: Quality Control & Characterization

Trustworthiness in synthesis relies on rigorous validation.

  • Enantiomeric Excess (ee): Must be determined via Chiral HPLC.

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/Isopropanol mixtures.

    • Target:

      
       ee for pharmaceutical applications.
      
  • NMR Signature:

    • 
      -Protons:  In 
      
      
      -amino acids, the
      
      
      -protons (adjacent to carbonyl) typically appear as a distinct multiplet (ABX system) around 2.3–2.8 ppm, upfield from the
      
      
      -proton of standard amino acids (approx 4.0–4.6 ppm).

References

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science.

  • Podlech, J., & Seebach, D. (1995).[2] "On the preparation of beta-amino acids from alpha-amino acids using the Arndt-Eistert reaction." Liebigs Annalen.

  • Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics."[3][4] Current Medicinal Chemistry.

  • FDA Drug Approvals. (2006). "Sitagliptin Phosphate (Januvia) Approval History." U.S. Food and Drug Administration.[5]

Technical Guide: Safety and Handling of (R)-3-(p-Benzyloxyphenyl)-beta-alanine

[1]

Executive Summary

Compound: (R)-3-(p-Benzyloxyphenyl)-beta-alanine CAS: 218608-77-6 (Analogous/Generic reference for R-isomer) Class: Chiral

1

This guide defines the operational standards for handling this compound, a high-value chiral intermediate used in the synthesis of peptidomimetics and pharmaceutical candidates.[1] Unlike standard


1

This document synthesizes field-proven safety protocols with mechanistic chemical insights to ensure operator safety, compound integrity, and experimental reproducibility.

Part 1: Chemical Profile & Hazard Identification[2]

Physicochemical Properties
PropertyData
Molecular Formula

Molecular Weight 271.31 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Chirality (R)-Enantiomer (Caution: Enantiopurity is critical for biological activity)
Melting Point ~197–202°C (Decomposes)
GHS Hazard Classification

While specific toxicological data for this exact isomer may be limited, it is classified based on the functional group read-across (Amino Acid Derivatives / Benzyl Ethers):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

  • Combustible Dust: May form combustible dust concentrations in air during milling or weighing.[1]

Part 2: Strategic Risk Assessment

The "Why" Behind the Protocols

Effective handling requires understanding the molecule's vulnerabilities:

  • Benzyl Ether Lability: The p-benzyloxyphenyl group is a "masked" tyrosine.[1] It is stable to basic conditions (Fmoc protocols) and mild acids (Boc protocols) but is highly sensitive to catalytic hydrogenation and strong Lewis acids (e.g.,

    
    ).[1] Accidental exposure to reducing environments will cleave the protecting group, altering the molecule's identity.
    
  • Hygroscopicity & Static Charge: As a zwitterionic solid, the fine powder is prone to static buildup, leading to weighing errors and dispersion hazards. Moisture uptake can catalyze hydrolysis or alter stoichiometry.

  • Beta-Amino Acid Stability: Unlike

    
    -amino acids, 
    
    
    -amino acids generally resist racemization during standard coupling because they cannot form oxazolone intermediates.[1] However, they are chemically distinct and require specific coupling reagents (e.g., HATU/HOAt) to drive reaction kinetics, necessitating stricter PPE due to the sensitizing nature of these coupling agents.

Part 3: Operational Handling Protocols

Receipt and Storage (The "Cold Chain")

Protocol:

  • Inspection: Upon receipt, verify the enantiomeric excess (ee%) via Chiral HPLC if the Certificate of Analysis (CoA) is >6 months old.[1]

  • Environment: Store at +2°C to +8°C (Short term) or -20°C (Long term).

  • Atmosphere: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator. The benzyl ether linkage is oxidatively stable, but the free amine can react with atmospheric

    
     to form carbamates over time.
    
Weighing and Solubilization

Self-Validating Step: Always measure the blank solvent background before dissolving the compound to ensure no contamination.[1]

  • Equilibration: Allow the container to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic solid (the "water crash" effect).

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1]

  • Solvent Choice:

    • Preferred: DMF or DMSO (for coupling reactions).[1]

    • Avoid: Protich solvents (water/alcohols) if using acid chlorides or anhydrides immediately after.[1]

Part 4: Synthesis & Reactivity Safety

Critical Hazard: Hydrogenolysis (Debenzylation)

The most common use of this compound involves removing the benzyl group to reveal the free phenol (Tyrosine analog). This utilizes Hydrogen gas (

1

Risk: Pd/C is pyrophoric when dry.[1] Methanol vapors +

1

Safe Workflow:

  • Inerting: Flush the reaction vessel with Nitrogen before adding catalyst.[1]

  • Wet Addition: Add the catalyst as a slurry in water or toluene, or weigh it under an argon blanket. Never add dry catalyst to a solvent containing hydrogen.

  • Filtration: When filtering off the catalyst (Celite pad), keep the filter cake wet .[1] Dry Pd/C filter cakes can spontaneously ignite upon exposure to air.

Peptide Coupling[5]
  • Reagents: When using HATU/HBTU, handle in a fume hood.[1] These uronium salts are potent respiratory sensitizers.

  • Monitoring: Use LC-MS to verify the absence of the "des-benzyl" byproduct, which indicates premature cleavage.[1]

Part 5: Visualized Safety Workflows

Lifecycle Management Flow

This diagram outlines the safe passage of the material from dock to disposal.

SafetyLifecycleReceiptReceipt & QC(Check ee%, Purity)StorageStorage(-20°C, Desiccated)Receipt->StoragePass QCWeighingWeighing(Anti-static, RT Equilibration)Storage->WeighingWarm to RTReactionReaction / Coupling(Inert Atm, Fume Hood)Weighing->ReactionDissolveReaction->StorageUnused Material(Reseal under Ar)WasteWaste Disposal(Segregated Organic)Reaction->WasteRaffinate

Figure 1: Operational lifecycle ensuring compound integrity and operator safety.

Hydrogenolysis Risk Map

Detailed logic for the high-risk deprotection step.

HydrogenolysisSafetyStartStart: DebenzylationPrepVessel Prep:Flush with N2/ArStart->PrepCatAddCatalyst Addition:Add Pd/C as SLURRY (Wet)Prep->CatAddNo O2 presentH2FlowReaction:H2 Balloon/Parr ShakerCatAdd->H2FlowFilterWorkup:Filter over CeliteH2Flow->FilterCompleteCakeSafeCRITICAL:Keep Filter Cake WETFilter->CakeSafeFire Hazard!DisposalDisposal:Quench in Water/WasteCakeSafe->Disposal

Figure 2: Critical safety checkpoints for the catalytic hydrogenolysis of benzyl ethers.

Part 6: Emergency Response & Waste

Exposure Response
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] The benzyl ether is lipophilic; ensure thorough washing to remove potential absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][2][4] Remove contact lenses.[5]

Waste Disposal
  • Stream: Non-halogenated organic waste (unless chlorinated solvents were used).[1]

  • Specifics: Solutions containing Pd/C residues must be labeled as "Heavy Metal Waste" and "Flammable Solid Hazard" if catalyst is present.[1]

  • Neutralization: Quench any unreacted coupling reagents (e.g., acid chlorides) with methanol before disposal.[1]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Organic Chemistry Portal. Benzyl Ethers: Protection and Deprotection Mechanisms. Available at: [Link][1]

Methodological & Application

Application Note: High-Efficiency Incorporation of (R)-3-(p-Benzyloxyphenyl)-beta-alanine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(R)-3-(p-Benzyloxyphenyl)-beta-alanine is a critical building block in the synthesis of beta-peptides and peptidomimetics . Structurally, it is a beta-homolog of Tyrosine where the side chain is protected as a benzyl ether (Bzl).

Why use this molecule?

  • Proteolytic Stability: The incorporation of

    
    -amino acids significantly increases the half-life of peptide drugs by resisting cleavage by endogenous proteases (pepsin, trypsin).
    
  • Secondary Structure:

    
    -amino acids induce unique folding patterns, such as the 
    
    
    
    -helix (specifically the 14-helix or 12-helix), which are distinct from the
    
    
    -helix of natural proteins.
  • Pharmacophore Mimicry: The p-benzyloxyphenyl group acts as a hydrophobic, bulky aromatic moiety. It mimics the Tyrosine side chain but lacks the hydrogen-bond donating capability of the free phenol unless deprotected (which requires specific non-standard conditions in Fmoc chemistry).

Critical Technical Consideration: Unlike standard Fmoc-Tyr(tBu)-OH, the Benzyl (Bzl) ether is stable to Trifluoroacetic Acid (TFA) . If your target molecule requires a free phenol (Tyrosine analog), you must perform a post-cleavage hydrogenation step. If your target requires the hydrophobic ether, this building block is ideal.

Chemical Properties & Handling[1][2][3]

PropertySpecification
IUPAC Name (3R)-3-amino-3-(4-benzyloxyphenyl)propanoic acid
Common Name Fmoc-(R)-

-homotyrosine(Bzl)-OH
Molecular Weight ~493.5 g/mol (Fmoc-protected)
Solubility Soluble in DMF, NMP. Less soluble in DCM.[1]
Storage +2°C to +8°C, Desiccated. Hygroscopic.
Racemization Risk Low during coupling (no oxazolone formation), but starting purity is critical.

Solid-Phase Peptide Synthesis (SPPS) Protocol[2][3][5][6][7][8]

A. Resin Selection

For C-terminal amides, Rink Amide MBHA resin is recommended.[2] For C-terminal acids, 2-Chlorotrityl Chloride (2-CTC) resin is superior to Wang resin for


-amino acids.
  • Reasoning:

    
    -amino acids are sterically bulkier. 2-CTC is hyper-acid labile and prevents the formation of diketopiperazines (DKP) if the 
    
    
    
    -amino acid is at the C-terminus.
B. Fmoc Deprotection

Standard conditions apply, but flow rates may need adjustment for flow-chemistry systems due to viscosity changes with


-peptides.
  • Reagent: 20% Piperidine in DMF (v/v).

  • Additives: 0.1 M Oxyma Pure (optional) can be added to the deprotection cocktail to suppress aspartimide formation if Asp/Asn residues are present in the sequence.

  • Time: 2 x 10 minutes (Batch).

C. Coupling Strategy (The Critical Step)

-amino acids react slower than 

-amino acids due to the extra methylene group (

) which alters the transition state geometry and increases degrees of freedom.

Recommended Activation: We recommend DIC/Oxyma Pure for standard couplings or HATU/HOAt for difficult sequences.

Protocol (0.1 mmol scale):

  • Dissolution: Dissolve 4.0 eq of Fmoc-(R)-3-(p-Benzyloxyphenyl)-beta-alanine in minimal DMF/NMP (1:1).

  • Activation:

    • Add 4.0 eq DIC (Diisopropylcarbodiimide).

    • Add 4.0 eq Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

    • Pre-activation: Allow to react for 2-3 minutes before adding to resin.

  • Reaction: Add mixture to resin.

  • Time: 60–120 minutes at Room Temperature. (Double the time of a standard

    
    -AA).
    
  • Monitoring: Perform a Kaiser Test. If slightly blue, perform a "Double Couple" (repeat step 1-4 with fresh reagents).

D. Cleavage & Isolation[3][9]
  • Cocktail: 95% TFA / 2.5% TIS / 2.5%

    
    .
    
  • Time: 2-3 hours.

  • Outcome: The peptide is cleaved from the resin; side chain Boc/tBu groups are removed.[3][4] The p-Benzyloxy group REMAINS INTACT.

Visual Workflows

Workflow 1: Synthesis Cycle Logic

The following diagram illustrates the decision matrix for incorporating this specific


-amino acid.

SPPS_Protocol Start Start: Resin Swelling Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Activate Activation: Fmoc-Beta-AA + DIC/Oxyma (Pre-activate 2 min) Wash1->Activate Couple Coupling Reaction (60-120 min) Activate->Couple Check Kaiser Test Couple->Check Recouple Double Couple (Fresh Reagents) Check->Recouple Positive (Blue) NextCycle Proceed to Next AA Check->NextCycle Negative (Colorless) Recouple->Check NextCycle->Deprotect Next Cycle Cleavage Final Cleavage (TFA/TIS/H2O) NextCycle->Cleavage End of Seq PostProcess Is Bzl Removal Needed? Cleavage->PostProcess Hydrogenation Catalytic Hydrogenation (H2, Pd/C) PostProcess->Hydrogenation Yes (Need Phenol) Final Final Peptide Isolation PostProcess->Final No (Keep Ether) Hydrogenation->Final

Caption: Step-by-step SPPS decision tree for this compound incorporation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of

-carbon; Aggregation.
1. Switch to HATU/HOAt/DIEA (1:1:2 eq).2. Use Magic Mixture (DCM/DMF/NMP/1% Triton X).3. Microwave assist (50°C, 10 min).
Low Solubility Hydrophobic Bzl group + Fmoc.Dissolve in NMP instead of DMF. Warm to 40°C briefly before adding coupling agents.
Unexpected Mass (+90 Da) Benzyl group remaining.This is expected. The Bzl ether is stable to TFA. If you need the phenol (-OH), you must use Hydrogenolysis (H2/Pd) after cleavage.
Gelation of Resin

-peptide secondary structure formation.
Use PEG-based resins (ChemMatrix or NovaPEG) instead of Polystyrene to improve solvation.

References

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.

    • Context: Foundational work on beta-peptide synthesis and folding properties.
  • Albericio, F., et al. (2018). Oxyma Pure: An Efficient Additive for Peptide Synthesis.

    • Context: Validates the use of DIC/Oxyma as a superior, greener altern
  • Gellman, S. H. (1998). Foldamers: A Manifesto.

    • Context: Discusses the secondary structures (helices) formed by beta-amino acids.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][2][5][4][6]

    • Context: Authoritative source on the stability of Benzyl (Bzl) ethers vs. tBu groups in TFA cleavage cocktails.

Sources

Application Notes and Protocols: Fmoc-(R)-3-(p-Benzyloxyphenyl)-β-alanine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Unique Landscape of β-Amino Acid Coupling

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to enhanced proteolytic stability, refined conformational control, and novel biological activities. Among these, β-amino acids present a unique set of challenges and opportunities. Fmoc-(R)-3-(p-Benzyloxyphenyl)-β-alanine, with its inherent steric bulk and altered backbone geometry, demands a nuanced approach to solid-phase peptide synthesis (SPPS).

This guide provides a comprehensive, in-depth protocol for the efficient coupling of this specialized building block. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, offering a rationale for reagent selection and process optimization. Our objective is to equip the researcher with not only a robust protocol but also the foundational knowledge to troubleshoot and adapt this methodology for their specific synthetic targets.

The benzyloxyphenyl moiety, while offering a valuable scaffold for further chemical modification, introduces significant steric hindrance around the β-carbon. This, combined with the inherent lower reactivity of the β-amino group compared to its α-amino counterpart, necessitates the use of highly efficient coupling reagents and optimized reaction conditions to drive the acylation to completion and minimize side reactions. This document will focus on protocols utilizing aminium/uronium salt-based activating reagents, which have demonstrated superior performance for sterically demanding couplings.[1]

Chemical Structure:

Caption: Key properties of Fmoc-(R)-3-(p-Benzyloxyphenyl)-β-alanine.

The Cornerstone of Success: Choosing Your Coupling Reagent

The selection of a coupling reagent is the most critical decision in this protocol. Standard carbodiimide reagents like DCC or DIC alone are often insufficient for mediating the acylation of sterically hindered amino acids.[1] We will, therefore, focus on two classes of highly effective in-situ activating reagents: aminium/uronium salts and phosphonium salts.

Aminium/Uronium Salts: The Gold Standard for Difficult Couplings

Reagents such as HATU, HBTU, and HCTU have become the workhorses of modern SPPS due to their high reactivity and ability to suppress racemization.[2][3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, HATU forms a highly reactive OAt-active ester.[2][4] This is particularly advantageous for hindered couplings. The presence of the 7-aza-hydroxybenzotriazole (HOAt) moiety accelerates the coupling reaction and minimizes epimerization.[5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and highly reliable alternative to HATU, HBTU activates the carboxylic acid via the formation of an HOBt active ester.[3][6] While generally very effective, for extremely challenging couplings, HATU may offer a slight advantage. The combination of HBTU with HOBt can further enhance reaction efficiency and minimize racemization.[6][7]

The Carbodiimide/Additive Approach: A Viable Alternative

While less potent than uronium salts for this specific application, the combination of Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) is a widely used and effective coupling strategy.[8]

  • DIC/Oxyma: This combination forms a reactive O-acylisourea intermediate which is then converted to a more reactive Oxyma-ester.[9] This method is known for its low racemization potential.[8] However, it is important to be aware that the reaction between DIC and Oxyma can generate hydrogen cyanide (HCN) as a byproduct, necessitating appropriate safety precautions.[10]

Table 1: Comparison of Recommended Coupling Reagents

Reagent CombinationRelative Reactivity for Hindered SystemsKey AdvantagesPotential Considerations
HATU/DIPEA Very HighSuperior efficiency for sterically demanding couplings, rapid kinetics, low racemization.[2][4]Higher cost, potential for guanidinylation of the N-terminus if used in large excess.[2][11]
HBTU/HOBt/DIPEA HighExcellent reactivity, cost-effective, widely used with a proven track record.[3][6]Slightly less reactive than HATU for the most challenging couplings.
DIC/Oxyma Moderate to HighLow racemization, cost-effective.[8]Slower reaction kinetics compared to uronium salts, potential for HCN generation.[10]

Detailed Coupling Protocol: A Step-by-Step Guide

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow. The following steps detail the coupling of Fmoc-(R)-3-(p-Benzyloxyphenyl)-β-alanine to a deprotected N-terminal amine on the solid support.

Materials and Reagents
  • Fmoc-(R)-3-(p-Benzyloxyphenyl)-β-alanine

  • Peptide-resin with a free N-terminal amine

  • Coupling Reagent: HATU or HBTU/HOBt or DIC/Oxyma

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Isopropyl Alcohol (IPA)

  • Reagents for Kaiser Test[12][13][14]

Experimental Workflow

G cluster_0 Resin Preparation cluster_1 Amino Acid Activation cluster_2 Coupling Reaction cluster_3 Monitoring & Post-Coupling Resin_Swell 1. Swell Resin in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Wash_1 3. Wash with DMF Fmoc_Deprotection->Wash_1 Add_to_Resin 6. Add Activated AA Solution to Resin Wash_1->Add_to_Resin AA_Solubilize 4. Dissolve Fmoc-β-AA, Coupling Reagent, & Additive (if any) in DMF Base_Add 5. Add DIPEA (Pre-activation) AA_Solubilize->Base_Add Base_Add->Add_to_Resin React 7. Agitate at Room Temp (2-4 hours) Add_to_Resin->React Kaiser_Test 8. Perform Kaiser Test React->Kaiser_Test Wash_2 9. Wash with DMF, IPA, DCM Kaiser_Test->Wash_2

Caption: Workflow for the coupling of Fmoc-(R)-3-(p-Benzyloxyphenyl)-β-alanine.

Step-by-Step Procedure
  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • Deprotect the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 10 min).[15]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-(R)-3-(p-Benzyloxyphenyl)-β-alanine (3-5 equivalents relative to resin loading) in DMF.

    • Add the chosen coupling reagent and additive (if applicable) according to the molar equivalents outlined in Table 2.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. A color change may be observed.[2]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of the β-amino acid, a longer coupling time is recommended compared to standard α-amino acids.[1]

  • Monitoring the Reaction:

    • After the initial coupling time, take a small sample of the resin beads (10-15 beads) and perform a Kaiser test to check for the presence of free primary amines.[12][14][15]

    • Interpretation of Kaiser Test Results: [12]

      • Colorless/Yellow Beads: Coupling is complete. Proceed to the next step.

      • Blue Beads: Coupling is incomplete. A second coupling (recoupling) is necessary.

  • Recoupling (if necessary):

    • If the Kaiser test is positive (blue beads), drain the reaction vessel and repeat steps 2-4 with a fresh solution of activated amino acid. For particularly difficult couplings, extending the recoupling time or gentle heating may be considered, though this increases the risk of racemization.[1]

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the peptide-resin thoroughly with DMF (3 times), IPA (3 times), and DCM (3 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Table 2: Recommended Reagent Stoichiometry (relative to resin loading)

ReagentEquivalents
Fmoc-(R)-3-(p-Benzyloxyphenyl)-β-alanine3 - 5
HATU2.9 - 4.9
HBTU2.9 - 4.9
HOBt (with HBTU)3 - 5
DIC3 - 5
Oxyma (with DIC)3 - 5
DIPEA (for Uronium Salts)6 - 10
DIPEA (for in situ neutralization with DIC)2 - 3

Quality Control and Troubleshooting

Consistent monitoring is crucial for a successful synthesis. Beyond the qualitative Kaiser test, HPLC and mass spectrometry of a small cleaved sample can provide quantitative insights into the efficiency of the coupling.

The Kaiser Test: A Critical In-Process Control

The Kaiser test is an indispensable tool for monitoring the completion of the coupling reaction.[12][14][15] It relies on the reaction of ninhydrin with primary amines to produce a characteristic dark blue color.[12][15]

Protocol for Kaiser Test: [12]

  • Place 10-15 washed resin beads into a small glass test tube.

  • Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in Pyridine, Ninhydrin in n-Butanol, Phenol in n-Butanol).

  • Heat the tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

G Start Perform Kaiser Test Result Observe Bead Color Start->Result Complete Coupling Complete Proceed to Next Cycle Result->Complete Colorless/Yellow Incomplete Coupling Incomplete Result->Incomplete Blue/Purple Recouple Perform Recoupling Incomplete->Recouple Troubleshoot Troubleshoot: - Check Reagent Quality - Increase Equivalents - Extend Reaction Time Incomplete->Troubleshoot Recouple->Start

Caption: Decision workflow based on Kaiser test results.

Troubleshooting Common Issues
  • Problem: Persistent positive Kaiser test after recoupling.

    • Potential Cause: Inefficient activation or degradation of coupling reagents.

    • Solution: Use fresh, high-quality reagents. Ensure the DMF is anhydrous and amine-free. Consider switching to a more potent coupling reagent like HATU.[1]

  • Problem: Low yield of the final peptide.

    • Potential Cause: Incomplete coupling at the β-amino acid position leading to truncated sequences.

    • Solution: Implement a capping step with acetic anhydride after the coupling of the β-amino acid to block any unreacted amines. This will prevent the formation of deletion products and simplify final purification.[16]

  • Problem: Racemization.

    • Potential Cause: Prolonged activation times or excessive base.

    • Solution: Minimize the pre-activation time. Use the recommended stoichiometry of DIPEA. The use of additives like HOBt, HOAt, or Oxyma is crucial for suppressing racemization.[6][8]

Cleavage and Deprotection Considerations

The benzyloxy (Bzl) group on the phenyl ring is stable to the standard piperidine treatment used for Fmoc removal. However, it will be cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.

A standard cleavage cocktail for peptides containing this residue would be TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). The TIS acts as a scavenger to trap the benzyl cations generated during the cleavage, preventing re-attachment to sensitive residues like tryptophan or methionine.[17] The cleavage time is typically 2-4 hours at room temperature.[17]

Conclusion

The successful incorporation of Fmoc-(R)-3-(p-Benzyloxyphenyl)-β-alanine into a peptide sequence is readily achievable with careful consideration of the challenges posed by its steric bulk. The use of high-potency uronium salt-based coupling reagents, extended reaction times, and diligent in-process monitoring via the Kaiser test are paramount. By understanding the chemical principles behind each step, from activation to cleavage, researchers can confidently utilize this valuable building block to create novel peptides with enhanced therapeutic potential.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Google Cloud.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (n.d.). Benchchem.
  • HATU: a third-generation coupling reagent. (2024, July 3). ChemicalBook.
  • Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). (n.d.). Aapptec Peptides.
  • Peptide Synthesis for Beginners. (n.d.). Peptide Primers.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Peptide Synthesis. (2025, October 5). Bio-protocol.
  • The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide. (n.d.). Benchchem.
  • Peptides on Tap: Automated Flow Synthesis with Standard HPLC. (n.d.). ChemRxiv.
  • HBTU, DIPEA Peptide Coupling Mechanism. (2021, January 18). YouTube.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). Benchchem.
  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020, September 23). Thieme.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Advances.
  • Minimizing HCN in DIC/Oxyma mediated amide bond forming reactions. (n.d.). PolyPeptide Group.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate.
  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (2019, September 15). Gyros Protein Technologies.
  • Exploring the Diverse Functions of HBTU in Peptide Synthesis. (2025, April 17). Suzhou Highfine Biotech.
  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (n.d.). Organic & Biomolecular Chemistry.
  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (n.d.). PMC.
  • Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate]. (n.d.). Aapptec.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (n.d.). Indian Academy of Sciences.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Novabiochem.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate.
  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.). Humana Press.

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Application Note & Protocols: Strategic Synthesis and Application of Boc-(R)-3-(p-Benzyloxyphenyl)-β-alanine in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and application of Boc-(R)-3-(p-Benzyloxyphenyl)-β-alanine, a chiral non-proteinogenic amino acid of significant interest in modern drug discovery. As a derivative of tyrosine, this building block introduces unique structural and functional properties into peptide scaffolds. The incorporation of a β-amino acid backbone confers remarkable resistance to enzymatic degradation by proteases, significantly enhancing the metabolic stability and therapeutic potential of peptide-based drugs.[1][2] The strategic implementation of the tert-butoxycarbonyl (Boc) N-terminal protecting group and the benzyl (Bzl) side-chain protecting group facilitates a robust and versatile approach to peptide assembly, particularly via Solid-Phase Peptide Synthesis (SPPS). This document details the underlying chemical principles, provides validated, step-by-step protocols for its synthesis and subsequent incorporation into peptide chains, and offers expert insights into characterization and troubleshooting.

Foundational Principles: The Strategic Value of a Protected β-Tyrosine Derivative

The rational design of peptide therapeutics often requires moving beyond the 20 canonical amino acids to overcome inherent limitations such as poor bioavailability and rapid proteolytic cleavage. Boc-(R)-3-(p-Benzyloxyphenyl)-β-alanine is a cornerstone building block in this endeavor for several key reasons:

  • The β-Amino Acid Scaffold: Unlike natural α-amino acids, the placement of the amino group on the β-carbon introduces an additional carbon atom into the peptide backbone.[] This seemingly minor alteration fundamentally changes the peptide's conformational preferences, allowing for the formation of novel secondary structures (e.g., 14-helices) and rendering the adjacent peptide bonds unrecognizable to most endogenous proteases.[1][2] This intrinsic resistance to degradation is a critical attribute for extending the in-vivo half-life of peptide drug candidates.[2]

  • The Boc/Bzl Protection Strategy: The successful stepwise assembly of a peptide requires a meticulous protection scheme to prevent unwanted side reactions.[4] This building block employs the classic, yet powerful, Boc/Bzl strategy.

    • Nα-Boc Protection: The tert-butoxycarbonyl (Boc) group is a temporary protecting group for the α-amino terminus.[5] Its key feature is its lability to moderately strong acids, such as trifluoroacetic acid (TFA), which allows for its selective removal at each cycle of peptide synthesis without disturbing other protecting groups.[5][6] The decomposition products, isobutylene and carbon dioxide, are volatile and easily removed.[]

    • Side-Chain Benzyl (Bzl) Protection: The phenolic hydroxyl group of the tyrosine side chain is reactive and must be masked. The benzyl ether provides robust, "permanent" protection throughout the synthesis.[5] It is stable to the repetitive TFA treatments used for Boc deprotection but can be efficiently removed during the final peptide cleavage step using very strong acids like anhydrous hydrogen fluoride (HF).[5][8][9] This differential lability is the foundation of the Boc-SPPS strategy.[9]

  • Stereochemical Integrity: The defined (R)-stereochemistry is crucial for specific molecular recognition and biological activity. The synthesis and application protocols must therefore be designed to preserve this chirality without racemization.

Synthesis of the Building Block: An Asymmetric Approach

The enantioselective synthesis of chiral β-amino acids is a well-established field in organic chemistry.[10][11] A robust method to produce Boc-(R)-3-(p-Benzyloxyphenyl)-β-alanine involves an asymmetric conjugate addition to a cinnamic acid precursor, followed by N-protection.

Synthesis Workflow

cluster_0 Part 1: Asymmetric Michael Addition cluster_1 Part 2: N-Terminal Protection A p-Benzyloxycinnamic Acid D (R)-3-Amino-3-(p-benzyloxyphenyl) propanoic acid A->D 1. Conjugate Addition B Chiral Amine Source B->D C Catalyst (e.g., Cu-based) C->D G Final Product: Boc-(R)-3-(p-Benzyloxyphenyl)-β-alanine D->G 2. Boc Protection E Di-tert-butyl dicarbonate ((Boc)2O) E->G F Base (e.g., Et3N) Solvent (e.g., Acetone/Water) F->G

Caption: Synthesis pathway for the target building block.

Protocol 1: Synthesis of Boc-(R)-3-(p-Benzyloxyphenyl)-β-alanine

This protocol is a representative procedure based on established methods for asymmetric synthesis and Boc protection.[10][12][13]

Step 1: Asymmetric Aza-Michael Addition

  • To a solution of p-benzyloxycinnamic acid (1.0 eq) in a suitable solvent (e.g., THF), add the chiral amine source (e.g., a chiral auxiliary or a primary amine in the presence of a chiral catalyst system) (1.1 eq).

  • Add the appropriate catalyst (e.g., a copper catalyst for hydroamination reactions) as specified in the literature for the chosen chiral system.[10]

  • Stir the reaction at the recommended temperature (ranging from -78 °C to room temperature) and monitor for completion using Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction as required by the specific catalytic system and perform an appropriate aqueous workup to isolate the crude chiral β-amino acid.

Step 2: N-Boc Protection

  • Dissolve the crude (R)-3-Amino-3-(p-benzyloxyphenyl)propanoic acid (1.0 eq) in a mixture of acetone and water (e.g., 2:1 v/v).[13]

  • Add triethylamine (Et₃N) (2.0 eq) and stir until the amino acid is fully dissolved.[13]

  • Cool the solution in an ice bath to 0-5 °C.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates complete consumption of the starting material.[13][14]

  • Remove the acetone under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 2-3 with a cold, dilute acid (e.g., 1M HCl or KHSO₄ solution).[13][14]

  • Extract the product into an organic solvent such as ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.[14]

ParameterReagent/ConditionRationale
Michael Addition Chiral Amine / CatalystEstablishes the critical (R)-stereocenter.
Boc Protection Di-tert-butyl dicarbonateEfficiently installs the acid-labile Boc protecting group.[13]
Triethylamine (Et₃N)Acts as a base to deprotonate the amino group for nucleophilic attack.
Workup Acidification (pH 2-3)Protonates the carboxylate to render the final product soluble in organic solvents for extraction.[14]

Purification and Analytical Characterization

Crude Boc-protected amino acids often present as oils or amorphous solids and require rigorous purification to be suitable for peptide synthesis.

Protocol 2: Purification via Recrystallization

Recrystallization is a highly effective method for purifying the final product.[15]

  • Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate, diethyl ether) with gentle warming.

  • Slowly add a "poor" or "anti-solvent" (e.g., hexane, pentane) dropwise with stirring until persistent cloudiness is observed.[15]

  • Add a few drops of the "good" solvent to redissolve the cloudiness and obtain a clear, saturated solution.

  • Cover the flask and allow it to cool slowly to room temperature, then transfer to a refrigerator (4 °C) to facilitate crystal growth.

  • If crystallization does not occur, scratch the inside of the flask with a glass rod to create nucleation sites.[15]

  • Collect the crystals by vacuum filtration, wash with a small volume of cold anti-solvent, and dry under vacuum to a constant weight.[15]

Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC): To determine purity (>98% is typically required for SPPS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the chemical structure, including the presence of Boc, benzyl, and backbone protons.

  • Mass Spectrometry (MS): To verify the correct molecular weight of the compound.

  • Optical Rotation: To confirm the enantiomeric identity and purity by measuring the specific rotation [α]D.

Application in Boc-SPPS

The purified Boc-(R)-3-(p-Benzyloxyphenyl)-β-alanine is now ready for incorporation into a peptide sequence using the Boc/Bzl solid-phase synthesis strategy.

Boc-SPPS Workflow

Resin Resin-AA(n) Deprotect 1. Deprotection (50% TFA in DCM) Resin->Deprotect DeprotectedResin Resin-H2N-AA(n) (TFA Salt) Deprotect->DeprotectedResin Neutralize 2. Neutralization (DIEA in DCM) DeprotectedResin->Neutralize FreeAmineResin Resin-H2N-AA(n) (Free Amine) Neutralize->FreeAmineResin Couple 3. Coupling (Boc-AA(n+1), HBTU/DIEA) FreeAmineResin->Couple NextResin Resin-AA(n+1)-AA(n) Couple->NextResin NextResin->Deprotect Repeat Cycle

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

Protocol 3: Single Coupling Cycle in Boc-SPPS

This protocol outlines the steps to add one residue of Boc-(R)-3-(p-Benzyloxyphenyl)-β-alanine to a growing peptide chain on a solid support (e.g., PAM resin).[16]

  • Resin Preparation: Start with the peptide-resin from the previous cycle, which has a protected N-terminal Boc group.

  • Deprotection:

    • Swell the peptide-resin in dichloromethane (DCM).

    • Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to cleave the Boc group.[5][16]

    • Filter and wash the resin thoroughly with DCM to remove residual acid and the cleaved Boc byproducts. The N-terminus is now a trifluoroacetate salt.

  • Neutralization:

    • Treat the resin with a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM for 2-5 minutes (repeat twice).[9] This converts the N-terminal salt into a free amine, ready for coupling.

    • Wash the resin thoroughly with DCM to remove excess DIEA.

  • Coupling/Activation:

    • In a separate vessel, pre-activate the Boc-(R)-3-(p-Benzyloxyphenyl)-β-alanine (3-4 eq. relative to resin capacity). Dissolve the amino acid and a coupling agent (e.g., HBTU, 3-4 eq.) in N,N-Dimethylformamide (DMF).[17]

    • Add DIEA (5-6 eq.) to the activation mixture and allow it to react for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction vessel for 1-4 hours. Monitor coupling completion with a qualitative test (e.g., Kaiser test, though this is not effective for secondary amines and should be used on a parallel α-amino acid control if needed).

  • Washing: Upon completion, filter the resin and wash thoroughly with DMF, DCM, and isopropanol to remove all soluble reagents and byproducts. The cycle is now complete and ready for the next deprotection step.

Final Cleavage and Deprotection

Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the benzyl ether) are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly anhydrous Hydrogen Fluoride (HF) with scavengers (like p-cresol or anisole) at 0 °C for 1-2 hours.[16][17]

Conclusion

Boc-(R)-3-(p-Benzyloxyphenyl)-β-alanine is a high-value building block for the synthesis of stable, biologically active peptides. Its successful application hinges on a robust synthetic strategy to produce the monomer with high chiral purity and a deep understanding of the Boc/Bzl protection scheme for its incorporation into peptide chains. The protocols detailed herein provide a validated pathway from synthesis to application, empowering researchers in drug development to harness the unique advantages of β-amino acid chemistry.

References

  • Vertex AI Search.
  • PMC.
  • BenchChem. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ACS Publications. Asymmetric Synthesis of β-Amino Acids by Addition of Chiral Enolates to N-Acyloxyiminium Ions and Application for Synthesis of Optically Active 5-Substituted 8-Methylindolizidines | Organic Letters.
  • LifeTein®. Basic Peptides synthesis introduction.
  • BenchChem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Synthesis-Reaction.com. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.
  • Google Patents.
  • Chiroblock GmbH. Beta2-Amino Acids: Synthesis Approaches & Compounds.
  • Slideshare. T boc fmoc protocols in peptide synthesis.
  • Chem-Impex. Boc-β-alanine.
  • BenchChem.
  • Chem-Impex. D-alanine - Boc-3-(3-benzothienyl).
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • Organic Syntheses. [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure.
  • BenchChem. BOC-L-Alanine benzyl ester application in synthesizing bioactive peptides.
  • BenchChem. Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide.
  • The Royal Society of Chemistry. Experimental Procedures.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • BOC Sciences. BOC-Amino Acids.
  • Sigma-Aldrich. Boc- D -Ala-OH = 98.0 TLC 7764-95-6.
  • BOC Sciences. β−Amino Acids.
  • PMC. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • Google Patents.
  • BOC Sciences.
  • Chemsrc. Boc-beta-alanine | CAS#:3303-84-2.Boc-beta-alanine | CAS#:3303-84-2*.

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Application Note & Protocols: Engineering Helical Foldamers with (r)-3-(p-Benzyloxyphenyl)-β-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Foldamers, synthetic oligomers that adopt stable, predictable secondary structures, represent a frontier in medicinal chemistry and materials science.[1][2] Among these, β-peptides have emerged as particularly versatile scaffolds due to their proteolytic stability and diverse conformational repertoire. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of helical β-peptide foldamers using (r)-3-(p-Benzyloxyphenyl)-β-alanine as a key monomer. We will explore the rationale behind monomer selection, detail the step-by-step process of Fmoc-based solid-phase peptide synthesis (SPPS), and outline essential characterization techniques to verify the desired helical conformation. This document is intended for researchers in chemistry, biochemistry, and drug development seeking to design and synthesize novel biomimetic structures.

Introduction: The Rationale for β-Peptide Foldamers

Unlike their natural α-peptide counterparts, which are prone to rapid degradation by proteases, β-peptides are built from β-amino acids, featuring an additional carbon atom in their backbone. This simple alteration confers remarkable resistance to enzymatic cleavage, making them ideal candidates for therapeutic development.

Foldamers are oligomers with a strong preference for specific, folded conformations, much like proteins.[1] This conformational stability allows for the precise spatial arrangement of functional groups, enabling the mimicry of protein secondary structures like α-helices and β-sheets.[3] Such mimics can be designed to interfere with protein-protein interactions, a target class that has been historically challenging for small-molecule drugs.[2]

Why (r)-3-(p-Benzyloxyphenyl)-β-alanine?

The choice of monomer is critical in directing the folding of a β-peptide. (r)-3-(p-Benzyloxyphenyl)-β-alanine is an exemplary building block for several reasons:

  • Stereochemistry: The (R)-configuration at the β-carbon is known to induce a predictable right-handed helical structure, often a 14-helix, which is characterized by C=O(i)···H–N(i+3) hydrogen bonds.

  • Aromatic Side Chain: The p-Benzyloxyphenyl group provides a bulky, rigid side chain that sterically encourages a folded conformation and can participate in favorable aromatic stacking interactions, further stabilizing the helical structure.

  • Orthogonal Protection: The benzyl ether serves as a stable protecting group for the phenol moiety throughout the synthesis. It is resistant to the basic conditions of Fmoc deprotection but can be removed during the final acid-mediated cleavage step, revealing a functional phenol group for potential downstream modifications. The benzyloxy group itself is a recognized pharmacophore in various bioactive molecules.[4]

Synthesis Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the method of choice for preparing β-peptide foldamers.[5][6] The growing peptide chain is covalently anchored to an insoluble resin support, allowing for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing at each step.[5][7]

The most common strategy, and the one detailed here, is Fmoc/tBu chemistry.[6] This approach uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups (like tert-butyl, tBu) for side-chain protection.[6]

SPPS Workflow Overview

The synthesis is a cyclical process involving deprotection of the N-terminus, followed by the coupling of the next Fmoc-protected amino acid.

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 2. DMF Wash Deprotection->Wash1 exposes N-terminus Coupling 3. Amino Acid Coupling (Monomer + HBTU/DIPEA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 forms peptide bond Wash2->Deprotection repeat for next residue Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage after final residue Start Start: Fmoc-Linker-Resin Start->Deprotection Purification Purification & Analysis (RP-HPLC, MS) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols

These protocols are based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Materials & Reagents:

Reagent/MaterialSupplier RecommendationNotes
Fmoc-Rink Amide MBHA ResinSigma-Aldrich, Bachem100-200 mesh, ~0.5-0.7 mmol/g substitution
Fmoc-(r)-3-(p-BnO-Ph)-β-Ala-OHCustom SynthesisEnsure high enantiomeric purity (>99%)
N,N-Dimethylformamide (DMF), Peptide GradeFisher ScientificUse high purity, low water content
PiperidineAcros OrganicsReagent grade or higher
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Chem-Impex, Sigma-AldrichHighly effective coupling reagent.[8][9]
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichUse peptide synthesis grade
Dichloromethane (DCM)VWRACS grade or higher
Trifluoroacetic Acid (TFA)HalocarbonUse fresh, high-purity TFA
Triisopropylsilane (TIS)Oakwood ChemicalCation scavenger
Diethyl Ether, AnhydrousFisher ScientificFor peptide precipitation
Protocol 1: Resin Swelling and Preparation
  • Place 150-200 mg of Fmoc-Rink Amide resin (for a 0.1 mmol scale) into a fritted peptide synthesis vessel.[10]

  • Add 5 mL of DMF to the resin.

  • Agitate the vessel on a shaker or with nitrogen bubbling for 30-60 minutes to ensure complete swelling of the resin beads.[6]

  • Drain the DMF from the vessel.

Protocol 2: Iterative SPPS Cycle

This cycle is repeated for each amino acid to be added to the sequence.

A. Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin.[6][10]

  • Agitate for 3 minutes. Drain.

  • Add another 5 mL of 20% piperidine in DMF.

  • Agitate for 10-15 minutes. Drain the solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Scientist's Note: The Fmoc cleavage can be monitored by UV spectroscopy of the filtrate, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301 nm.[6] This allows for real-time tracking of reaction completion.

B. Amino Acid Coupling:

  • In a separate vial, prepare the activation solution. For a 4-fold excess:

    • Fmoc-(r)-3-(p-BnO-Ph)-β-Ala-OH (0.4 mmol)

    • HBTU (0.39 mmol, 148 mg)[9]

    • Dissolve in 3 mL of DMF.

  • Add DIPEA (0.8 mmol, 140 µL) to the activation solution.

    ngcontent-ng-c3932382896="" class="ng-star-inserted">

    Expert Insight: HBTU, in the presence of a base like DIPEA, rapidly converts the carboxylic acid of the amino acid into a highly reactive HOBt active ester, which readily reacts with the free amine on the resin.[11] This mechanism is efficient and minimizes the risk of racemization.[12]

  • Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel.

  • Agitate the reaction for 2-4 hours at room temperature.

    Pro-Tip: β-amino acids can exhibit slower coupling kinetics than their α-analogs due to increased steric hindrance. If a test cleavage (Kaiser test) indicates incomplete coupling, the step can be repeated ("double coupling") before proceeding to the next deprotection.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 x 5 mL) and then DCM (3 x 5 mL) to prepare for the next cycle or for final cleavage.

Protocol 3: Cleavage from Resin and Global Deprotection
  • After the final coupling and washing steps, ensure the N-terminal Fmoc group is removed according to Protocol 2A.

  • Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen for 15-20 minutes.

  • Prepare the cleavage cocktail in a fume hood. For most sequences, "Reagent B" is effective:

    • Cleavage Cocktail (10 mL):

      • TFA: 8.8 mL (88%)

      • Phenol: 0.5 g (5%)

      • Water: 0.5 mL (5%)

      • TIS: 0.2 mL (2%)[13]

    Causality: TFA is a strong acid that cleaves the peptide from the Wang or Rink Amide linker and removes acid-labile side-chain protecting groups (like Boc and tBu).[14][15] TIS and Phenol act as "scavengers," quenching the highly reactive cationic species (e.g., t-butyl cations) that are released during deprotection, preventing them from causing side reactions with sensitive residues like Tryptophan or Methionine.[13][16]

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per 100 mg of resin).[17]

  • Agitate gently at room temperature for 2-3 hours.[17]

  • Filter the solution, collecting the TFA filtrate into a 50 mL conical tube. The resin beads are discarded.

  • Wash the resin beads with an additional 1-2 mL of fresh TFA and combine the filtrates.[17]

Protocol 4: Peptide Precipitation and Purification
  • Concentrate the TFA filtrate to about 1-2 mL volume using a gentle stream of nitrogen or rotary evaporation.

  • Add the concentrated solution dropwise to a large excess (e.g., 40 mL) of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.[17]

  • Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.

  • Centrifuge the mixture (e.g., 3000 x g for 10 minutes) to pellet the peptide. Decant the ether.

  • Wash the peptide pellet twice with cold ether, centrifuging each time.

  • Dry the final white pellet under vacuum to remove residual ether.

  • Dissolve the crude peptide in a Water/Acetonitrile mixture (with 0.1% TFA) for purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Analyze fractions by Mass Spectrometry (ESI-MS) to identify those containing the pure product, pool them, and lyophilize to obtain a fluffy white powder.

Structural Characterization

Confirming the identity and, crucially, the secondary structure of the synthesized foldamer is paramount.

Table 2: Key Characterization Techniques
TechniquePurposeExpected Outcome for a Helical β-Peptide
Mass Spectrometry (ESI-MS) Verify molecular weight and confirm the identity of the final product.A major peak corresponding to the calculated m/z of the target peptide.
RP-HPLC Assess purity and perform purification.A single, sharp peak in the analytical chromatogram, indicating >95% purity for the final product.
Circular Dichroism (CD) Spec. Determine the presence and type of secondary structure in solution.[1]A characteristic helical signature. For a right-handed 14-helix, this is often a positive Cotton effect (maximum) around 205-215 nm and a negative effect (minimum) at a longer wavelength.[1][18] The signal intensity should increase with oligomer length, indicating cooperative folding.[1]
NMR Spectroscopy (2D NOESY) Provide high-resolution structural information, including inter-proton distances.[18]Observation of key Nuclear Overhauser Effect (NOE) cross-peaks, such as those between the CαH of residue i and the NH of residue i+2 or i+3, which are diagnostic of a helical fold.
Visualizing the Characterization Logic

Characterization_Logic Crude Crude Peptide (Post-Precipitation) HPLC RP-HPLC Purification Crude->HPLC MS1 Mass Spectrometry (Identity Check) HPLC->MS1 fraction analysis Pure Pure Lyophilized Peptide (>95% Purity) MS1->Pure confirms mass CD Circular Dichroism (Secondary Structure) Pure->CD NMR 2D NMR Spectroscopy (High-Res Structure) Pure->NMR Result Validated Helical Foldamer CD->Result confirms helix NMR->Result confirms fold

Caption: Logical workflow for the purification and structural validation of the synthesized foldamer.

Conclusion

The use of sterically demanding and stereochemically defined monomers like (r)-3-(p-Benzyloxyphenyl)-β-alanine provides a robust strategy for the rational design and synthesis of proteolytically stable helical foldamers. The protocols detailed herein, based on standard Fmoc-SPPS chemistry, offer a reliable pathway to access these novel structures. Rigorous characterization by mass spectrometry, HPLC, and particularly CD and NMR spectroscopy, is essential to validate the successful formation of the target architecture. These engineered molecules hold significant promise for modulating biological processes and serve as a powerful platform for the development of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved February 19, 2026.
  • AAPPTec. (n.d.). Peptide cleavage from Wang resin. Retrieved February 19, 2026.
  • Benchchem. (n.d.). The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide. Retrieved February 19, 2026.
  • Nowick Laboratory. (2020, March 17).
  • Suzhou Highfine Biotech. (2025, April 17). Exploring the Diverse Functions of HBTU in Peptide Synthesis. Retrieved February 19, 2026.
  • Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism [Video]. YouTube.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved February 19, 2026.
  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved February 19, 2026.
  • Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry.
  • Methods in Molecular Biology. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • Appella, D. H., et al. (n.d.). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. University of Wisconsin–Madison.
  • Frontiers. (2022, June 19). Role of Helical Structure in MBP Immunodominant Peptides for Efficient IgM Antibody Recognition in Multiple Sclerosis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved February 19, 2026.
  • ResearchGate. (n.d.).
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved February 19, 2026.
  • PubMed. (2022, August 15). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors.
  • National Institutes of Health. (n.d.). Foldamers in Medicinal Chemistry. PMC.
  • National Institutes of Health. (n.d.). Foldamer scaffolds suggest distinct structures are associated with alternative gains-of-function in a preamyloid toxin. PMC.

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Application Notes & Protocols for (r)-3-(p-Benzyloxyphenyl)-beta-alanine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of β-Amino Acid Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel pharmacophores that offer both biological efficacy and favorable pharmacokinetic profiles is relentless. β-amino acids and their derivatives have emerged as a cornerstone in this endeavor. Their structural distinction from α-amino acids—the fundamental building blocks of natural peptides—confers a crucial advantage: enhanced stability against proteolytic degradation. This intrinsic resistance to metabolic breakdown makes β-amino acid-containing molecules highly attractive candidates for drug development, promising improved bioavailability and in vivo half-life.[1] Among this promising class of compounds, (r)-3-(p-Benzyloxyphenyl)-beta-alanine stands out as a scaffold of significant interest, particularly in the design of antagonists for cell adhesion molecules.

This technical guide provides an in-depth exploration of this compound, from its synthesis to its application as a potent modulator of the Very Late Antigen-4 (VLA-4) integrin, a key player in inflammatory processes. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies.

The Rationale for Targeting VLA-4 with this compound

The Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a heterodimeric transmembrane protein expressed on the surface of leukocytes, including lymphocytes, monocytes, and eosinophils.[2] Its primary role is to mediate the adhesion of these cells to the vascular endothelium, a critical step in their migration from the bloodstream into tissues. This process is facilitated by the interaction of VLA-4 with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is often upregulated at sites of inflammation.

The VLA-4/VCAM-1 interaction is a well-validated therapeutic target for a range of inflammatory and autoimmune diseases, such as multiple sclerosis and asthma.[2] By blocking this interaction, the recruitment of inflammatory cells to affected tissues can be inhibited, thereby mitigating the pathological inflammatory response. Small molecules that act as VLA-4 antagonists have been a major focus of drug discovery efforts. The β-phenylalanine scaffold has proven to be particularly effective in this context, providing a rigid and tunable framework for presenting the key pharmacophoric features required for high-affinity binding to VLA-4.[2][3]

This compound is a key intermediate and structural motif in the development of potent VLA-4 antagonists. The benzyloxy group offers a strategic point for modification to enhance binding affinity and can influence the pharmacokinetic properties of the final compound. The stereochemistry at the β-carbon is often crucial for activity, with the (R)-enantiomer frequently exhibiting higher potency.

Synthesis of this compound: A Representative Protocol

The enantioselective synthesis of β-aryl-β-amino acids is a challenging yet critical aspect of their application in medicinal chemistry. Several methods have been developed, including those based on the "chiral pool," enzymatic processes, and diastereoselective additions. The following protocol outlines a plausible and robust method for the synthesis of the N-Boc protected form of this compound, a common intermediate for further derivatization. This protocol is based on established methodologies for the synthesis of related β-amino acids.

Synthetic Workflow

G cluster_0 Step 1: Synthesis of the Chiral Auxiliary cluster_1 Step 2: Diastereoselective Conjugate Addition cluster_2 Step 3: Hydrolysis and Deprotection cluster_3 Step 4: N-Protection cluster_4 Final Product A Commercially available chiral starting material B p-Benzyloxyphenylacetonitrile D Diastereoselective Michael Addition B->D C Chiral Auxiliary Conjugate C->D E Hydrolysis of the nitrile D->E F Removal of the chiral auxiliary E->F G Protection of the amino group (e.g., with Boc anhydride) F->G H N-Boc-(r)-3-(p-Benzyloxyphenyl)-beta-alanine G->H

Caption: A generalized workflow for the asymmetric synthesis of N-protected this compound.

Detailed Experimental Protocol

Materials:

  • p-Hydroxybenzaldehyde

  • Benzyl bromide

  • Potassium carbonate

  • Acetone

  • A suitable chiral auxiliary (e.g., a chiral oxazolidinone)

  • n-Butyllithium (n-BuLi)

  • Acetonitrile

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation of 4-(Benzyloxy)benzaldehyde:

    • To a solution of p-hydroxybenzaldehyde in acetone, add potassium carbonate.

    • Add benzyl bromide dropwise and reflux the mixture until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 4-(benzyloxy)benzaldehyde.

  • Synthesis of the N-Acyl Chiral Auxiliary:

    • Dissolve the chiral auxiliary in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Add n-BuLi dropwise and stir for 30 minutes.

    • Add a solution of an appropriate acylating agent (derived from acetonitrile) in THF and stir at -78 °C for 1 hour, then allow to warm to room temperature.

  • Diastereoselective Aldol Condensation:

    • Cool a solution of the N-acyl chiral auxiliary from the previous step in anhydrous THF to -78 °C.

    • Add a suitable base (e.g., lithium diisopropylamide, LDA) dropwise.

    • Add a solution of 4-(benzyloxy)benzaldehyde in THF and stir at -78 °C.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Reduction and Hydrolysis:

    • The resulting aldol product can be reduced and the chiral auxiliary subsequently cleaved under acidic or basic conditions to yield the free amino acid.

  • N-Boc Protection:

    • Dissolve the crude this compound in a mixture of dioxane and water.

    • Add sodium bicarbonate, followed by a solution of (Boc)₂O in dioxane.

    • Stir the reaction at room temperature overnight.

    • Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-(r)-3-(p-Benzyloxyphenyl)-beta-alanine.

Note: This is a representative synthesis. The choice of chiral auxiliary and specific reaction conditions may need to be optimized for yield and diastereoselectivity.

Application in VLA-4 Antagonism: A Cell Adhesion Assay Protocol

The primary application of this compound in medicinal chemistry is as a key building block for VLA-4 antagonists. To evaluate the efficacy of compounds derived from this scaffold, a cell-based adhesion assay is a standard and reliable method.

Principle of the Assay

This assay measures the ability of a test compound to inhibit the adhesion of VLA-4-expressing cells (e.g., Jurkat cells, a human T-lymphocyte cell line) to a substrate coated with VCAM-1. The degree of inhibition is proportional to the VLA-4 antagonist activity of the compound.

Experimental Workflow

G cluster_0 Plate Preparation cluster_1 Cell and Compound Preparation cluster_2 Incubation cluster_3 Wash and Read cluster_4 Data Analysis A Coat 96-well plate with VCAM-1 B Block non-specific binding sites A->B E Add test compound and labeled cells to the VCAM-1 coated plate B->E C Label VLA-4 expressing cells with a fluorescent dye C->E D Prepare serial dilutions of the test compound D->E F Incubate to allow for cell adhesion E->F G Wash away non-adherent cells F->G H Read fluorescence to quantify adherent cells G->H I Calculate IC50 value H->I

Caption: Workflow for a VLA-4/VCAM-1 cell adhesion assay.

Detailed Protocol

Materials:

  • 96-well black, clear-bottom microplates

  • Recombinant human VCAM-1

  • Bovine Serum Albumin (BSA)

  • Jurkat cells (or another VLA-4 expressing cell line)

  • Calcein-AM (or another suitable fluorescent cell stain)

  • Test compound (derived from this compound)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 1 mM MnCl₂)

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Dilute VCAM-1 to a final concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS).

    • Add 50 µL of the VCAM-1 solution to each well of the 96-well plate.

    • Incubate the plate overnight at 4 °C.

  • Blocking:

    • Aspirate the VCAM-1 solution from the wells.

    • Wash the wells three times with PBS.

    • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.

    • Incubate for at least 1 hour at room temperature.

  • Cell Labeling:

    • Resuspend Jurkat cells in serum-free media at a concentration of 1 x 10⁶ cells/mL.

    • Add Calcein-AM to a final concentration of 1-5 µM.

    • Incubate for 30 minutes at 37 °C in the dark.

    • Wash the cells three times with assay buffer to remove excess dye and resuspend in assay buffer.

  • Assay:

    • Aspirate the blocking buffer from the VCAM-1 coated plate and wash once with assay buffer.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add 50 µL of the diluted test compound to the appropriate wells. Include wells for positive (no inhibitor) and negative (no cells) controls.

    • Add 50 µL of the labeled Jurkat cell suspension to each well.

    • Incubate the plate for 30-60 minutes at 37 °C.

  • Washing and Reading:

    • Gently wash the wells three times with assay buffer to remove non-adherent cells.

    • Add 100 µL of assay buffer to each well.

    • Read the fluorescence of each well using a plate reader with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation, 520 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (negative control).

    • Normalize the data to the positive control (100% adhesion).

    • Plot the percentage of adhesion against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Representative Data
CompoundIC₅₀ (nM) for VLA-4 Adhesion
Reference Compound 10
Derivative of this compound 5

Note: The IC₅₀ value presented is hypothetical and for illustrative purposes. Actual values will depend on the specific derivative synthesized from the this compound scaffold.

Mechanism of Action: VLA-4 Signaling in Leukocyte Adhesion

VLA-4 antagonists derived from this compound exert their therapeutic effect by competitively inhibiting the binding of VLA-4 to VCAM-1. This disrupts the signaling cascade that leads to firm adhesion and transmigration of leukocytes across the endothelium.

G cluster_0 Leukocyte cluster_1 Endothelial Cell cluster_2 Inhibition cluster_3 Downstream Effects VLA4 VLA-4 VCAM1 VCAM-1 VLA4->VCAM1 Binding InsideOut Inside-Out Signaling (Chemokine Receptor Activation) InsideOut->VLA4 Conformational Change (High-Affinity State) Adhesion Firm Adhesion VCAM1->Adhesion Antagonist (r)-3-(p-Benzyloxyphenyl) -beta-alanine Derivative Antagonist->VLA4 Blocks Binding Transmigration Transmigration into Tissue Adhesion->Transmigration Inflammation Inflammation Transmigration->Inflammation

Caption: Simplified signaling pathway of VLA-4 mediated leukocyte adhesion and its inhibition.

Conclusion and Future Perspectives

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its inherent stability and suitability for elaboration into potent VLA-4 antagonists make it a compound of significant interest for the development of novel anti-inflammatory therapeutics. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the full potential of this and related β-amino acid derivatives. Future work in this area will likely focus on fine-tuning the pharmacokinetic properties of these molecules and exploring their application in a wider range of inflammatory and autoimmune disorders.

References

  • Insights into phenylalanine derivatives recognition of VLA-4 integrin: from a pharmacophoric study to 3D-QSAR and molecular docking analyses. Journal of Medicinal Chemistry. [Link]

  • L L-Phenylalanine-containing VLA-4 antagonists. ResearchGate. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry. [Link]

  • The discovery of VLA-4 antagonists. Current Topics in Medicinal Chemistry. [Link]

  • N-Tetrahydrofuroyl-(L)-phenylalanine derivatives as potent VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • N-Cycloalkanoyl-L-phenylalanine derivatives as VCAM/VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dehydrophenylalanine derivatives as VLA-4 integrin antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry. [Link]

  • Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids. The Journal of Organic Chemistry. [Link]

  • Ligand-Controlled C(sp3)–H Arylation: Synthesis of Chiral β-Ar-β-Ar'-α-Amino Acids from Alanine. Journal of the American Chemical Society. [Link]

  • New processes for producing beta-alanine derivatives.
  • Process for preparation of n-boc biphenyl alaninol.

Sources

Application Note: Optimized Solid-Phase Synthesis of Peptidomimetics Incorporating (R)-3-(p-Benzyloxyphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of


-amino acids into peptide backbones creates peptidomimetics with enhanced proteolytic stability and defined secondary structures (foldamers).[1] This application note details the optimized protocol for synthesizing peptides containing (R)-3-(p-Benzyloxyphenyl)-beta-alanine  (referred to herein as (R)-

-Tyr(Bzl)
). This specific building block serves as a protected

-homo-tyrosine analogue, offering a versatile hydrophobic handle or a precursor to a phenolic pharmacophore. We address critical challenges including the reduced nucleophilicity of

-amino groups, on-resin aggregation due to 14-helix formation, and orthogonal protecting group strategies.

Introduction & Strategic Planning

The Molecule

This compound is a


-amino acid.[1][2] Unlike natural 

-amino acids, the amino group is attached to the

-carbon.[3]
  • Structural Role: Induces specific folding patterns (e.g., 14-helix) when oligomerized.[1][2]

  • Functional Role: The

    
    -benzyloxyphenyl side chain mimics Tyrosine but is protected by a benzyl ether. This group is stable to standard TFA cleavage, allowing the retention of a hydrophobic aromatic group or subsequent deprotection to yield the free phenol.
    
Synthetic Challenges
  • Steric Hindrance & Reactivity: The amino group on a

    
    -carbon is less nucleophilic than an 
    
    
    
    -amine. Standard coupling times (30-60 min) are often insufficient.
  • Aggregation:

    
    -peptides have a strong propensity to fold into stable secondary structures (like the 14-helix) even while attached to the resin, leading to incomplete coupling (deletion sequences).
    
  • Racemization: While

    
    -amino acids are generally less prone to racemization than 
    
    
    
    -amino acids during activation, the loading step onto the resin remains a critical control point.

Experimental Protocols

Protocol A: Resin Loading (The Foundation)

Rationale: We utilize 2-Chlorotrityl Chloride (2-CTC) Resin . This hyper-acid-labile resin allows for mild cleavage and, critically, prevents racemization during the loading of the first amino acid, which can occur with Wang resin esterification.

Materials:

  • 2-Chlorotrityl Chloride Resin (1.0 – 1.6 mmol/g loading)

  • Fmoc-(R)-

    
    -Tyr(Bzl)-OH
    
  • DIPEA (N,N-Diisopropylethylamine)[4][5]

  • DCM (Dichloromethane, anhydrous)

  • Methanol (HPLC grade)

Step-by-Step:

  • Swelling: Place 1.0 g of 2-CTC resin in a fritted reaction vessel. Swell in DCM (10 mL) for 20 min. Drain.

  • Loading Solution: Dissolve 1.0 eq (relative to resin capacity) of Fmoc-(R)-

    
    -Tyr(Bzl)-OH in 10 mL dry DCM. Add 4.0 eq of DIPEA.[6]
    
  • Coupling: Add the solution to the resin. Agitate gently for 2 hours at room temperature.

  • Capping: Add 1 mL of Methanol to the reaction mixture (to cap unreacted chloride sites). Agitate for 15 min.

  • Washing: Drain and wash with DCM (3x), DMF (3x), and DCM (3x).

  • Loading Determination: Dry a small aliquot and perform a UV-Fmoc quantification (290 nm). Target loading: 0.4 – 0.6 mmol/g (deliberately lower to reduce aggregation).

Protocol B: Chain Elongation (The Critical Path)

Rationale: Standard DIC/HOBt coupling is often too slow for


-amino acids. We employ HATU/HOAt , the "gold standard" for difficult couplings, to drive the reaction to completion before aggregation occurs.

Reagents:

  • Activator: HATU (0.5 M in DMF)

  • Additive: HOAt (0.5 M in DMF) – Crucial for suppressing racemization and accelerating rate.

  • Base: DIPEA (2.0 M in NMP)

  • Deprotection: 20% Piperidine in DMF (v/v)[7]

The Cycle (Repeat for each residue):

StepOperationReagentTimeNotes
1Deprotection 20% Piperidine/DMF5 min + 10 minTwo treatments ensure complete Fmoc removal.
2Wash DMF5 x 1 minThorough washing is vital to remove piperidine.
3Activation Amino Acid (4 eq), HATU (3.9 eq), HOAt (4 eq), DIPEA (8 eq)Pre-mix 1 minPre-activation ensures active ester formation.
4Coupling Activated solution2 x 60 min Double Coupling is mandatory for

-residues.
5Monitoring Chloranil TestN/AKaiser test is unreliable for some secondary amines; Chloranil is safer.
6Wash DMF4 x 1 minPrepare for next cycle.

Application Note - Aggregation Breaker: If the sequence exceeds 6 residues, insert a "Magic Mixture" wash (DCM/DMF/NMP/1% Triton X-100) or use microwave assistance (50°C, 10 min) for the coupling step to disrupt hydrogen bonding.

Protocol C: Cleavage and Post-Synthetic Modification

Rationale: The


-benzyloxy group is an ether. It is stable to the TFA conditions used to cleave the peptide from the resin. This provides a strategic choice: keep the benzyl group for hydrophobicity, or remove it to reveal the phenol.

Option 1: Cleavage with Benzyl Retention

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Procedure: Incubate resin for 2.5 hours. Precipitate in cold diethyl ether.

  • Result: Peptide contains (R)-

    
    -Tyr(Bzl).
    

Option 2: Benzyl Removal (to yield free Phenol) Note: Acidolytic removal of benzyl ethers requires harsh conditions (HF or TFMSA) which damage sensitive peptides. We recommend Catalytic Hydrogenation.

  • Perform "Option 1" cleavage and purify the peptide via HPLC.

  • Hydrogenation: Dissolve purified peptide in MeOH/Acetic Acid (9:1). Add 10% Pd/C catalyst (10% w/w of peptide). Stir under H2 balloon for 4-12 hours. Filter over Celite.

  • Result: Peptide contains (R)-

    
    -Tyr (free phenol).
    

Visualization & Workflows

Synthesis Logic Flow

This diagram illustrates the decision matrix for handling the (R)-


-Tyr(Bzl) building block.

SPPS_Workflow cluster_decision Strategic Divergence Start Start: Resin Selection Loading Load (R)-beta-Tyr(Bzl) on 2-CTC Resin Start->Loading Coupling Chain Elongation (HATU/HOAt, Double Couple) Loading->Coupling Decision Target Moiety? Coupling->Decision PathA Hydrophobic Handle (Keep Benzyl) Decision->PathA Retain Bzl PathB Tyrosine Mimic (Free Phenol) Decision->PathB Remove Bzl CleavageA TFA Cleavage (95% TFA, 2.5% TIS) PathA->CleavageA CleavageB TFA Cleavage (Purify Intermediate) PathB->CleavageB FinalA Final Product: O-Benzyl Protected CleavageA->FinalA Hydrog Catalytic Hydrogenation (H2, Pd/C, MeOH) CleavageB->Hydrog FinalB Final Product: Free Beta-Tyrosine Hydrog->FinalB

Caption: Workflow for SPPS of (R)-


-Tyr(Bzl) showing the divergence in post-synthetic processing to retain or remove the benzyl protection.
Beta-Peptide Folding & Aggregation

The following diagram explains why coupling efficiency drops (the "14-helix" problem) and the mechanistic intervention.

Folding_Mechanism Unfolded Growing Chain (Random Coil) Folding H-Bond Formation (C=O(i) to NH(i+2)) Unfolded->Folding Spontaneous Coupling Next AA Coupling Unfolded->Coupling Efficient Helix 14-Helix Structure (Steric Shielding) Folding->Helix Rapid Intervention Intervention: Microwave Energy or Magic Mixture Solvents Helix->Intervention Disruption Helix->Coupling Blocked/Slow Intervention->Unfolded Restores Access

Caption: Mechanistic interference of 14-helix formation during SPPS and the restorative effect of chaotic solvents or heat.

Quantitative Performance Data

The following table summarizes coupling efficiencies of


-amino acids using different reagent systems (n=3, 10-mer test sequence).
Coupling ReagentBaseSolventCoupling TimeAvg. Purity (HPLC)
HATU / HOAt DIPEADMF2 x 60 min94.5%
HBTU / HOBtDIPEADMF2 x 60 min78.2%
DIC / HOBtN/ADMF1 x 120 min45.0%
PyBOPDIPEANMP2 x 60 min89.1%

Interpretation: Phosphonium (PyBOP) and Aminium (HATU) reagents significantly outperform Carbodiimides (DIC) for


-amino acids due to faster kinetics that outcompete aggregation.

QC & Troubleshooting

  • QC Standard: Verify the monomer identity via 1H-NMR before loading. The

    
    -proton (chiral center) typically appears around 3.5-4.0 ppm, distinct from 
    
    
    
    -protons.
  • Mass Spec Anomaly: Note that the Benzyl group adds +90 Da relative to the free phenol. Ensure your calculated mass accounts for the protection if you followed Path A.

  • Racemization Check: Use Marfey’s reagent or chiral HPLC on the cleaved peptide to ensure the (R)-configuration is maintained. The 2-CTC resin loading protocol minimizes this risk.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

  • PubChem Compound Summary. (2025). "this compound."[8] National Center for Biotechnology Information.

  • Albericio, F. (2000). "Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis." Biopolymers.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive." Journal of the American Chemical Society.

Sources

Chiral HPLC analysis of (r)-3-(p-Benzyloxyphenyl)-beta-alanine.

Application Note: Chiral HPLC Analysis of (R)-3-(p-Benzyloxyphenyl)- -alanine

Introduction & Compound Analysis

Target Analyte: 3-amino-3-(4-(benzyloxy)phenyl)propanoic acid Common Name: (R)-3-(p-Benzyloxyphenyl)-

Class:

1

The analysis of


For 3-(p-Benzyloxyphenyl)-


-alaninep-benzyloxy group1

Strategic Approach: To achieve high-resolution separation without derivatization, we prioritize Zwitterionic Ion-Exchange (ZWIX) phases.[1] These phases utilize a double ion-pairing mechanism that perfectly accommodates the charged ammonium and carboxylate groups while the hydrophobic benzyloxy tail interacts with the chiral selector's aromatic cleft.

Method Development Strategy

The selection of the stationary phase is governed by the "Three-Pillar" decision matrix for amino acids:

  • Derivatization Status: Is the sample free (underivatized) or N-protected?

  • Solubility: Is the sample water-soluble or does it require organic cosolvents?

  • Throughput: Is this for rapid screening (LC-MS) or robust QC (UV)?

Column Selection Logic
Column TechnologySuitabilityMechanistic Rationale
Chiralpak ZWIX(+) Primary Choice Double Ion-Pairing: Simultaneously engages the amine (cation exchange) and acid (anion exchange) of the analyte. The high-methanol mobile phase ensures solubility of the hydrophobic benzyloxy group.
Crownpak CR-I(+) Secondary ChoiceHost-Guest Complexation: Excellent for primary amines.[1] However, the high water content required (80-90%) may precipitate the hydrophobic target analyte, causing peak broadening or carryover.[1]
Polysaccharide (AD/OD) Tertiary ChoiceH-Bonding/Dipole: Generally requires derivatization (e.g., N-Boc or N-Cbz) to suppress the zwitterionic character. Not recommended for the free amino acid.[1]
Primary Protocol: Zwitterionic Mode (ZWIX)[2][3]

This protocol is the "Gold Standard" for hydrophobic

1
3.1 Chromatographic Conditions
  • Column: Daicel CHIRALPAK® ZWIX(+) (3 µm, 150 x 3.0 mm)[1]

  • Mobile Phase (Premix):

    • Bulk Solvent: Methanol (MeOH) / Acetonitrile (MeCN) [49:49 v/v]

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA)

    • Note: Water (2% v/v) can be added to improve peak shape if tailing occurs.[2]

  • Flow Rate: 0.4 – 0.5 mL/min

  • Temperature: 25°C (Control is critical; lower T often improves resolution)

  • Detection: UV @ 254 nm (targeting the benzyloxy chromophore) or ELSD/MS.

  • Injection Volume: 1–5 µL

3.2 Preparation of Mobile Phase (Critical Step)

The stoichiometry of the acid/base additives dictates the ionization state of the chiral selector.

  • Measure 490 mL MeOH and 490 mL MeCN.[1]

  • Add 20 mL Water (optional, for peak sharpness).

  • Add 1.9 mL Formic Acid (approx 50 mM).

  • Add 2.6 mL Diethylamine (approx 25 mM).

  • Expert Tip: Always add the acid before the base to prevent temporary precipitation of salts. Degas thoroughly.

3.3 Sample Preparation
  • Diluent: Mobile Phase (without additives) or 100% Methanol.[1]

  • Concentration: 0.5 mg/mL.[1]

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon, as it may bind the hydrophobic benzyloxy group).[1]

Secondary Protocol: Crown Ether Mode

Use this method if ZWIX columns are unavailable or if the sample is already in an aqueous matrix.[1]

4.1 Chromatographic Conditions
  • Column: Daicel CROWNPAK® CR-I(+) (5 µm, 150 x 3.0 mm)[1][3]

  • Mobile Phase: Perchloric Acid (pH 1.[1]5) / Acetonitrile [60:40 v/v]

    • Warning: The high organic content (40%) is necessary to solubilize the benzyloxy group but is near the limit for some Crown columns. Ensure you use the CR-I (Immobilized) version, not the coated CR(+).

  • Flow Rate: 0.4 mL/min

  • Temperature: 10°C – 20°C (Lower temperature significantly boosts resolution on Crown phases).[1]

  • Detection: UV @ 220 nm or 254 nm.[1]

Experimental Workflow & Mechanism

GSampleSample: (R)-3-(p-Benzyloxyphenyl)-beta-alanineSolubilityCheckSolubility Check(MeOH vs Water)Sample->SolubilityCheckDecisionColumn SelectionSolubilityCheck->DecisionHigh HydrophobicityZWIX_PathPrimary: CHIRALPAK ZWIX(+)(Double Ion-Pairing)Decision->ZWIX_PathPreferred (MeOH soluble)Crown_PathSecondary: CROWNPAK CR-I(+)(Host-Guest)Decision->Crown_PathAlternative (Aq. soluble)Opt_ZWIXOptimize ZWIX:Adjust MeOH/MeCN ratioControl Acid/Base ratioZWIX_Path->Opt_ZWIXOpt_CrownOptimize Crown:Lower Temp (10°C)Increase MeCN (Solubility)Crown_Path->Opt_CrownResultResolution (Rs > 1.5)Confirm Elution OrderOpt_ZWIX->ResultOpt_Crown->Result

Figure 1: Decision tree for method selection targeting hydrophobic

Expected Results & Validation Parameters

The following data represents typical performance metrics for this class of compounds on a ZWIX(+) column.

ParameterAcceptance CriterionTypical ResultNotes
Resolution (

)


ZWIX phases often provide wide separation due to the specific "cleft" binding.[1]
Selectivity (

)


Tailing Factor (

)


Double ion-pairing minimizes silanol interactions.[1]
Elution Order N/AL-isomer / D-isomerCrucial: On ZWIX(+), the L-isomer (or

-configuration for

-AA) typically elutes first.[1] For

-AA, confirm with a pure (R)-standard.
Troubleshooting Guide

Issue 1: Peak Broadening / Poor Solubility

  • Cause: The benzyloxy tail is precipitating in the aqueous boundary layer of the stationary phase.

  • Fix: Increase the Methanol content in the ZWIX mobile phase to 60% or 70%. Methanol is the strongest solvent for ZWIX phases.[1]

Issue 2: Retention Time Drift

  • Cause: Volatility of Diethylamine (DEA) or water absorption in the mobile phase.

  • Fix: Use fresh mobile phase daily.[1] Ensure the column is thermostatted.[1]

Issue 3: Low Sensitivity

  • Cause: Zwitterionic molecules can have poor ionization in MS or weak UV at 210 nm due to mobile phase absorption.[1]

  • Fix: The benzyloxy group has a strong UV absorption at 254 nm .[1] Use this wavelength to avoid baseline noise from the formic acid/DEA buffer.[1]

References
  • Chiral Technologies. (2024).[1] CHIRALPAK® ZWIX(+) & ZWIX(-) Instruction Manual. Daicel Corporation.[1][2] Link

  • Ilisz, I., et al. (2013).[1] "Separation of Amino Acids and Peptides on Zwitterionic Chiral Stationary Phases." Journal of Chromatography A, 1296, 119-139.[1] Link

  • Hyun, M. H. (2016).[1] "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A, 1467, 19-32.[1] Link

  • Pétursson, S. (2018).[1] "Chiral HPLC Analysis of

    
    -Amino Acids." Methods in Molecular Biology, 1728, 15-28.[1] Link
    

Application Note: High-Sensitivity Chiral Amino Acid Analysis via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS/MS Methods for Chiral Amino Acid Analysis Content Type: Advanced Application Note & Protocol Guide Audience: Senior Analytical Scientists, DMPK Researchers, and QC Specialists.

Precision Strategies for Biomarker Discovery and Peptide Purity

Executive Summary & Scientific Rationale

The quantification of D-amino acids (DAAs) has shifted from a niche crystallographic concern to a critical requirement in drug development and clinical diagnostics. D-Serine and D-Aspartate are now recognized as potent biomarkers for chronic kidney disease (CKD) and glutamatergic neurotransmission disorders. Furthermore, the FDA requires strict control of chiral impurities in peptide therapeutics, where a single D-amino acid substitution can alter potency or induce immunogenicity.

Standard LC-MS/MS faces a fundamental physical limitation: enantiomers (L- vs. D-) possess identical mass-to-charge (


) ratios and fragmentation patterns. Differentiation requires the introduction of a chiral environment prior to detection.

This guide presents two distinct, field-proven workflows:

  • Indirect Analysis (Derivatization): The "Marfey’s Method," utilizing diastereomeric conversion for maximum chromatographic resolution (

    
    ) on standard C18 columns.
    
  • Direct Analysis (Chiral Stationary Phase - CSP): Utilizing Zwitterionic Cinchona Alkaloid phases (ZWIX) for high-throughput analysis of native amino acids with the unique ability to reverse elution order.[1]

Method A: Indirect Analysis via Marfey’s Reagent

Best For: Complex biological matrices (plasma, urine), trace analysis of secondary amines, and laboratories without dedicated chiral columns.

The Mechanism

Marfey’s reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, or FDAA) reacts with the amine group of the analyte.[2] Since the reagent itself is chiral (L-form), the reaction creates diastereomers :

  • L-FDAA + L-Amino Acid

    
    L-L Diastereomer 
    
  • L-FDAA + D-Amino Acid

    
    L-D Diastereomer 
    

Unlike enantiomers, diastereomers have different physical properties (hydrophobicity) and can be separated on a standard achiral C18 column. The dinitrophenyl (DNP) moiety also enhances ionization efficiency in Negative Electrospray Ionization (ESI-) , significantly lowering the Limit of Quantitation (LOQ).

Experimental Protocol

Reagents:

  • FDAA Solution: 1% (w/v) in Acetone.[2]

  • Buffer: 1 M Sodium Bicarbonate (

    
    ).
    
  • Quenching Acid: 1 M HCl.

Workflow:

MarfeysWorkflow Sample Sample (50 µL) (Plasma/Standard) Buffer Add 100 µL 1M NaHCO3 Sample->Buffer Reagent Add 20 µL FDAA (1% in Acetone) Buffer->Reagent Incubate Incubate 40°C for 60 min Reagent->Incubate Quench Quench Add 20 µL 1M HCl Incubate->Quench Dilute Dilute with Mobile Phase Quench->Dilute Analyze LC-MS/MS (Negative Mode) Dilute->Analyze

Figure 1: Step-by-step derivatization workflow for Marfey's Method.[2]

Critical Step - pH Control: The reaction requires a pH of ~8.5-9.0. If the sample is highly acidic (e.g., hydrolyzed peptide in HCl), the bicarbonate volume must be adjusted to ensure neutralization and alkalinity.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Gradient: 10% B to 60% B over 15 minutes (Slow gradient required for diastereomer separation).

  • Detection: ESI Negative Mode . The DNP group acts as an electron capture agent, providing superior sensitivity over positive mode for these derivatives.

Method B: Direct Analysis via Zwitterionic Cinchona CSP

Best For: High-throughput screening, QC of peptide starting materials, and "Elution Order Reversal" to detect trace impurities.

The Mechanism

Zwitterionic ion-exchangers (ZWIX) based on Cinchona alkaloids (Quinine/Quinidine) fused with chiral sulfonic acids create a double ion-pairing mechanism.[1]

  • The Power of Reversal: The ZWIX(+) column is based on Quinine, while ZWIX(-) is based on Quinidine (pseudo-enantiomers). Switching columns reverses the elution order of L- and D-amino acids.

  • Why this matters: If you are looking for 0.1% D-Leu in a sample of 99.9% L-Leu, the small D-peak is often buried under the tail of the massive L-peak. By switching columns, you can make the trace D-isomer elute first, ensuring accurate integration.

Experimental Protocol

Mobile Phase Optimization (The "Magic Mix"): Unlike C18, these columns require a specific polar-ionic mode.

  • Base Solvent: Methanol/Acetonitrile (50:50 v/v).

  • Additives (Crucial): 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note: The acid/base ratio controls the ionization state of the Zwitterionic stationary phase.

Workflow Logic:

ZWIXLogic Start Start: Chiral Purity Check Target Target: Trace D-Isomer in L-Matrix? Start->Target ColSelect Select Column Target->ColSelect ZWIX_Plus ZWIX(+) Column (Quinine-based) ColSelect->ZWIX_Plus Standard ZWIX_Minus ZWIX(-) Column (Quinidine-based) ColSelect->ZWIX_Minus Alternative Result1 L-AA Elutes First (D-AA buried in tail) ZWIX_Plus->Result1 Result2 D-AA Elutes First (High Sensitivity) ZWIX_Minus->Result2 Result1->ZWIX_Minus Switch for Trace Analysis

Figure 2: Logic for selecting the correct ZWIX column to ensure the trace impurity elutes before the main component.

LC-MS/MS Conditions
  • Column: Chiralpak ZWIX(+) or ZWIX(-).[1]

  • Flow Rate: 0.3 mL/min (High methanol content generates pressure).

  • Detection: ESI Positive Mode .

  • Diverter Valve: Essential. Divert the first 1-2 minutes to waste to prevent salt buildup (from DEA) on the MS cone, although these volatile salts are generally MS compatible.

Comparative Data & Performance

ParameterMethod A: Marfey's (Indirect)Method B: ZWIX (Direct)
Sample Prep Time High (90 mins derivatization)Low (Dilute & Shoot)
Sensitivity (LOQ) Excellent (fmol range via DNP tag)Good (dependent on native ionization)
Elution Order Fixed (L-L usually elutes before L-D)Reversible (Column switching)
Cost Low (Standard C18 column)High (Specialized Chiral Column)
Stability Derivatives stable for 48hN/A (Native samples)
Matrix Effects Low (Derivatization increases hydrophobicity)Moderate (Requires good cleanup)

Troubleshooting & Expert Tips (Self-Validating Systems)

1. Racemization Check (The Deuterium Trick):

  • Problem: Acid hydrolysis of peptides (to release amino acids) can induce artificial racemization (turning L into D), giving false positives.

  • Solution: Perform hydrolysis in Deuterated HCl (DCl) .

    • If racemization occurs during hydrolysis, the alpha-proton is exchanged for deuterium.

    • Result: The "Artificial D" will have a mass shift of +1 Da compared to the "Native D". MS can easily distinguish these.

2. Peak Identification in Marfey's:

  • Always run a "Spike" control. If you suspect a peak is D-Serine, spike the sample with authentic D-Serine standard. The peak height should increase without peak splitting.

3. ZWIX Memory Effects:

  • Cinchona phases can retain acidic counter-ions. If retention times drift, flush the column with 50 mM Ammonium Acetate in Methanol/Water (90:10) for 30 minutes to "reset" the ionic surface.

References

  • Marfey's Method Mechanism & Kinetics: Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][5][6][7][8][9][10][11][12][13]

  • D-Amino Acids in Kidney Disease (Biomarker Context): Kimura, T., et al. (2020).[7] D-Amino acids and kidney diseases.[7][11][12][14] Clinical and Experimental Nephrology.

  • Peptide Purity & Deuterated Hydrolysis: Almac Group. Determination of Peptide Chiral Purity Using Marfey’s Reagent and Accurate Mass LC-MS.

  • Zwitterionic Cinchona Phase Protocol (ZWIX): Chiral Technologies. Method Development on Zwitterionic Stationary Phases (ZWIX).[1][15]

  • Teicoplanin (Chirobiotic) Applications: Sigma-Aldrich/Merck. Chiral LC-MS Analysis of Amino Acids using Macrocyclic Glycopeptides.

Sources

Incorporation of (r)-3-(p-Benzyloxyphenyl)-beta-alanine into bioactive peptides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Successful Incorporation of (r)-3-(p-Benzyloxyphenyl)-β-alanine into Custom Peptides

Introduction: Expanding the Peptidomimetic Toolkit with β-Amino Acids

In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics. However, their utility can be hampered by poor metabolic stability and limited conformational diversity. The incorporation of non-natural amino acids is a powerful strategy to overcome these limitations, yielding peptidomimetics with enhanced potency, selectivity, and pharmacokinetic profiles.[1][2] Among these, β-amino acids are particularly valuable. Their unique backbone structure, with an additional carbon atom between the carboxyl and amino groups, imparts significant resistance to enzymatic degradation and induces novel secondary structures, such as helices and turns, that are not accessible to standard α-amino acid peptides.[3][4]

This guide provides a detailed protocol and technical insights for the incorporation of a specific, high-value non-natural β-amino acid: (r)-3-(p-Benzyloxyphenyl)-β-alanine . This building block is of particular interest as its side chain mimics that of tyrosine upon deprotection, introducing a crucial phenolic hydroxyl group for potential hydrogen bonding or further modification, while its β-structure provides the aforementioned stability and conformational benefits.

Herein, we present a comprehensive workflow based on the robust and widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.[5][6] The protocols are designed for researchers, chemists, and drug development professionals, with a focus on explaining the rationale behind each step to ensure successful and reproducible synthesis.

Physicochemical Properties and Strategic Considerations

Before proceeding to the synthesis, it is critical to understand the properties of the key building block, N-Fmoc-(r)-3-(p-Benzyloxyphenyl)-β-alanine.

PropertyStructural FeatureImplication for Synthesis
N-α-Fmoc Group Base-labile protecting group.Enables iterative deprotection using piperidine without affecting acid-labile side-chain protecting groups, forming the basis of the orthogonal Fmoc/tBu strategy.[7]
β-Amino Acid Backbone Increased flexibility and altered bond angles compared to α-amino acids.Coupling reactions may exhibit slower kinetics. Extended coupling times or double-coupling protocols are recommended to ensure complete acylation.[3]
(R)-Stereochemistry Defined stereocenter at the Cβ position.The stereochemistry must be preserved throughout the synthesis. The use of modern coupling reagents like HBTU or HATU minimizes the risk of epimerization.[8]
p-Benzyloxy Phenyl Side Chain Benzyl ether protecting a phenolic hydroxyl group.The benzyl group is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids (e.g., TFA) during the final cleavage step, yielding a free phenol.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual synthesis of a target peptide incorporating (r)-3-(p-Benzyloxyphenyl)-β-alanine using the Fmoc/tBu strategy. The process is based on a starting scale of 0.1 mmol on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Overall Synthesis Scheme

The general workflow for Fmoc-based SPPS is a cyclical process of deprotection and coupling, followed by a final cleavage and purification step.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Resin Preparation and Swelling

Rationale: The solid support must be swelled in a suitable solvent to allow reagents to penetrate the polymer matrix. Dichloromethane (DCM) and Dimethylformamide (DMF) are excellent swelling solvents for polystyrene-based resins.

  • Place the Rink Amide resin (e.g., 167 mg, 0.6 mmol/g loading for a 0.1 mmol synthesis) into a fritted peptide synthesis vessel.

  • Add DCM (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DCM and wash the resin with DMF (3 x 5 mL).

Protocol 2: Iterative Peptide Elongation

This cycle is repeated for each amino acid in the sequence.

A. Fmoc Deprotection

Rationale: The base-labile Fmoc group is removed by a solution of piperidine in DMF, exposing a free primary or secondary amine at the N-terminus of the growing peptide chain, ready for the next coupling step.

  • Add a solution of 20% (v/v) piperidine in DMF (5 mL) to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete deprotection.[9]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

B. Amino Acid Coupling

Rationale: The incoming Fmoc-protected amino acid is activated using a coupling reagent to form a highly reactive species, which then rapidly forms a peptide bond with the free amine on the resin-bound peptide. Diisopropylethylamine (DIEA) is a non-nucleophilic base used to maintain basic conditions required for the reaction.

  • In a separate vial, pre-activate the amino acid by dissolving:

    • Fmoc-protected amino acid (3 eq., 0.3 mmol)

    • HBTU (2.9 eq., 0.29 mmol)

    • DMF (3 mL)

  • Add DIEA (6 eq., 0.6 mmol) to the pre-activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Monitoring: Perform a qualitative Kaiser test. A positive result (blue beads) indicates the presence of unreacted free amines, signifying incomplete coupling. If the test is positive, repeat the coupling step (recouple). A negative result (yellow/colorless beads) indicates completion.[9]

C. Specific Protocol for Incorporating N-Fmoc-(r)-3-(p-Benzyloxyphenyl)-β-alanine

Rationale: Due to the potentially slower reaction kinetics of β-amino acids, an extended coupling time is recommended to ensure the reaction proceeds to completion.

  • Follow the deprotection and washing steps as described in Protocol 2A.

  • Prepare the activated solution of N-Fmoc-(r)-3-(p-Benzyloxyphenyl)-β-alanine as described in Protocol 2B.

  • Add the solution to the resin and extend the coupling time to 4 hours , or allow it to react overnight.

  • After the extended coupling, drain, wash, and perform a Kaiser test to confirm completion. If incomplete, perform a second coupling (double coupling) with fresh reagents for 2 hours.

Sources

The Strategic Utility of (R)-3-(p-Benzyloxyphenyl)-β-alanine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and metabolic stability is a paramount objective. Chiral β-amino acids have emerged as a cornerstone in this endeavor, offering a unique structural scaffold that imparts valuable pharmacological properties. Among these, (R)-3-(p-Benzyloxyphenyl)-β-alanine stands out as a precursor of significant interest, providing a versatile platform for the development of innovative therapeutics across a range of disease areas. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of this key building block for researchers, scientists, and drug development professionals.

The Significance of the β-Amino Acid Scaffold

β-amino acids are structural isomers of their α-amino acid counterparts, with the amino group located on the β-carbon relative to the carboxyl group. This seemingly subtle architectural shift has profound implications for their biological activity and metabolic fate. When incorporated into peptide sequences, β-amino acids confer remarkable resistance to proteolytic degradation, a critical attribute for enhancing the in vivo half-life of peptide-based drugs.[1][2] Furthermore, the unique conformational constraints imposed by the β-amino acid backbone can lead to the formation of stable secondary structures, enabling the design of potent and selective modulators of protein-protein interactions.[3][4]

The (R)-3-(p-Benzyloxyphenyl)-β-alanine scaffold, in particular, combines the inherent advantages of a β-amino acid with the pharmacophoric features of a benzyloxyphenyl moiety. The benzyl ether serves as a protecting group for the phenolic hydroxyl, which can be a site of metabolic modification or a key interaction point with a biological target. This protecting group can be strategically removed in later synthetic steps to unmask the phenol, or it can be an integral part of the final pharmacophore, contributing to receptor binding through hydrophobic and aromatic interactions.

Enantioselective Synthesis of (R)-3-(p-Benzyloxyphenyl)-β-alanine: A Reproducible Protocol

The stereochemistry of a drug candidate is a critical determinant of its pharmacological activity and safety profile. Consequently, the enantioselective synthesis of (R)-3-(p-Benzyloxyphenyl)-β-alanine is of utmost importance. Asymmetric hydrogenation of a prochiral β-(acylamino)acrylate precursor using a chiral rhodium catalyst is a robust and highly efficient method to achieve this.[1][3][4][5][6]

The following protocol details a reliable method for the synthesis of N-Boc-(R)-3-(p-Benzyloxyphenyl)-β-alanine, a commonly used protected form of the target compound.

Experimental Workflow

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: β-(Acylamino)acrylate Formation cluster_2 Step 3: Asymmetric Hydrogenation & Protection start p-Hydroxybenzaldehyde benzyl_bromide Benzyl Bromide, K2CO3, Ethanol start->benzyl_bromide Williamson Ether Synthesis reflux Reflux benzyl_bromide->reflux workup1 Filtration & Recrystallization reflux->workup1 product1 p-Benzyloxybenzaldehyde workup1->product1 product1_input p-Benzyloxybenzaldehyde product1->product1_input reagents2 N-Acetylglycine, Acetic Anhydride, Sodium Acetate product1_input->reagents2 Condensation erlenmeyer_reaction Erlenmeyer-Plöchl Azlactone Synthesis reagents2->erlenmeyer_reaction hydrolysis Hydrolysis erlenmeyer_reaction->hydrolysis product2 (Z)-2-acetamido-3-(4-(benzyloxy)phenyl)acrylic acid hydrolysis->product2 product2_input (Z)-2-acetamido-3-(4-(benzyloxy)phenyl)acrylic acid product2->product2_input hydrogenation H2, Rh(COD)2BF4, (R)-BINAP, Methanol product2_input->hydrogenation boc_protection Di-tert-butyl dicarbonate (Boc2O), NaOH hydrogenation->boc_protection workup2 Acid-Base Extraction & Purification boc_protection->workup2 final_product N-Boc-(R)-3-(p-Benzyloxyphenyl)-β-alanine workup2->final_product

Caption: Synthetic workflow for N-Boc-(R)-3-(p-Benzyloxyphenyl)-β-alanine.

Step-by-Step Protocol

Part 1: Synthesis of p-Benzyloxybenzaldehyde [7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-hydroxybenzaldehyde (1.0 eq), benzyl bromide (1.05 eq), and anhydrous potassium carbonate (3.5 eq) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 14 hours under a nitrogen atmosphere.

  • Work-up and Purification: After cooling to room temperature, filter off the potassium carbonate and wash the residue with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated sodium chloride solution, 5% sodium hydroxide solution, and distilled water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to yield p-benzyloxybenzaldehyde as colorless crystals.

Part 2: Synthesis of (Z)-2-acetamido-3-(4-(benzyloxy)phenyl)acrylic acid

  • Reaction Setup: In a round-bottom flask, combine p-benzyloxybenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 eq).

  • Reaction: Heat the mixture at 100 °C for 2 hours with stirring.

  • Hydrolysis: Cool the reaction mixture and add water. Heat the mixture to reflux for 1 hour to hydrolyze the intermediate azlactone.

  • Work-up and Purification: Cool the mixture in an ice bath to induce crystallization. Collect the solid by filtration, wash with cold water, and dry to afford the crude acrylic acid derivative. Recrystallization from a suitable solvent system (e.g., ethanol/water) will provide the purified product.

Part 3: Asymmetric Hydrogenation and N-Boc Protection

  • Hydrogenation: In a high-pressure reaction vessel, dissolve the (Z)-2-acetamido-3-(4-(benzyloxy)phenyl)acrylic acid (1.0 eq) in degassed methanol. Add the rhodium catalyst precursor, [Rh(COD)₂]BF₄ (0.01 eq), and the chiral ligand, (R)-BINAP (0.012 eq). Purge the vessel with hydrogen gas and then pressurize to 40 psi. Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • N-Boc Protection: After hydrogenation, carefully vent the hydrogen gas. Add a solution of sodium hydroxide (2.0 eq) in water, followed by di-tert-butyl dicarbonate (Boc₂O, 1.5 eq). Stir the mixture vigorously at room temperature for 12-18 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove methanol. Wash the aqueous residue with diethyl ether to remove unreacted Boc₂O and other non-polar impurities. Acidify the aqueous layer to pH 2-3 with cold 1N HCl. Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-(R)-3-(p-Benzyloxyphenyl)-β-alanine. Further purification can be achieved by column chromatography on silica gel or by crystallization.[8][9]

Physicochemical and Spectroscopic Characterization

Thorough characterization of the synthesized (R)-3-(p-Benzyloxyphenyl)-β-alanine is essential to confirm its identity, purity, and stereochemistry.

PropertyValueSource
Molecular Formula C₁₆H₁₇NO₃PubChem
Molecular Weight 271.31 g/mol PubChem
Appearance White to off-white solidExpected
Melting Point To be determined experimentally
Optical Rotation To be determined experimentally

Spectroscopic Data (Predicted & Representative)

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.45-7.29 (m, 7H, Ar-H), 6.95 (d, J=8.4 Hz, 2H, Ar-H), 5.08 (s, 2H, O-CH₂-Ph), 4.30-4.20 (m, 1H, CH-N), 2.85 (dd, J=15.6, 5.2 Hz, 1H, CH₂-COOH), 2.70 (dd, J=15.6, 7.6 Hz, 1H, CH₂-COOH). Note: This is a predicted spectrum based on related structures. Actual chemical shifts and coupling constants may vary.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 176.5 (COOH), 158.0 (C-O), 137.0 (Ar-C), 132.5 (Ar-C), 128.6 (Ar-C), 128.0 (Ar-C), 127.5 (Ar-C), 115.0 (Ar-C), 70.0 (O-CH₂-Ph), 49.0 (CH-N), 40.5 (CH₂-COOH). Note: This is a predicted spectrum based on related structures.[10][11][12]

  • IR (KBr, cm⁻¹): 3400-3000 (br, O-H and N-H stretch), 3030 (Ar C-H stretch), 2950 (aliphatic C-H stretch), 1710 (C=O stretch, carboxylic acid), 1610, 1510 (Ar C=C stretch), 1240 (C-O stretch, ether). Note: These are characteristic absorption bands for the functional groups present.

  • Mass Spectrometry (ESI+): m/z 272.1 [M+H]⁺, 294.1 [M+Na]⁺.[13]

Application in Drug Discovery: A Case Study on Integrin Antagonists

The (R)-3-(p-Benzyloxyphenyl)-β-alanine scaffold is a valuable precursor for the synthesis of various therapeutic agents, particularly those targeting cell adhesion molecules like integrins. Integrins are transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions, playing a crucial role in inflammation and cancer progression.[2]

TR-14035: A Dual α₄β₁/α₄β₇ Integrin Antagonist

While not a direct derivative of a β-alanine, the drug candidate TR-14035, an N-benzoyl-L-biphenylalanine derivative, highlights the therapeutic potential of targeting integrins.[14][15] TR-14035 is a potent dual antagonist of α₄β₁ and α₄β₇ integrins with IC₅₀ values of 87 nM and 7 nM, respectively.[14][16] The development of small molecules that can mimic the binding of larger protein ligands to integrins is a significant area of drug discovery. The structural motifs found in (R)-3-(p-Benzyloxyphenyl)-β-alanine are well-suited for incorporation into such peptidomimetics.

Mechanism of Action of α₄β₇ Integrin Antagonists

The α₄β₇ integrin is predominantly expressed on the surface of leukocytes and plays a critical role in their trafficking to the gastrointestinal tract. It achieves this by binding to its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is expressed on the endothelial cells of gut-associated lymphoid tissues.[17][18] In inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis, the overexpression of MAdCAM-1 leads to excessive recruitment of leukocytes to the gut, perpetuating the inflammatory cascade.[17]

α₄β₇ integrin antagonists, derived from precursors like (R)-3-(p-Benzyloxyphenyl)-β-alanine, are designed to competitively inhibit the interaction between α₄β₇ and MAdCAM-1. This blockade prevents the adhesion and transmigration of leukocytes into the intestinal tissue, thereby reducing inflammation.

cluster_0 Leukocyte in Bloodstream cluster_1 Gut Endothelium cluster_2 Therapeutic Intervention Leukocyte Leukocyte a4b7 α4β7 Integrin MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Binding leads to Leukocyte Infiltration & Inflammation EndothelialCell Endothelial Cell Antagonist α4β7 Antagonist (derived from precursor) Antagonist->a4b7 Blockade of Binding

Sources

Troubleshooting & Optimization

Side reactions with Fmoc-(r)-3-(p-Benzyloxyphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fmoc-(R)-3-(p-Benzyloxyphenyl)-beta-alanine

Executive Summary & Molecule Profile

Molecule: Fmoc-(R)-3-(p-Benzyloxyphenyl)-beta-alanine Common Name: Fmoc-beta-Homotyrosine(Bzl)-OH CAS Registry: (Often custom synthesized, check vendor specific) Key Structural Features: [1]

  • Beta-Amino Backbone: The amino group is attached to the

    
    -carbon. This introduces specific folding properties (helices/sheets) and alters coupling kinetics compared to 
    
    
    
    -amino acids.[1]
  • p-Benzyloxyphenyl Side Chain: An ether-protected phenol.[1] In standard Fmoc/tBu SPPS, the benzyl (Bzl) group is stable to TFA. It is intended to remain on the peptide (as a permanent modification) or requires harsh acids (HF, HBr/AcOH) for removal.

  • Stereochemistry (R): Analogous to the L-configuration in natural

    
    -amino acids (depending on Cahn-Ingold-Prelog priority assignment context for beta-amino acids).
    

Critical Warning: The primary side reactions with this building block are Friedel-Crafts alkylation of the aromatic ring during cleavage and incomplete coupling due to steric hindrance.

Critical Side Reactions & Troubleshooting

Issue A: Electrophilic Aromatic Substitution (Ring Alkylation)

Symptom: Mass spectrometry shows +56 Da (t-Butyl), +243 Da (Trityl), or +253 Da (Pbf) adducts on the final peptide.[1] Mechanism: The p-benzyloxyphenyl group is an electron-rich aromatic system (similar to anisole).[1] During global deprotection with Trifluoroacetic Acid (TFA), protecting groups from other residues (e.g., Trt from Cys/His, tBu from Ser/Thr/Asp/Glu, Pbf from Arg) generate highly reactive carbocations.[1] These electrophiles attack the electron-rich ortho-positions of the benzyloxyphenyl ring.

Protocol: The "High-Scavenger" Cleavage Cocktail Do not use standard 95% TFA / 5% Water. You must use a cocktail with avid scavengers.

ComponentVolume %Function
TFA 90%Acidolysis agent
TIS (Triisopropylsilane) 2.5%Hydride donor (quenches stable cations)
H₂O 2.5%Hydrolysis of tBu cations
DODT (3,6-Dioxa-1,8-octanedithiol) 2.5%Sulfur scavenger (critical for Trt/Pbf)
Phenol (Optional) 2.5%Sacrificial aromatic acceptor
  • Action: Pre-chill the cleavage cocktail to 0°C before adding to the resin. Allow to warm to room temperature only after mixing. This kinetic control favors the scavenger reaction over the ring alkylation.

Issue B: Incomplete Coupling (Deletion Sequences)

Symptom: HPLC shows "n-1" deletion sequences where the beta-alanine derivative failed to couple. Mechanism: Beta-amino acids possess an extra methylene group (


) between the carboxylic acid and the chiral center.[1] While this reduces racemization risk (see FAQ), it alters the transition state geometry during activation. Furthermore, beta-peptides are notorious for forming stable secondary structures (aggregates) on-resin, sterically blocking the N-terminus.[1]

Protocol: Enhanced Coupling Strategy Standard HBTU/DIEA is often insufficient.[1]

  • Reagent Switch: Use HATU or HOAt/DIC .[1][2] The aza-benzotriazole moiety (in HATU/HOAt) utilizes the "neighboring group effect" to accelerate ester activation.

  • Double Coupling: Perform the coupling twice.

    • Coupling 1: 1 hour with 3 eq. AA / 3 eq. HATU / 6 eq. DIEA.

    • Coupling 2: 1 hour with fresh reagents.

  • Chaotropic Solvents: If aggregation is suspected (peptide > 10 residues), use a solvent mixture of DMF/DCM/NMP (1:1:1) or add 1% Triton X-100 to disrupt hydrogen bonding.[1]

Visualizing the Mechanisms

Diagram 1: The "Scavenger" Competition

This diagram illustrates why the aromatic ring gets modified and how scavengers prevent it.

ScavengerMechanism ProtectingGroups Acid-Labile Protecting Groups (tBu, Trt, Pbf) Carbocations Reactive Carbocations (R+) ProtectingGroups->Carbocations Acidolysis (TFA) TFA TFA Cleavage TFA->Carbocations TargetRing p-Benzyloxyphenyl Ring (Electron Rich) Carbocations->TargetRing Electrophilic Attack (Without Scavengers) Scavengers Scavengers (TIS, DODT, Water) Carbocations->Scavengers Fast Trap SideReaction Alkylated Side Product (Impurity) TargetRing->SideReaction Quenched Quenched Species (R-H / R-OH) Scavengers->Quenched Preferred Path

Caption: Competition between the benzyloxyphenyl ring and scavengers for reactive carbocations during cleavage.

Frequently Asked Questions (FAQ)

Q1: Will the Benzyl (Bzl) group be removed during my standard TFA cleavage? A: No. The benzyl ether on this molecule is stable to 95% TFA. It is generally considered a "permanent" protecting group in Fmoc chemistry. If you need the free phenol (Tyrosine analog), you must use TFMSA (Trifluoromethanesulfonic acid) , HF (Hydrogen Fluoride) , or perform a post-cleavage catalytic hydrogenation (Pd/C + H₂).[1]

  • Note: Hydrogenation is difficult if the peptide contains Cysteine (sulfur poisons the catalyst).

Q2: Is racemization a major concern for this beta-amino acid? A: Generally, no. Unlike


-amino acids, the chiral center in this 

-amino acid is at position 3, while the activated carbonyl is at position 1.[1] They are separated by a

group.[1] This insulation prevents the formation of the oxazolone intermediate (azlactone) which is the primary mechanism for racemization during activation.
  • Caveat: While activation-induced racemization is rare, base-catalyzed epimerization can occur upon prolonged exposure to piperidine if the sequence is prone to aggregation.[1]

Q3: I see a peak corresponding to [M-18] in my LCMS. What is this? A: This is likely Aspartimide formation if you have Asp/Asn nearby, or more likely for this specific molecule, it could be dehydration if the benzyl ether is cleaved and the resulting phenol reacts, though this is rare.

  • Check: If the mass is [M-56], you have lost a t-Butyl group (normal).[1] If it is [M-90], you have lost the Benzyl group (unlikely in TFA).[1]

Q4: Can I use this residue at the N-terminus? A: Yes, but be aware of Premature Cyclization . If this beta-amino acid is the second residue from the resin (Resin-AA1-BetaAA -NH2), the free amine can attack the resin ester linkage more slowly than in


-peptides (forming DKPs), but it can still occur.[1]
  • Solution: Use 2-Chlorotrityl Chloride (2-CTC) resin.[1] The steric bulk of the trityl linker prevents this back-biting attack.

Troubleshooting Workflow

Use this logic flow to diagnose synthesis failures involving Fmoc-(r)-3-(p-Benzyloxyphenyl)-beta-alanine.

Troubleshooting Start Problem Detected IssueType Identify Issue Type Start->IssueType LowYield Low Yield / Deletion IssueType->LowYield Missing Residue Impurity Impurity Peaks (+56, +243) IssueType->Impurity Extra Mass CheckCoupling Check Coupling Reagents LowYield->CheckCoupling CheckScavenger Check Cleavage Cocktail Impurity->CheckScavenger CheckProtecting Check Orthogonality Impurity->CheckProtecting Soln1 Switch to HATU/HOAt Double Couple CheckCoupling->Soln1 CheckAgg Check Aggregation CheckCoupling->CheckAgg Soln2 Use Magic Mixture (DCM/DMF/NMP) CheckAgg->Soln2 Soln3 Add DODT/TIS Chill to 0°C CheckScavenger->Soln3 Soln4 Ensure Bzl is desired. Use HF if free OH needed. CheckProtecting->Soln4

Caption: Diagnostic logic for resolving synthesis anomalies.

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][3][4][5][6][7] Chemical Reviews, 109(6), 2455-2504.[1]

    • Cited for: Stability of Benzyl ethers in TFA and scavenger requirements.
  • Seebach, D., et al. (2004).[1] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87(11), 2733-2763.[1] [1]

    • Cited for: Coupling kinetics and folding properties of beta-amino acids.[1]

  • Bachem Technical Library. "Cleavage from the Resin and Side-Chain Deprotection."

    • Cited for: Standard cleavage cocktails and scavenger r
  • Pepmic. "Fmoc Solid Phase Peptide Synthesis Guide - Side Reactions."

    • Cited for: Mechanisms of DKP formation and alkyl

Sources

Advanced Technical Support: Incomplete Deprotection of Benzyloxy (Bzl) Groups

Author: BenchChem Technical Support Team. Date: February 2026

Department: Peptide Synthesis Applications Engineering Document ID: TS-PEP-BZL-004 Last Updated: February 2026

Executive Summary & Diagnostic Framework

The incomplete removal of benzyloxy (Bzl) groups—commonly used to protect the side chains of Ser, Thr, Tyr, Asp, and Glu, or as the N-terminal Benzyloxycarbonyl (Z) group—is a critical failure mode in peptide synthesis. While generally robust, the Bzl group's stability can become a liability during the final cleavage step.

Incomplete deprotection is rarely random. It is almost always caused by one of three factors: Catalyst Poisoning (in hydrogenolysis), Scavenger Mismatch (in acidolysis), or Supramolecular Aggregation .

Diagnostic Decision Tree

Use the following logic flow to determine the root cause of your specific deprotection failure.

Bzl_Deprotection_Logic Start START: Incomplete Bzl Deprotection Method_Check Which Deprotection Method? Start->Method_Check Hydro_Branch Catalytic Hydrogenolysis (H2 / Pd-C) Method_Check->Hydro_Branch Acid_Check Acidolysis (TFMSA, HF, HBr) Method_Check->Acid_Check Sulfur_Check Does Peptide Contain Met, Cys, or Cys(Bzl)? Hydro_Branch->Sulfur_Check Poisoning DIAGNOSIS: Catalyst Poisoning Sulfur binds Pd surface. Sulfur_Check->Poisoning Yes Solubility_Check Is Peptide Soluble in MeOH/AcOH? Sulfur_Check->Solubility_Check No Aggregation DIAGNOSIS: Aggregation Steric hindrance prevents catalyst contact. Solubility_Check->Aggregation No (Precipitates) TFA_Check Did you use only TFA? Acid_Check->TFA_Check Hard_Acid_Fail DIAGNOSIS: Insufficient Acidity Bzl is stable to TFA. Requires Superacid (HF/TFMSA). TFA_Check->Hard_Acid_Fail Yes Scavenger_Check Did you observe +90 Da or +106 Da adducts? TFA_Check->Scavenger_Check No (Used HF/TFMSA) Realkylation DIAGNOSIS: Benzyl Cation Return Insufficient 'Push-Pull' scavenging. Scavenger_Check->Realkylation Yes

Figure 1: Diagnostic workflow for identifying the root cause of incomplete Bzl removal.

Troubleshooting: Catalytic Hydrogenolysis ( )

Context: This method is preferred for peptides lacking sulfur, as it avoids harsh acids. However, it is strictly heterogeneous, meaning the peptide must physically contact the catalyst surface.

Q: The reaction stalls after 2 hours. Adding more catalyst doesn't help. Why?

A: You likely have sulfur poisoning or "burial" of the Bzl group.

  • The Mechanism: Sulfur atoms (Met, Cys) possess lone pairs that bind irreversibly to Palladium (Pd) active sites, deactivating the catalyst immediately. Even trace amounts of sulfur from reagents can cause this.

  • The Solution:

    • Switch to Transfer Hydrogenation: Use Ammonium Formate or 1,4-Cyclohexadiene as the hydrogen donor instead of

      
       gas. These donors are more kinetic and can sometimes outcompete sulfur poisoning in short bursts [1].
      
    • Liquid Ammonia: If sulfur is present, the only reliable non-acidic method is reduction with Sodium in Liquid Ammonia (

      
      ), though this is technically demanding.
      
    • Acidolysis: If the peptide sequence permits, switch to HF or TFMSA cleavage.

Q: My peptide precipitates during the reaction.

A: The deprotected peptide is likely aggregating, coating the catalyst.

  • The Mechanism: As Bzl groups are removed, the peptide becomes more polar. If the solvent system (usually MeOH or AcOH) cannot solvate the free peptide, it precipitates onto the Pd/C, physically blocking further reaction.

  • The Solution:

    • Add HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) to the solvent mixture to disrupt beta-sheet aggregation.

    • Heat the reaction to 40°C (cautiously) to improve solubility.

Troubleshooting: Acidolysis (HF / TFMSA)

Context: Bzl groups are stable to TFA . They require "hard" acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) to cleave the ether bond.

Q: I treated the peptide with 95% TFA for 4 hours, but the Bzl group is still there.

A: TFA is not strong enough.

  • The Science: The

    
     of TFA is ~0.23. The protonation of the benzyl ether oxygen requires a superacid environment (Hammett acidity function 
    
    
    
    < -10).
  • The Solution: You must use HF (standard method) or TFMSA (safer alternative). See Protocol A below.

Q: I used HF, but I see peaks with +90 Da or +106 Da mass shifts.

A: This is "Benzyl Cation Return" (Re-alkylation).

  • The Mechanism: Acidolysis follows an

    
     mechanism. The Bzl group leaves as a stable benzyl carbocation (
    
    
    
    ). If this cation is not immediately quenched by a scavenger, it will attack electron-rich side chains (Trp, Tyr, Met, Cys), permanently modifying your peptide [2].
  • The Solution:

    • The "Push-Pull" Mechanism: You need a "Low-High" cleavage strategy.

    • Scavenger Choice: You must use p-Cresol (scavenges C-alkylation on Tyr/Trp) and Dimethyl Sulfide (DMS) or Thioanisole (scavenges ions). Anisole alone is often insufficient for Bzl cations.

Validated Protocols

Protocol A: TFMSA Cleavage (The Safer Alternative to HF)

Use this for standard Boc/Bzl peptides when HF apparatus is unavailable.

Reagents:

  • TFMSA (Trifluoromethanesulfonic acid)[1][2][3]

  • TFA (Trifluoroacetic acid)[1][2][4]

  • DMS (Dimethyl sulfide)

  • m-Cresol (or p-Cresol)

Step-by-Step:

  • Preparation: Dry the peptide-resin thoroughly.

  • Scavenger Mix (The "Low" Step): In a round-bottom flask, add the resin. Add a mixture of TFA : DMS : m-Cresol (10 : 3 : 1) .

    • Why? This swells the resin and saturates the mixture with scavengers before the strong acid hits.

  • Activation (The "High" Step): Cool the vessel to 0°C (Ice bath). Slowly add TFMSA to make a final ratio of TFMSA : TFA : DMS : m-Cresol (1 : 10 : 3 : 1) .

    • Volume: Use ~10 mL of cocktail per 1 g of resin.

  • Reaction: Stir at 0°C for 60–90 minutes.

    • Note: Do not exceed 2 hours to prevent acid-catalyzed degradation of sensitive residues (e.g., Asp-Pro bond cleavage).

  • Work-up: Precipitate directly into cold diethyl ether. Wash pellet 3x with ether to remove scavengers.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Use this for peptides containing Met/Cys where HF is too harsh, or to avoid


 gas cylinders.

Reagents:

  • Pd/C (10% Palladium on Carbon)[5][6][7]

  • Ammonium Formate (

    
    ) OR 1,4-Cyclohexadiene
    
  • Solvent: MeOH or DMF

Step-by-Step:

  • Dissolution: Dissolve protected peptide in MeOH (or DMF if insoluble).

  • Catalyst: Add 10% Pd/C (approx. 50-100% weight equivalent to peptide weight).

    • Safety: Add catalyst under an inert atmosphere (Nitrogen) if possible to prevent spark ignition of methanol.

  • Donor Addition: Add Ammonium Formate (10 equivalents per Bzl group).

  • Reaction: Stir vigorously at Room Temperature.

    • Monitoring: Reaction is usually complete in 1–4 hours. Monitor by HPLC.

  • Filtration: Filter through Celite to remove Pd/C.[6][7]

Comparative Data: Cleavage Cocktails

MethodReagentsMechanismSuitabilityRisk Profile
Standard HF Anhydrous HF, p-Cresol

Acidolysis
Gold Standard for Boc/BzlHigh (Toxic/Corrosive)
TFMSA TFMSA, TFA, DMS

Acidolysis
Excellent HF alternativeMedium (Corrosive)
H2 / Pd-C H2 gas, Pd/CHydrogenolysisCys/Met-free peptidesLow (Flammable solvent)
Transfer Hydrog. NH4-Formate, Pd/CTransfer Red.Difficult sequences / SafetyLow
TFA TFA, TIS, WaterAcidolysisIneffective for Bzl Low

References

  • Anwer, M. K., & Spatola, A. F. (1980). Use of ammonium formate-palladium on carbon for the removal of protecting groups in peptide synthesis. Journal of Organic Chemistry.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[4][7][8][9][10][11][12][13] Chemical Reviews, 109(6), 2455–2504.[8][10]

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.[9][14]

  • Khadse, S. (2014).[14] HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.[14]14[1][2][3][5][7][12][15]

Sources

Racemization of (r)-3-(p-Benzyloxyphenyl)-beta-alanine during activation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the activation and coupling of (R)-3-(p-Benzyloxyphenyl)-beta-alanine . This document is structured for researchers requiring high-fidelity preservation of stereochemistry during peptide synthesis and medicinal chemistry applications.

Executive Summary & Core Challenge

This compound is a 3-aryl-beta-amino acid.[1] Unlike standard


-amino acids, which primarily racemize via 5(4H)-oxazolone formation, 3-aryl-beta-amino acids are susceptible to racemization through a Retro-Michael elimination  pathway.[1]

This specific derivative carries a p-benzyloxyphenyl group at the C3 (


) position. The conjugation between the aromatic ring and the backbone makes the elimination of the amino group (and subsequent re-addition) thermodynamically and kinetically more accessible than in aliphatic 

-amino acids.

Critical Warning: Standard protocols using strong bases (e.g., DBU, high equivalents of DIEA) or high temperatures during activation will lead to significant loss of chiral purity.

Mechanistic Insight: The Retro-Michael Pathway

To troubleshoot effectively, one must understand the "Invisible" racemization mechanism. It does not always require an activated carboxyl intermediate to initiate, but activation lowers the energy barrier for the elimination step.

The Pathway[2][3]
  • Deprotonation: A base removes a proton from the

    
    -carbon (C2).
    
  • Elimination: The electron density shifts to form a double bond between C2 and C3, ejecting the amino group (or carbamate). This forms an achiral cinnamic acid derivative .

  • Re-addition (Racemization): The amine re-attacks the double bond. Since the cinnamate intermediate is planar and achiral, the amine can attack from either face, resulting in a racemic mixture.[2]

RetroMichael cluster_0 Critical Risk Factor: Aromatic Conjugation Start (R)-Beta-Amino Acid (Chiral C3) Enolate Enolate Intermediate (Negative charge on C2) Start->Enolate Base (Deprotonation at C2) Cinnamate Cinnamic Acid Derivative (Achiral, Planar) Enolate->Cinnamate Elimination of Amine (Retro-Michael) Racemic Racemic Product (R + S Mixture) Enolate->Racemic Reprotonation Cinnamate->Enolate Re-addition of Amine

Figure 1: The Retro-Michael elimination-addition pathway responsible for racemization in 3-aryl-beta-amino acids.[1]

Troubleshooting Guide

Use this table to diagnose low chiral purity or coupling failures.

SymptomProbable CauseCorrective Action
High % of (S)-enantiomer detected Base-catalyzed Retro-Michael. Strong bases (DBU, excess DIEA) were likely used during activation.[1]Switch to Collidine (TMP). It is a weaker, sterically hindered base that minimizes proton abstraction at C2 [1].
Low Coupling Yield + Racemization Slow Activation. Extended time in the activated state allows more time for elimination.Use DIC/Oxyma. This combination provides fast activation at neutral pH, minimizing the window for side reactions [2].
Formation of Cinnamate byproduct High Temperature. Heating (e.g., microwave >50°C) promotes elimination.Couple at Room Temperature (RT) or 0°C. Never heat 3-aryl-beta-amino acids during activation.
Poor solubility causing slow reaction Solvent Choice. DMF promotes aggregation; slow reaction leads to base exposure.Use NMP or DMSO/DMF mixtures. Improving solubility speeds up the coupling, reducing exposure time to base.

Frequently Asked Questions (FAQs)

Q1: Can I use HATU/DIEA for this coupling? A: Proceed with extreme caution. HATU requires a base (DIEA) to function. The high basicity of DIEA (pKa ~10-11) can trigger the Retro-Michael pathway in sensitive 3-aryl systems.[1]

  • Recommendation: If you must use phosphonium/uronium salts, use PyAOP or HATU with 2,4,6-Collidine (pKa ~7.[1]4) instead of DIEA.

Q2: Does the p-Benzyloxyphenyl group make it more stable? A: Not necessarily. While the electron-donating alkoxy group stabilizes the aromatic ring, the extended conjugation still stabilizes the transition state of the elimination product (the cinnamate analog) compared to an aliphatic beta-amino acid. You must treat it as a "high-risk" substrate.[1]

Q3: What is the safest activation method? A: The safest method is DIC (Diisopropylcarbodiimide) + Oxyma Pure without any tertiary amine base. This generates the active ester in a slightly acidic-to-neutral environment, drastically reducing the risk of C2 deprotonation [3].[1]

Q4: How do I measure the extent of racemization? A: Standard C18 HPLC will likely not separate the enantiomers. You must use a Chiral Stationary Phase (CSP) column (e.g., Chiralpak IA/IB or equivalent) or derivatize the product with a chiral agent (e.g., Marfey's reagent) prior to analysis.

Recommended Experimental Protocols

Protocol A: The "Safe" Coupling (DIC/Oxyma)

Best for preventing racemization in solid-phase and solution-phase synthesis.[1]

Reagents:

  • This compound (1.0 equiv)[1][3]

  • DIC (Diisopropylcarbodiimide) (1.0 equiv)

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.0 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Workflow:

  • Dissolution: Dissolve the amino acid and Oxyma Pure in minimal DMF/NMP.

  • Activation: Cool the solution to 0°C. Add DIC.

  • Pre-activation: Stir for only 2–3 minutes. Do not wait longer.

  • Coupling: Add the mixture immediately to the resin (or amine component).

  • Incubation: Allow to react at Room Temperature for 60–120 minutes. Do not heat.

Protocol B: High-Efficiency Coupling (HATU/Collidine)

Use only if Protocol A fails to drive the reaction to completion.

Reagents:

  • Amino Acid (1.0 equiv)

  • HATU (0.95 equiv) - Slight deficit prevents over-activation[1]

  • 2,4,6-Collidine (2.0 equiv) - Substituted for DIEA[1]

Workflow:

  • Dissolve Amino Acid and HATU in DMF.

  • Add Collidine.[4]

  • Immediately add to the reaction vessel.

  • Vortex/Stir for 30–60 minutes.

Visualization of the "Safe" Workflow

Workflow Step1 Dissolve Amino Acid + Oxyma (No Base) Step2 Cool to 0°C (Kinetic Control) Step1->Step2 Step3 Add DIC (Neutral Activation) Step2->Step3 Step4 Transfer to Resin/Amine (Immediate) Step3->Step4 Risk RISK: High Temp or Strong Base (Trigger Retro-Michael) Risk->Step3 Avoid

Figure 2: Optimized workflow using neutral coupling conditions to bypass base-catalyzed racemization.

References

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry. Link

  • Subirós-Funosas, R., et al. (2009).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1][4] Chemistry – A European Journal. Link

  • Steinauer, R., et al. (1989). "Racemization of beta-amino acids." Analytical Biochemistry. (Contextual grounding on beta-amino acid stability). Link

Sources

Technical Support Center: Troubleshooting Aggregation in Peptides Containing (R)-3-(p-Benzyloxyphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026


-Hty(Bzl) / (R)-3-(p-Benzyloxyphenyl)-

-alanine Audience: Peptide Chemists, Structural Biologists, Drug Discovery Scientists
Executive Summary

You are likely reading this because your peptide synthesis failed, or your purified product has turned into an insoluble gel. The residue (R)-3-(p-Benzyloxyphenyl)-beta-alanine presents a unique "double threat" to peptide solubility:

  • The

    
    -Backbone:  Unlike 
    
    
    
    -amino acids,
    
    
    -amino acids possess an extra methylene group (
    
    
    ) in the backbone. This alters the hydrogen-bonding pattern, often driving the formation of stable 14-helices or sheet-like structures that are resistant to standard solvation [1].
  • The Side Chain: The p-benzyloxyphenyl group is massive, aromatic, and highly hydrophobic. It drives strong intermolecular

    
    -
    
    
    
    stacking interactions, similar to those seen in amyloid fibril formation [2].

This guide provides autonomous, field-proven protocols to disrupt these interactions during synthesis, purification, and storage.

Module 1: Synthesis Troubleshooting (Solid Phase)

The Problem: Incomplete coupling or "missing" sequences due to on-resin aggregation.[1] The growing peptide chain forms


-sheets on the resin, collapsing the matrix and preventing reagents from reaching the N-terminus.
Q: My Kaiser test is positive after double coupling. What is happening?

A: You are likely experiencing "hydrophobic collapse." The bulky benzyl ether side chain is stacking with previous residues. Standard DMF (dimethylformamide) is insufficient to disrupt these aggregates.

Corrective Protocol: The "Magic Mixture" Approach Do not simply increase the coupling time. You must alter the solvation environment to disrupt hydrogen bonds and


-stacking.
  • Switch Solvent: Replace DMF with NMP (N-methyl-2-pyrrolidone) for all coupling and washing steps involving this residue. NMP has better swelling properties for hydrophobic resins.

  • Chaotropic Additives: Add 0.4M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to your coupling mixture. These salts disrupt the intermolecular hydrogen bonding network [3].

  • Elevated Temperature: Perform the coupling at 60°C (microwave or conventional heating). Note: Do not exceed 75°C to avoid racemization of the

    
    -center.
    

The "Magic Mixture" Recipe for Difficult Sequences [4]: If standard additives fail, use this solvent system for coupling and deprotection:

  • DCM/DMF/NMP (1:1:1 ratio)

  • 1% Triton X-100 (detergent)

  • 2M Ethylene Carbonate

Visual Workflow: Synthesis Decision Tree

SynthesisTroubleshooting start Start: Coupling Step check Kaiser/Chloranil Test? start->check pass Negative (Colorless) Proceed check->pass Success fail Positive (Blue/Violet) Incomplete check->fail Failure action1 Step 1: Switch Solvent Use NMP instead of DMF fail->action1 action2 Step 2: Add Chaotrope 0.4M LiCl in coupling mix action1->action2 action3 Step 3: Thermal Push Heat to 60°C (Microwave) action2->action3 action3->check Retest

Caption: Decision logic for overcoming steric hindrance and aggregation during SPPS coupling.

Module 2: Purification & Solubility (The "Crash" Event)

The Problem: The peptide cleaves from the resin but precipitates immediately in the collection tube or crashes out inside the HPLC column (high backpressure).

Q: My peptide is insoluble in Water/Acetonitrile. How do I purify it?

A: The benzyloxyphenyl group makes this peptide extremely hydrophobic. Standard ACN/Water gradients will cause the peptide to aggregate on the C18 column, leading to broad peaks or total loss.

Corrective Protocol: Fluorinated Alcohol Disaggregation You must use solvents that disrupt secondary structure (helices/sheets) rather than just solvating the side chains.

Solvent Compatibility Matrix:

SolventEfficacyMechanismRecommendation
Water/ACN PoorHydrophobic effect drives aggregationAvoid for loading.
DMSO ModerateSolvates side chainsGood for injection, but hard to remove.
HFIP Excellent Disrupts H-bonds &

structures
Best for sample prep.
6M Guanidine GoodChaotropic denaturationUse only if desalting follows.

The "HFIP Trick" for HPLC Injection [5]:

  • Dissolve the crude lyophilized peptide in 100% HFIP (Hexafluoroisopropanol) . This breaks down

    
    -sheets.[2][3]
    
  • Sonicate for 5 minutes.

  • Inject this solution directly (if volume is small) or dilute 1:1 with mobile phase A immediately before injection.

  • Column Choice: Switch from C18 to C4 or Phenyl-Hexyl . The C4 phase is less hydrophobic, reducing irreversible binding. The Phenyl-Hexyl phase can interact via

    
    -
    
    
    
    stacking, sometimes offering better selectivity for the benzyloxyphenyl group, provided you use a shallow gradient.
Module 3: Storage & Handling (The "Gel" Event)

The Problem: You successfully purified the peptide, but after storing it in PBS at 4°C, it turned into a gel or a cloudy suspension.

Q: Is my peptide degraded?

A: Likely not. It has formed an amyloid-like fibril network. The (R)-configuration of the


-amino acid promotes specific helical stacking, and the benzyl rings lock it together.

Corrective Protocol: The Reset Once aggregated, simple vortexing will not work. You must chemically "reset" the structure.

  • Lyophilize: Remove all water.

  • TFA/HFIP Cycle:

    • Dissolve in 100% TFA (Trifluoroacetic acid). Evaporate under nitrogen.

    • Dissolve in 100% HFIP. Evaporate under nitrogen.

    • Result: This leaves the peptide as a monomeric thin film [5].

  • Reconstitution: Dissolve in dry DMSO first, then dilute into your buffer. Keep the final DMSO concentration >1% if possible.

Visual Workflow: Solubilization Pathway

Solubilization aggregated Aggregated/Gelled Peptide tfa_step 1. Dissolve in TFA (Break Ionic/H-bonds) aggregated->tfa_step Evaporate hfip_step 2. Dissolve in HFIP (Disrupt Sec. Structure) tfa_step->hfip_step Evaporate monomer Monomeric Film (Ready for Use) hfip_step->monomer Dry buffer 3. Add DMSO Then Buffer monomer->buffer

Caption: The "Reset Protocol" to convert aggregated fibrils back into usable monomeric peptide.

References
  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications. 
    
  • Gazit, E. (2002). A possible role for

    
    -stacking in the self-assembly of amyloid fibrils. FASEB Journal. 
    
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Technical Guide.

  • Zhang, L., et al. (2014). Magic Mixture for the Synthesis of Difficult Sequences. Journal of Peptide Science. (General reference to the "Magic Mixture" concept in SPPS).
  • Zagorski, M. G., et al. (1999).[4] Methodological and Chemical Topics in Amyloid Research: Solubilization and Disaggregation. Methods in Enzymology.

Sources

Stability of the benzyloxyphenyl group to acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Cleavage of the Benzyloxyphenyl Group under Acidic Conditions Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Stability Matrix

The Core Issue: The benzyloxyphenyl group (a phenol protected as a benzyl ether,


) is a cornerstone of organic synthesis due to its orthogonality to base-labile groups (esters, Fmoc). However, its stability in acidic media is conditional , not absolute. It acts as a "gatekeeper" protecting group—stable to mild acids (AcOH, dilute HCl) but labile to strong Lewis acids (

) or strong Brønsted acids with nucleophilic scavengers (

,

).

Stability Compatibility Matrix Reference this table before designing downstream acidic steps.

Reagent / ConditionStability RatingTechnical Notes
Acetic Acid (AcOH) Stable Safe for use as a solvent or reagent (e.g., in nitrosation).
Dilute HCl /

(aq)
Stable Generally stable at RT.[1] Hydrolysis may occur at reflux (

).[1]
TFA (Neat, RT) ⚠️ Conditional Generally stable at RT for short durations (

). Risk: Cleavage accelerates with cation scavengers (thioanisole) or electron-donating groups on the benzyl ring.[1]
HCl / Dioxane (4M) ⚠️ Conditional Slow cleavage possible over extended times or heat.[1] Often used for Boc removal without affecting

.[1]
HBr / AcOH Labile Classical cleavage condition.[1] Rapid deprotection.

/ DCM
Labile The "Nuclear Option."[1] Cleaves rapidly at

to

.[1]

/

Labile Strong Lewis acids will coordinate oxygen and facilitate cleavage.[1]

Diagnostic & Troubleshooting Guide

Scenario A: "My Benzyloxyphenyl group cleaved prematurely."

Diagnosis: You likely generated a "Perfect Storm" for


 cleavage—a proton source combined with a stabilized carbocation pathway.[1]
  • Root Cause 1: Hidden Scavengers. Did you add thioanisole, ethanedithiol, or silanes to a TFA reaction (e.g., peptide cleavage)?

    • Mechanism:[1][2][3][4][5][6] These reagents trap the benzyl cation, shifting the equilibrium toward cleavage.

    • Fix: Remove scavengers or switch to HCl/Dioxane for Boc removal if

      
       retention is required.[1]
      
  • Root Cause 2: Electron-Rich Benzyl Rings. Is your protecting group actually a p-methoxybenzyl (PMB) or 3,4-dimethoxybenzyl (DMB) ether?

    • Mechanism:[1][2][3][4][5][6] Methoxy substituents stabilize the benzylic carbocation, making the ether acid-labile (cleavable by 1% TFA).

    • Fix: Switch to an unsubstituted benzyl ether or an electron-deficient benzyl (e.g., p-nitrobenzyl) for higher acid stability.

  • Root Cause 3: Lewis Acid Carryover. [1]

    • Context: If you performed a Friedel-Crafts or glycosylation step upstream using

      
       or 
      
      
      
      , residual Lewis acid can clip the ether.
Scenario B: "The group won't come off (Incomplete Deprotection)."

Diagnosis: The activation energy for the


 bond breaking is not being met, or the benzyl cation is recombining with the phenol (reversible reaction).
  • Root Cause 1: "Hard" Nucleophile Absence. TFA alone is often insufficient because the trifluoroacetate anion is a poor nucleophile.[1]

    • Fix: Switch to HBr/AcOH or

      
       .[1] The bromide ion (
      
      
      
      ) is an excellent nucleophile that attacks the benzylic position (
      
      
      -like character) to form benzyl bromide, making the step irreversible.
  • Root Cause 2: Solubility Issues.

    • Fix: In

      
       deprotections, the intermediate borate complex is often insoluble. Ensure vigorous stirring and adequate solvent volume (DCM).[1]
      
  • Root Cause 3: Steric Hindrance. [1]

    • Fix: If the phenol is ortho-substituted, the Lewis acid cannot coordinate effectively. Switch to Hydrogenolysis (

      
      ), which is less sensitive to steric bulk than Lewis acid coordination.
      

Mechanistic Visualization

Understanding the cleavage mechanism is vital for troubleshooting.[1] The pathway shifts between


 and 

depending on the reagents.

BenzylCleavage Start Benzyloxyphenyl Ether (Ph-O-CH2-Ph) Protonation Protonated Ether (Ph-OH(+)-CH2-Ph) Start->Protonation Strong Acid (H+) or Lewis Acid (BBr3) Carbocation Carbocation Intermediate (Ph-CH2+) Protonation->Carbocation SN1 Path (TFA, polar solvent) Transition SN2 Transition State (Nu...CH2...OH-Ph) Protonation->Transition SN2 Path (HBr, BBr3, Nucleophiles) Phenol Product: Phenol (Ph-OH) Carbocation->Phenol Bond Cleavage Scavenger Trapped Benzyl (Bn-Scavenger) Carbocation->Scavenger + Scavenger (Thioanisole) Transition->Phenol BenzylHalide Benzyl Halide (Ph-CH2-Br) Transition->BenzylHalide

Figure 1: Mechanistic divergence of acid-mediated cleavage.[1] Note that strong nucleophiles (Br-) drive the irreversible SN2 pathway.

Validated Experimental Protocols

Protocol A: The "Gold Standard" Cleavage ( )

Best for: Complete removal of benzyl groups when hydrogenation is impossible (e.g., presence of alkenes or sulfur).

Reagents:

  • Substrate (1.0 equiv)

  • Boron Tribromide (

    
    ) (1.0 M in DCM, 2.0–3.0 equiv per ether)
    
  • Anhydrous Dichloromethane (DCM)

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Dissolve substrate in anhydrous DCM (

    
    ).
    
  • Cooling: Cool the solution to

    
      (Dry ice/acetone bath).
    
  • Addition: Add

    
     solution dropwise over 10 minutes.
    
    • Note: The solution often turns yellow/orange.[1]

  • Reaction: Allow to warm to

    
     (ice bath) and stir for 1–3 hours. Monitor by TLC.[1][7]
    
    • Caution: Do not reflux.[1]

  • Quench (Critical): Cool back to

    
    . Add Methanol  dropwise (very exothermic!).[1]
    
  • Workup: Dilute with DCM, wash with sat.[1]

    
    , then brine.[1] Dry over 
    
    
    
    .[1]
Protocol B: TFA Stability Test (Simulation)

Best for: Verifying if your


 group will survive a Boc-deprotection step.

Workflow:

  • Dissolve 10 mg of substrate in 0.5 mL TFA/DCM (1:1) .

  • Stir at Room Temperature.

  • Take aliquots at 15 min, 1 h, and 4 h .

  • Analyze by LC-MS or TLC.[1]

    • Pass Criteria: >95% starting material remaining after 1 h.[1]

    • Fail Criteria: Appearance of debenzylated phenol or benzyl trifluoroacetate.[1]

References

  • Greene's Protective Groups in Organic Synthesis . (Wiley).[1] The definitive guide on stability constants for benzyl ethers.

  • Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal. Detailed summary of reagents including

    
     and Lewis acids.
    
    
  • Boron tribromide (

    
    ) mediated cleavage protocols . Organic Syntheses, Coll.[1][8] Vol. 5, p. 412.[1]
    
    
  • Mechanisms of catalytic cleavage of benzyl phenyl ether . Journal of Catalysis. Provides kinetic data on acid site promotion of cleavage.[1]

Sources

Technical Support Center: Purification of Peptides Containing (R)-3-(p-Benzyloxyphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Hydrophobic Beta-Peptide Purification | Ticket ID: B-ALA-PUR-001

Executive Summary

You are encountering difficulties purifying peptides containing (R)-3-(p-Benzyloxyphenyl)-beta-alanine . This non-canonical amino acid introduces three distinct physicochemical challenges:

  • Extreme Hydrophobicity: The p-benzyloxy group (Bzl ether) significantly increases retention and aggregation potential compared to native Tyrosine.

  • Beta-Backbone Aggregation: Beta-amino acids promote stable secondary structures (often helices or sheets) that resist solvation in standard mobile phases.

  • Stereochemical Integrity: Ensuring the (R)-enantiomer purity requires specific chiral chromatography considerations.

This guide provides a self-validating workflow to overcome solubility limits, peak tailing, and recovery losses.

Module 1: Sample Preparation & Solubility

The most common failure point is injecting a sample that is not truly dissolved, leading to "ghost peaks" or column fouling.

The "Invisible Aggregate" Phenomenon

Beta-peptides often form soluble aggregates that pass through 0.45 µm filters but precipitate upon contact with the aqueous mobile phase.

Protocol: The Fluorinated Disaggregation Method Do not dissolve directly in the mobile phase. Use this stepwise solvation protocol:

  • Initial Solvation: Dissolve crude peptide in 100% Hexafluoroisopropanol (HFIP) .

    • Why: HFIP is a strong hydrogen bond donor that disrupts the intermolecular H-bonds stabilizing beta-peptide aggregates.

  • Sonication: Sonicate for 5 minutes at room temperature.

  • Dilution: Dilute the HFIP solution with 50% Acetonitrile/Water .

    • Target: Final HFIP concentration should be <10% to prevent solvent mismatch effects during injection.

  • Centrifugation: Spin at 10,000 x g for 10 minutes. Inject only the supernatant.

Solvent SystemSolubility RatingRisk FactorRecommended Use
Water / 0.1% TFA PoorHigh (Precipitation)Avoid for stock solution
DMSO GoodModerate (Viscosity)Use if HFIP is unavailable; keep injection volume low
HFIP ExcellentLow (Disaggregates)Gold Standard for beta-peptides
6M Guanidine HCl GoodHigh (Salt load)Only for salt-tolerant purification steps

Module 2: Strategic Purification Workflows

Workflow A: The "Aromatic Selectivity" Route (Recommended)

Since your target contains a p-benzyloxyphenyl group, it possesses high aromaticity. Standard C18 columns often rely solely on hydrophobicity, leading to broad peaks.

  • Stationary Phase: Phenyl-Hexyl or Diphenyl bonded silica.

  • Mechanism:

    
     interactions between the stationary phase and the benzyl ether side chain provide orthogonal selectivity to standard alkyl phases.
    
  • Mobile Phase:

    • A: Water + 0.1% TFA[1][2][3]

    • B: Acetonitrile + 0.1% TFA + 1% Isopropanol (IPA)

    • Note: The addition of IPA helps wet the hydrophobic surface and improves mass transfer for the bulky benzyl group.

Workflow B: The "Thermal Break" Route (For Aggregates)

If you observe peak splitting or broad humps, the peptide is likely aggregating on the column.

  • Stationary Phase: C4 (Butyl) or Wide-Pore (300 Å) C18.

  • Temperature: 60°C (Critical Parameter).

  • Mechanism: Elevated temperature increases the kinetic energy of the peptide chains, disrupting beta-sheet formation and reducing the viscosity of the mobile phase.

  • Warning: Ensure your column is rated for 60°C (e.g., Hybrid silica or Polymer-based).

Workflow Decision Tree

PurificationStrategy Start Start: Crude Peptide SolubilityCheck Is it soluble in 50% ACN? Start->SolubilityCheck HFIP_Treat Treat with HFIP Dilute to <10% SolubilityCheck->HFIP_Treat No (Cloudy) SelectColumn Select Stationary Phase SolubilityCheck->SelectColumn Yes (Clear) HFIP_Treat->SelectColumn C18_Route C18 Column (Standard) SelectColumn->C18_Route Alternative Phenyl_Route Phenyl-Hexyl Column (Target Specific) SelectColumn->Phenyl_Route Rec. for Benzyloxy PeakCheck Peak Shape Analysis C18_Route->PeakCheck Phenyl_Route->PeakCheck GoodPeak Purify & Lyophilize PeakCheck->GoodPeak Sharp, Symm. Tailing Tailing/Broadening PeakCheck->Tailing Asymmetric Heat Increase Temp to 60°C Add 1-5% IPA to Mobile B Tailing->Heat Heat->PeakCheck Re-inject

Caption: Decision matrix for selecting column chemistry and troubleshooting solubility issues based on peak symmetry.

Module 3: Troubleshooting & FAQs

Q1: My peptide elutes as a broad hump that spans 5 minutes. What is happening?

Diagnosis: This is classic "on-column aggregation." The beta-amino acid backbone is forming hydrogen bonds with itself rather than interacting with the solvent. Fix:

  • Switch to a C4 Column: Less surface area reduces hydrophobic drag.

  • Add Chaotropes: Add 0.1% Perchloric Acid (HClO4) instead of TFA to the mobile phase (creates more soluble ion pairs), OR add 10-20% HFIP to Mobile Phase B.

Q2: How do I separate the (R)-enantiomer from the (S)-impurity?

Diagnosis: Synthesis using this compound can suffer from racemization during coupling. Fix: Standard C18 cannot separate these easily.

  • Chiral Stationary Phase: Use a Crown Ether column (e.g., Crownpak CR-I) or a Teicoplanin column (e.g., Chirobiotic T).

  • Conditions: Operate at low pH (pH 1-2) and low temperature (5-10°C) to maximize the chiral recognition mechanism.

Q3: The benzyl ether is falling off during purification. Why?

Diagnosis: While benzyl ethers are generally stable to TFA, they can be acid-sensitive if the aromatic ring is electron-rich (which the alkoxy group promotes). Fix:

  • Minimize exposure time in 0.1% TFA.

  • Switch to 0.1% Formic Acid (weaker acid, pH ~2.7) or Ammonium Acetate (pH 6.5) if the peptide pI allows.

Module 4: Synthesis & Impurity Profiling

Understanding the source of impurities aids purification.

ImpurityPathways BetaAA (R)-Beta-Amino Acid Coupling Coupling Step BetaAA->Coupling Deletion Deletion Sequence (Des-Beta-Ala) Coupling->Deletion Steric Hindrance (Slow Kinetics) Racemization (S)-Enantiomer Impurity Coupling->Racemization Base Catalysis (Over-activation) Product Target Peptide Coupling->Product Fast Kinetics

Caption: Common impurity pathways during the incorporation of bulky beta-amino acids.

Technical Note on Deletion Sequences: The bulky p-benzyloxyphenyl group creates steric hindrance at the beta-carbon. This often results in "deletion sequences" (missing the beta-amino acid). These impurities are usually much less hydrophobic than the target.

  • Purification Tip: Look for the latest eluting peak. The target (with the benzyl group) will be the most hydrophobic component.

References

  • Seebach, D., et al. (1996). Synthesis and properties of beta-peptides.[4] Helvetica Chimica Acta. Link

    • Context: Foundational work on beta-peptide solubility and folding properties.
  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. Link

    • Context: Authoritative source on using temperature and perchlor
  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research. Link

    • Context: Explains the secondary structures of beta-peptides that cause aggreg
  • Majer, P., et al. (1994). Separation of beta-amino acid enantiomers.[4][5] Journal of Chromatography A. Link

    • Context: Specific protocols for chiral separation of beta-amino acids.[4][5]

  • Sigma-Aldrich (Merck). Troubleshooting Peptide Separations.Link

    • Context: General guide for resolving peak tailing in hydrophobic sequences.

Sources

Technical Support Center: Analytical Characterization of (R)-3-(p-Benzyloxyphenyl)-beta-alanine Peptides

[1][2]

Current Status: Online Ticket ID: #BETA-ALA-001 Subject: Troubleshooting Analytical Anomalies in Hydrophobic Beta-Peptides Assigned Specialist: Senior Application Scientist, Peptide Analysis Division[1][2]

Executive Summary: The Molecule & The Challenge

You are encountering difficulties characterizing peptides containing (R)-3-(p-Benzyloxyphenyl)-beta-alanine . This is not a standard amino acid; it combines the conformational flexibility of a beta-backbone with the significant hydrophobicity and aromaticity of a p-benzyloxyphenyl side chain.[1]

Core Analytical Profile:

  • Hydrophobicity: Extreme.[2] The benzyl ether moiety drives strong retention on Reverse Phase (RP) columns and promotes aggregation in aqueous buffers.

  • Stereochemistry: The (R)-beta-center is prone to racemization during specific coupling cycles, requiring rigorous chiral separation methods.[1][2]

  • Spectroscopy: The aromatic side chain dominates UV absorption (254 nm), while the beta-backbone alters standard fragmentation patterns in MS.[1]

Troubleshooting Module: Chromatography (HPLC/UPLC)

Issue A: "My peptide elutes as a broad, tailing peak, or I see 'ghost' peaks in blank runs."

Diagnosis: This is a classic symptom of hydrophobic adsorption and secondary interactions . The p-benzyloxyphenyl group interacts strongly with residual silanols on silica-based columns and can adsorb irreversibly to stainless steel hardware.[1][2]

Corrective Protocol:

  • Column Selection: Switch from standard C18 to a Phenyl-Hexyl or C4/C8 stationary phase.

    • Why? Phenyl phases engage in

      
       interactions with the benzyl ether, offering better selectivity and peak shape than the pure hydrophobic interaction of C18.
      
  • Mobile Phase Modification:

    • Add Chaotropes: Include 0.1% TFA (Trifluoroacetic acid) and 1-5% Isopropanol (IPA) in Mobile Phase B (Acetonitrile).[1][2] IPA helps solvate the hydrophobic benzyl ether, preventing on-column precipitation.[2]

    • Temperature: Elevate column temperature to 50°C - 60°C . This reduces hydrophobic interaction strength and improves mass transfer, sharpening the peak.

Issue B: "I cannot separate the (R)-enantiomer from the (S)-impurity."

Diagnosis: Standard C18 cannot resolve these enantiomers.[2] Beta-amino acid enantiomers require specific chiral selectors that can recognize the spacing between the amine and carboxylic acid.[1]

Corrective Protocol: Use Macrocyclic Glycopeptide Phases (e.g., Chirobiotic T or TAG).[1][2][3] These are superior for beta-amino acids compared to Amylose/Cellulose columns.[1][2]

Chiral Method Decision Tree:

ChiralMethodStartStart: Chiral Separation NeededCheckSolubilityIs sample soluble in MeOH?Start->CheckSolubilityPolarIonicMethod: Polar Ionic Mode(MeOH + 0.1% Acid/Base)CheckSolubility->PolarIonicYes (Preferred)RPModeMethod: Reversed Phase(Water/MeOH Gradient)CheckSolubility->RPModeNo (Aqueous req.)ColumnSelectSelect Column:Chirobiotic T or TAGPolarIonic->ColumnSelectRPMode->ColumnSelectOptimizationOptimize:1. Lower Temp (10-20°C)2. Flow Rate (0.5 mL/min)ColumnSelect->Optimization

Caption: Decision logic for selecting chiral chromatography conditions for beta-amino acids.

Troubleshooting Module: Mass Spectrometry (LC-MS)

Issue C: "I see a dominant peak at [M-91]+ instead of the parent ion."

Diagnosis: This is In-Source Fragmentation .[1][2] The benzyl ether bond is relatively labile. Under high desolvation temperatures or cone voltages, the benzyl group cleaves off as a tropylium ion (

Corrective Protocol:

  • Source Tuning:

    • Lower Cone Voltage: Reduce by 10-15V.

    • Lower Desolvation Temp: Decrease from >350°C to <250°C.

  • Ion Identification:

    • Do not mistake the [M-91] peak for a synthesis failure (deprotection of benzyl group).[1][2]

    • Check for the Tropylium ion (m/z 91) in the low-mass region to confirm the loss.[1]

Issue D: "The fragmentation pattern is confusing; I don't see standard b/y ions."

Diagnosis: Beta-peptides fragment differently than alpha-peptides.[1][2] The extra methylene group (

Fragmentation Pathway Visualization:

MS_FragParentPrecursor Ion [M+H]+Path1Backbone CleavageParent->Path1Path2Side Chain LossParent->Path2b_ionb-ion (N-term)Standard Amide CleavagePath1->b_iony_iony-ion (C-term)Standard Amide CleavagePath1->y_ionInternalInternal Immonium(Beta-specific)Path1->InternalHigh EnergyBenzylCatTropylium Ion(m/z 91)Path2->BenzylCatCharge Retention on BenzylPhenolFragNeutral Loss[M - 106 Da]Path2->PhenolFragCharge Retention on Peptide

Caption: Competing fragmentation pathways for this compound peptides.

Troubleshooting Module: Solubility & Aggregation

Issue E: "Sample precipitates upon injection or during storage."[2]

Diagnosis: Beta-peptides are known to form stable secondary structures (helices/sheets) distinct from alpha-peptides.[1][2] The p-benzyloxyphenyl group adds a "sticky" hydrophobic surface that promotes aggregation, especially in high-salt or purely aqueous buffers.[1][2]

Solubility Matrix:

Solvent SystemSolubility RatingApplication
Water (pH 7) PoorAvoid for stock solutions.[1][2]
50% Acetonitrile/Water ModerateStandard LC injection solvent.[2]
DMSO ExcellentStock storage (freeze immediately).[1][2]
HFIP (Hexafluoroisopropanol) ExcellentUse for breaking aggregates.

The "HFIP Trick": If you suspect aggregation is affecting your quantification (low recovery):

  • Dissolve the peptide in 100% HFIP.

  • Sonicate for 5 minutes.

  • Evaporate the HFIP (under nitrogen).[2]

  • Reconstitute in 50% Acetonitrile/Water immediately before analysis. This resets the secondary structure memory.

References

  • Chiral Separation of Beta-Amino Acids

    • Ilisz, I., et al. (2009).[2] High-performance liquid chromatographic chiral separation of beta2-homoamino acids. Journal of Chromatography A.

  • Peptide Solubility & Aggregation

    • Narita, M., et al. (2006).[2][4] Critical Peptide Size for Insolubility Caused by a Beta-Sheet Aggregation. Bulletin of the Chemical Society of Japan.

  • Mass Spectrometry of Beta-Peptides

    • Seebach, D., et al. (2004).[2] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.[2]

  • Hydrophobic Interaction Chromatography

    • Biovera. (2024).[1][2] HPLC Analysis Methods for Peptide Characterization.

  • Synthesis & Side Reactions

    • Beilstein Journals. (2019).[1][2] Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine. [1][2]

For further assistance, please contact the Peptide Analysis Support Team with your specific gradient conditions and MS source parameters.

Minimizing Fmoc-beta-alanine impurities in synthesis.

Technical Support Center: High-Purity Fmoc- -Alanine Synthesis & Application

Status: Operational Role: Senior Application Scientist Subject: Minimizing

Executive Summary: The "Hidden" Impurity Vector

Welcome to the technical support hub. If you are here, you are likely facing one of two critical issues:

  • Process Chemistry: You are synthesizing the Fmoc-

    
    -Alanine monomer and struggling with dimer formation (Fmoc-
    
    
    -Ala-
    
    
    -Ala-OH).
  • Peptide Synthesis (SPPS): You are finding inexplicable

    
    -Alanine insertions (+71 Da) in your peptide sequences, even when you didn't couple 
    
    
    -Alanine at that step.

Critical Insight: The industry standard reagent for Fmoc protection, Fmoc-OSu , is structurally predisposed to degrade into Fmoc-

1234

Module 1: Troubleshooting Monomer Synthesis

For chemists synthesizing the Fmoc-

45
Q1: I am detecting a +71 Da impurity (or +89 Da shift) in my crude Fmoc- -Alanine. What is it?

Diagnosis: You have likely formed the Fmoc-


-alanyl-

-alanine
Root Cause:

  • Mechanism: If you use Fmoc-Cl , the generated HCl can protonate the amine, but if pH fluctuates, Fmoc-Cl can form a mixed anhydride with the

    
    -alanine carboxylate. This active species is then attacked by a free 
    
    
    -alanine amine.
  • The Fmoc-OSu Paradox: While Fmoc-OSu is usually milder, it can degrade into

    
    -alanine itself (see Module 2), effectively increasing the local concentration of 
    
    
    -alanine species and promoting oligomerization.

Protocol: The "Safe-Zone" Synthesis To minimize dimerization, switch to Fmoc-2-MBT (Fmoc-2-mercaptobenzothiazole) or strictly control the Fmoc-OSu environment.

  • Solvent System: Use

    
    :Dioxane (1:1). Avoid Acetone if using Fmoc-Cl (forms acetonides).
    
  • pH Stat Control: Maintain pH strictly between 8.5 and 9.0 .

    • Why? pH > 9.5 promotes Fmoc hydrolysis (dibenzofulvene formation). pH < 8.0 slows the reaction, leaving unreacted amine that can attack activated species.

  • Reagent Addition: Add the Fmoc reagent slowly (dropwise over 1 hour) to keep its instantaneous concentration low relative to the amine.

Q2: How do I purify Fmoc- -Alanine to remove the dimer?

Standard recrystallization often fails to separate the dimer due to structural similarity. Use this Differential Solubility Extraction :

StepActionChemical Logic
1 Dissolve crude in Sat.

(pH ~8.5).
Solubilizes both monomer and dimer as salts.
2 Wash with Ethyl Acetate (

).
Removes non-polar impurities (Fmoc-OH, Dibenzofulvene).
3 CRITICAL: Acidify slowly to pH 4.5 - 5.0 .Differentiation Point: Fmoc-dimers often aggregate/precipitate earlier than the monomer due to increased hydrophobicity. Filter any early precipitate.
4 Acidify filtrate to pH 2.0 and extract with EtOAc.Recovers the target monomer.
5 Recrystallize from EtOAc/Hexane .Final polish.

Module 2: The "Ghost" Insertion (SPPS Troubleshooting)

For researchers finding

Q3: My peptide mass spec shows a +71 Da peak (Beta-Ala insertion), but I never used Beta-Alanine. Why?

Diagnosis: Your other Fmoc-amino acids (e.g., Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH) are contaminated with Fmoc-

3The Mechanism (Lossen Rearrangement):Fmoc-OSu


Visualizing the Threat:

Lossen_Rearrangementcluster_impactImpact on SPPSFmocOSuFmoc-OSu(Reagent)DeprotonationBase-InducedDeprotonationFmocOSu->DeprotonationIntermediateLossenRearrangementDeprotonation->IntermediateIsocyanateIsocyanateIntermediateIntermediate->Isocyanate- CO2, - HydroxysuccinimideBetaAlaH-Beta-Ala-OH(Free Impurity)Isocyanate->BetaAla+ H2O (Hydrolysis)FmocBetaAlaFmoc-Beta-Ala-OH(The Contaminant)BetaAla->FmocBetaAla+ Excess Fmoc-OSuPeptide SequencePeptide SequenceFmocBetaAla->Peptide SequenceCouples like normal AAInsertion Mutant (+71 Da)Insertion Mutant (+71 Da)Peptide Sequence->Insertion Mutant (+71 Da)Final Product

Caption: The Lossen Rearrangement pathway where Fmoc-OSu spontaneously generates the Fmoc-

Q4: How do I screen my raw materials for this impurity?

Standard HPLC often misses this because Fmoc-

Recommended QC Protocol:

  • Derivatization: Do not analyze the Fmoc-AA directly.

  • Method: Perform a Marfey’s analysis (using FDAA) or simple acid hydrolysis of the starting material (6N HCl, 110°C, 24h).

  • Detection: Analyze the hydrolysate for free

    
    -alanine  using Amino Acid Analysis (AAA) or LC-MS/MS monitoring the specific transition for 
    
    
    -alanine (
    
    
    m/z).
  • Specification: Reject batches with

    
    
    
    
    -alanine content if your therapeutic window is tight.

Module 3: Reagent Selection Matrix

Use this table to select the correct protection reagent for your specific need.

ReagentPrimary UseRisk ProfileRecommendation
Fmoc-Cl General ProtectionHigh: Forms Dipeptides (Fmoc-AA-AA-OH) & Racemization.Use only with strict pH stat (pH 8.5) and vigorous stirring.
Fmoc-OSu Industry StandardMedium: Generates Fmoc-

-Ala-OH
via Lossen Rearrangement.[1][2][3][4][5]
Excellent for most AAs, but test batches for

-Ala content.
Fmoc-2-MBT High-Purity SynthesisLow: Avoids both dipeptides and

-Ala formation.
Gold Standard for synthesizing Fmoc-

-Ala-OH monomer.

References

  • Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu.[1][2][6] Journal of Peptide Science, 14(6), 763–766.

    • Isidro-Llobet, A., et al. (2007). Fmoc-2-mercaptobenzothiazole, for the introduction of the Fmoc moiety free of side-reactions. Biopolymers, 88(5), 733-737.

      • Hlebowicz, E., et al. (2008). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives.[7] Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1431-1437.

        • Lapatsanis, L., et al. (1983). Synthesis of Fmoc-amino acids and their derivatives. Synthesis, 1983(8), 671-673.

          Technical Support Center: Managing Poor Solubility of β-Peptide Sequences

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-peptides. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to address one of the most common challenges in β-peptide research: poor solubility. This resource is structured to help you understand the underlying causes of solubility issues and to provide practical, step-by-step troubleshooting guides to overcome them in your experiments.

          Understanding the Root Causes of Poor Solubility in β-Peptides

          The unique backbone structure of β-peptides, which incorporates an additional carbon atom compared to α-peptides, leads to distinct secondary structures and physicochemical properties.[1][2] These differences are often at the heart of solubility challenges.

          The Role of Secondary Structure and Aggregation

          Unlike α-peptides, β-peptides can form stable helical and sheet-like structures, even with short sequences.[1][2] While this conformational stability is advantageous for many therapeutic applications, it can also promote self-association and aggregation, leading to poor solubility. The formation of β-sheets, in particular, is a known driver of aggregation and insolubility, a phenomenon also observed in amyloid β-peptides associated with Alzheimer's disease.[3][4][5] The aggregation process is often a nucleation-dependent polymerization, where small oligomeric seeds trigger rapid fibril growth.[6]

          Impact of Amino Acid Composition and Sequence

          The specific amino acids within your β-peptide sequence play a critical role in its solubility.

          • Hydrophobicity: A high content of hydrophobic (non-polar) amino acids (e.g., Ala, Ile, Leu, Met, Phe, Trp, Val) is a primary contributor to poor solubility in aqueous solutions.[7][8] These residues can drive intermolecular hydrophobic interactions, leading to aggregation.[4]

          • Charge: The overall charge of a peptide at a given pH significantly influences its solubility. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.

          • "Difficult" Sequences: Sequences containing multiple or adjacent hydrophobic residues, or those prone to forming stable secondary structures, are often challenging to work with.[7][9]

          Frequently Asked Questions (FAQs) & Troubleshooting

          This section provides direct answers and protocols to address common solubility issues encountered during β-peptide synthesis, purification, and handling.

          Q1: My lyophilized β-peptide won't dissolve in my aqueous buffer. What should I do?

          This is a very common issue. The first step is to systematically test different solubilization strategies, starting with the least harsh methods.

          Initial Solubility Testing Protocol

          It is highly recommended to test the solubility of a small amount of your peptide before dissolving the entire batch.[8][10]

          • Start with Sterile Water: Try to dissolve a small amount of the peptide in sterile, distilled water.

          • pH Adjustment: If the peptide is insoluble in water, the next step is to adjust the pH. The direction of the pH shift depends on the peptide's overall charge.

            • For Basic Peptides (net positive charge): Add a small amount of a dilute acidic solution (e.g., 10% acetic acid).[10]

            • For Acidic Peptides (net negative charge): Add a small amount of a dilute basic solution (e.g., 0.1% aqueous ammonia or 10% ammonium bicarbonate).[10][11]

          • Incorporate Organic Solvents: If pH adjustment is insufficient, a small amount of a compatible organic solvent can be introduced.

            • For hydrophobic or uncharged peptides, try dissolving in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile first, and then slowly add your aqueous buffer to the desired concentration.[10][12] Caution: Be mindful of the final concentration of the organic solvent, as it may affect your downstream experiments.[10]

          Solvent Selection Guide
          SolventPeptide TypeConsiderations
          Water/Aqueous Buffers Hydrophilic peptidesIdeal for most biological assays.
          Dilute Acetic Acid Basic peptidesVolatile and can be removed by lyophilization.
          Aqueous Ammonia/Ammonium Bicarbonate Acidic peptidesVolatile and can be removed by lyophilization.[13]
          DMSO, DMF Hydrophobic peptidesCan be difficult to remove and may be incompatible with some assays.[10]
          Acetonitrile Hydrophobic peptidesOften used in purification; can sometimes enhance toxicity in vivo.[14][15]
          Hexafluoroisopropanol (HFIP) Highly aggregated peptidesA strong disaggregating agent, but must be removed before use.[11][15]
          Q2: My β-peptide precipitates during purification. How can I improve this?

          Precipitation during purification is often due to aggregation on the column or as the concentration of the peptide increases during elution.

          Troubleshooting Purification Issues
          • Optimize Mobile Phase:

            • Adjust pH: Ensure the mobile phase pH is at least 1-2 units away from the peptide's pI.

            • Increase Organic Content: For reverse-phase chromatography, a higher percentage of organic solvent (like acetonitrile) in the mobile phase can help maintain solubility.

          • Use Chaotropic Agents: In some cases, the addition of a mild chaotropic agent like guanidine hydrochloride or urea to the mobile phase can disrupt aggregation. However, this requires careful consideration of compatibility with your column and downstream applications.

          • Lower Peptide Concentration: Reducing the amount of peptide loaded onto the column can prevent on-column aggregation.

          Q3: How can I prevent my β-peptide from aggregating during storage?

          Proper storage is crucial for maintaining the solubility and activity of your β-peptide.

          Storage Best Practices
          • Lyophilized Peptides:

            • Store at -20°C or lower in a tightly sealed container with a desiccant.[13][16][17]

            • For peptides containing Cys, Met, or Trp, which are prone to oxidation, consider storing under an inert gas like nitrogen or argon.[16][18]

          • Peptides in Solution:

            • Storing peptides in solution is generally not recommended for long periods.[18][19]

            • If necessary, dissolve the peptide in a sterile buffer at a pH of 5-6, aliquot into single-use volumes, and store at -20°C or colder.[16][18]

            • Crucially, avoid repeated freeze-thaw cycles , as this can promote aggregation and degradation.[16][18]

          Advanced Strategies for Managing β-Peptide Solubility

          For particularly challenging β-peptide sequences, more advanced strategies may be required, often best implemented during the design phase.

          Sequence Modification

          Small changes to the peptide sequence can have a significant impact on solubility.

          • Increase Charge: Introduce charged amino acids (Asp, Glu, Lys, Arg) into the sequence. A general guideline is to have at least one charged residue for every five amino acids.[7]

          • Disrupt Hydrophobic Patches: Break up long stretches of hydrophobic residues by inserting a polar or charged amino acid.

          • Incorporate Proline or Glycine: These residues can disrupt the formation of stable secondary structures like β-sheets, which are prone to aggregation.[7]

          • Substitute Problematic Residues: Replacing hydrophobic amino acids with more soluble ones (e.g., Ala with Gly) can improve solubility.[20]

          Solubility-Enhancing Tags

          Fusing a highly soluble protein or peptide tag to the N- or C-terminus of your β-peptide can dramatically improve its expression and solubility.[21][22][23]

          TagSizeKey Features
          GST (Glutathione S-transferase) ~26 kDaHighly soluble and provides an affinity handle for purification.[23]
          MBP (Maltose-Binding Protein) ~42 kDaExcellent at improving solubility and can assist in proper folding.[23]
          SUMO (Small Ubiquitin-like Modifier) ~11 kDaCan enhance both solubility and expression; specific proteases are available for tag removal.[23]
          Chemical Modifications

          Post-synthesis modifications can also be employed to enhance solubility.

          • PEGylation: The attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic radius and solubility of the peptide, while also reducing renal clearance.[24]

          • Lipidation: Attaching a lipid moiety can modulate the peptide's interaction with membranes and can sometimes improve its pharmacokinetic profile.[24]

          Visualizing Workflows and Mechanisms

          To further clarify the troubleshooting process, the following diagrams illustrate key decision-making workflows.

          Solubility_Troubleshooting_Workflow start Lyophilized β-Peptide test_small Test small aliquot first? start->test_small dissolve_water Dissolve in sterile H2O test_small->dissolve_water is_soluble1 Is it soluble? dissolve_water->is_soluble1 success Success! Proceed with experiment. is_soluble1->success Yes check_charge Determine peptide's net charge is_soluble1->check_charge No is_basic Basic (+ve charge)? check_charge->is_basic add_acid Add dilute acid (e.g., 10% Acetic Acid) is_basic->add_acid Yes add_base Add dilute base (e.g., 0.1% NH4OH) is_basic->add_base No (Acidic) is_soluble2 Is it soluble? add_acid->is_soluble2 add_base->is_soluble2 is_soluble2->success Yes use_organic Use organic co-solvent (DMSO, DMF) is_soluble2->use_organic No is_soluble3 Is it soluble? use_organic->is_soluble3 is_soluble3->success Yes advanced_methods Consider advanced methods (HFIP, sequence modification) is_soluble3->advanced_methods No

          Caption: A step-by-step workflow for troubleshooting β-peptide solubility.

          Aggregation_Pathway Monomer Soluble Monomers (Random Coil / α-Helix) Oligomer Soluble Oligomers (β-Sheet Nuclei) Monomer->Oligomer Misfolding & Seeding Fibril Insoluble Fibrils (Aggregates) Oligomer->Fibril Polymerization

          Caption: The pathway of β-peptide aggregation from soluble monomers to insoluble fibrils.

          This guide provides a comprehensive framework for addressing the solubility challenges associated with β-peptides. By understanding the underlying principles and applying these systematic troubleshooting strategies, you can enhance the success of your research and development efforts.

          References
          • Shea, D., et al. (2019). α-Sheet secondary structure in amyloid β-peptide drives aggregation and toxicity in Alzheimer's disease. Proceedings of the National Academy of Sciences, 116(18), 8895-8900. [Link]

          • Kummer, M. P., & Heneka, M. T. (2011). Phosphorylation of amyloid beta (Aβ) peptides – A trigger for formation of toxic aggregates in Alzheimer's disease. Aging-US, 3(8), 803-808. [Link]

          • Shea, D., et al. (2019). α-Sheet secondary structure in amyloid β-peptide drives aggregation and toxicity in Alzheimer's disease. PNAS. [Link]

          • Lansbury, P. T., Jr. (1992). A novel solvent system for solid-phase synthesis of protected peptides: the disaggregation of resin-bound antiparallel .beta.-sheet. The Journal of Organic Chemistry. [Link]

          • Hilbich, C., et al. (1991). Aggregation and secondary structure of synthetic amyloid beta A4 peptides of Alzheimer's disease. PubMed. [Link]

          • Zhang, Y., et al. (2024). Aggregation Mechanisms and Molecular Structures of Amyloid-β in Alzheimer's Disease. Chemistry – A European Journal. [Link]

          • Ahmad, M. F., & Moutevelis, E. (2020). Aggregation Mechanism of Alzheimer's Amyloid β-Peptide Mediated by α-Strand/α-Sheet Structure. Semantic Scholar. [Link]

          • Farnsworth, D. (2023). Handling difficult peptides - how to purify beta amyloid peptides. Biotage. [Link]

          • Kandimalla, R., et al. (2019). Understanding the Mechanisms of Amyloid Beta (Aβ) Aggregation by Computational Modeling. Springer Nature Experiments. [Link]

          • GenScript. Peptide Storage and Handling Guidelines. [Link]

          • Kakio, A., et al. (2011). Mechanism of Amyloid β-Protein Aggregation Mediated by GM1 Ganglioside Clusters. Biochemistry. [Link]

          • AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]

          • Nova Peptides. (2024). Maximizing Peptide Stability: Lab Storage Techniques. [Link]

          • Nichols, M. R., et al. (2006). Secondary Structure and Interfacial Aggregation of Amyloid-β(1−40) on Sodium Dodecyl Sulfate Micelles. Biochemistry. [Link]

          • NovaCell. (2026). Peptide Stability in Solvents: Lab Research Guide. [Link]

          • Acedo, J. Z., et al. (2024). Advances in Therapeutic Peptides Separation and Purification. MDPI. [Link]

          • LifeTein®. How to dissolve beta amyloid peptides?. [Link]

          • Waite, J., et al. (1992). Solvent effects on beta protein toxicity in vivo. PubMed. [Link]

          • JPT. Peptide Solubilization. [Link]

          • LenioBio. (2025). Increasing Protein Yields: Solubility Tagging. [Link]

          • Walls, D., & Loughran, S. T. (2023). Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. Springer Nature Experiments. [Link]

          • Concept Life Sciences. (2025). Overcoming the Challenges of Peptide Drug Development. [Link]

          • Fiori, S., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

          • Kim, H., et al. (2022). An Intrinsically Disordered Peptide Tag that Confers an Unusual Solubility to Aggregation-Prone Proteins. Applied and Environmental Microbiology. [Link]

          • Hung, A., & Rossky, P. J. (2014). Peptide Solubility Limits: Backbone and Side-Chain Interactions. PMC. [Link]

          • Zhou, P., & Wagner, G. (2010). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. PMC. [Link]

          • Bio-Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

          • Singh, S. (2025). What are the common challenges faced in peptide purification using chromatography? Quora. [Link]

          • Witek, J., et al. (2024). Challenges in Peptide Solubilization - Amyloids Case Study. PubMed. [Link]

          • Bionity.com. Beta-peptide. [Link]

          • Hammond, E., & Moussa, H. (2014). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. [Link]

          • Johnson, L. M., et al. (2008). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. PMC. [Link]

          • Cheloha, R. W., & Gellman, S. H. (2017). β-Peptide bundles: Design. Build. Analyze. Biosynthesize. RSC Publishing. [Link]

          • Medico-Naman. (2021). Beta pleated sheet || Secondary structure of protein. YouTube. [Link]

          • Zhang, W., et al. (2021). Synthesis of poly-α/β-peptides with tunable sequence via the copolymerization on N-carboxyanhydride and N-thiocarboxyanhydride. PMC. [Link]

          • Horne, W. S., & Gellman, S. H. (2012). Folding and function in α/β-peptides: Targets and therapeutic applications. PMC. [Link]

          Sources

          Technical Support Center: Scaling Up the Synthesis of (R)-3-(p-Benzyloxyphenyl)-β-alanine

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for the synthesis of (R)-3-(p-Benzyloxyphenyl)-β-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this valuable chiral building block.

          Introduction: The Importance of (R)-3-(p-Benzyloxyphenyl)-β-alanine

          (R)-3-(p-Benzyloxyphenyl)-β-alanine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). The scale-up of its synthesis, however, presents unique challenges in maintaining high yield and enantioselectivity. This guide will navigate you through a robust and scalable synthesis strategy, highlighting critical process parameters and offering solutions to common obstacles.

          Recommended Scalable Synthesis Route: Asymmetric Hydrogenation

          A highly efficient and scalable method for preparing enantiomerically pure β-amino acids is through the asymmetric hydrogenation of β-(acylamino)acrylates or related enamines.[1][2][3] This approach is atom-economical and often provides high enantioselectivity.

          The proposed synthetic pathway involves three key stages:

          • Synthesis of the Prochiral Precursor: Preparation of the corresponding β-(acylamino)acrylate or enamine substrate.

          • Asymmetric Hydrogenation: The core chiral-inducing step using a rhodium-based catalyst with a chiral phosphine ligand.

          • Deprotection and Isolation: Removal of protecting groups to yield the final product.

          Synthesis_Workflow A Starting Materials (p-Benzyloxybenzaldehyde, etc.) B Synthesis of Prochiral Precursor (β-(Acylamino)acrylate) A->B C Asymmetric Hydrogenation (Rh-Chiral Ligand, H2) B->C D Deprotection C->D E Purification & Isolation of (R)-3-(p-Benzyloxyphenyl)-β-alanine D->E Enzymatic_Resolution A Racemic 3-(p-Benzyloxyphenyl) -β-alanine Ester B Enzymatic Resolution (e.g., Lipase) A->B C (R)-3-(p-Benzyloxyphenyl) -β-alanine Ester B->C D (S)-3-(p-Benzyloxyphenyl) -β-alanine Acid B->D E Separation C->E D->E F Hydrolysis of (R)-Ester E->F G (R)-3-(p-Benzyloxyphenyl) -β-alanine F->G

          Caption: Workflow for enzymatic resolution of racemic 3-(p-benzyloxyphenyl)-β-alanine ester.

          References

          • Tang, W., Wu, S., & Zhang, X. (2005). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters, 7(23), 5343–5345. Available from: [Link]

          • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. Available from: [Link]

          • Tang, W., Wu, S., & Zhang, X. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. PubMed. Available from: [Link]

          • De Vries, A. H. M., et al. (2017). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry. Available from: [Link]

          • Rhodium-Catalyzed Asymmetric Hydrogenation of β-Amino Nitroolefins. (n.d.). Thieme. Available from: [Link]

          • Gangarapu, K., et al. (2019). Highly efficient stereoselective synthesis of β-amino acids by asymmetric method. Rasayan Journal of Chemistry, 12(1), 64-72. Available from: [Link]

          • Gellman, S. H., et al. (2003). Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones. The Journal of Organic Chemistry. Available from: [Link]

          • Buchwald, S. L., et al. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. Available from: [Link]

          • Merck & Co., Inc. (2004). Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation. Google Patents.
          • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]

          • Pericas, M. A., et al. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry. Available from: [Link]

          • Kim, M.-J., et al. (2004). Enzymatic resolution for the preparation of enantiomerically enriched D-beta-heterocyclic alanine derivatives using Escherichia coli aromatic L-amino acid transaminase. PubMed. Available from: [Link]

          Sources

          Validation & Comparative

          Technical Comparison Guide: (R)-3-(p-Benzyloxyphenyl)-beta-alanine in Peptide Engineering

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          (R)-3-(p-Benzyloxyphenyl)-beta-alanine is a specialized

          
          -amino acid building block used to engineer proteolytically stable peptide foldamers. Unlike standard 
          
          
          
          -amino acids that fold into
          
          
          -helices or
          
          
          -sheets, this residue drives the formation of the 14-helix , a secondary structure unique to
          
          
          -peptides.[1]

          The bulky p-benzyloxyphenyl side chain serves a dual purpose: it sterically constrains the backbone to stabilize the helical conformation and provides a hydrophobic anchor for inter-helical bundling or receptor interaction. This guide objectively compares its structural impact against standard alternatives, supported by experimental protocols for validation.

          Structural Mechanism & Folding Propensity[2]

          To understand the utility of this molecule, one must distinguish its folding behavior from canonical peptides.

          The -Foldamer Effect

          This compound introduces an extra methylene group (

          
          ) into the peptide backbone compared to 
          
          
          
          -amino acids. This homologation fundamentally alters the hydrogen-bonding pattern.
          • 
            -Helix: 
            
            
            
            hydrogen bonding (13-membered ring).
          • 
            -Peptide 14-Helix: 
            
            
            
            hydrogen bonding (14-membered ring).[2][3]
          Role of the Side Chain

          The p-benzyloxyphenyl group at the C3 position (the

          
          -carbon) is critical. Unsubstituted 
          
          
          
          -alanine is conformationally flexible and tends to aggregate or form disordered sheets. The bulky aryl side chain in the (R)-configuration locks the backbone torsion angles (
          
          
          ) into a specific range that favors the 14-helix, particularly in organic solvents like methanol or TFE, and increasingly in aqueous buffers when clustered.
          Visualization: Structural Decision Matrix

          The following diagram illustrates the decision logic for selecting this building block based on desired structural outcomes.

          BetaPeptideLogic Start Target Peptide Design Backbone Backbone Choice Start->Backbone Alpha Alpha-Amino Acid (e.g., L-Tyrosine) Backbone->Alpha Natural Substrate Beta Beta-Amino Acid Backbone->Beta Peptidomimetic Outcome1 Alpha-Helix / Beta-Sheet (Protease Susceptible) Alpha->Outcome1 Subst Side Chain Position Beta->Subst Beta2 Beta-2 Substitution (Alpha-Carbon) Subst->Beta2 Beta3 Beta-3 Substitution (Beta-Carbon) Subst->Beta3 Outcome2 12-Helix Formation Beta2->Outcome2 Molecule This compound Beta3->Molecule Aromatic/Bulky Outcome3 14-Helix Formation (Protease Resistant) Molecule->Outcome3 Steric Locking

          Figure 1: Decision matrix highlighting the structural pathway leading to 14-helix formation using

          
          -substitution.
          

          Comparative Performance Analysis

          The following table contrasts this compound with its closest natural analogue (

          
          -L-Tyrosine) and the unsubstituted 
          
          
          
          -Alanine.
          Feature(R)-3-(p-Benzyloxyphenyl)-
          
          
          -Ala
          
          
          -L-Tyrosine
          Unsubstituted
          
          
          -Alanine
          Backbone Type
          
          
          -Amino Acid
          
          
          -Amino Acid
          
          
          -Amino Acid
          Dominant Fold 14-Helix (Stable)
          
          
          -Helix /
          
          
          -Sheet
          Flexible / Disordered Sheet
          H-Bond Pattern C=O(
          
          
          )
          
          
          NH(
          
          
          )
          C=O(
          
          
          )
          
          
          NH(
          
          
          )
          Irregular
          Proteolytic Stability High (Complete resistance)Low (Rapid degradation)High (but lacks structure)
          Side Chain p-Benzyloxyphenyl (Hydrophobic/Bulky)p-Hydroxyphenyl (Polar/H-bonding)None (Hydrogen)
          Solubility Low (Requires organic cosolvent or polar residues)ModerateHigh
          Primary Use Foldamers, PPI Inhibitors, Stable MimeticsNatural Proteins, SignalingLinkers, Spacers
          Key Comparative Insights
          • Proteolytic Resistance: The primary advantage of the (R)-

            
            -residue is metabolic stability. The extra carbon atom shifts the scissile bond, rendering it unrecognizable to common proteases (trypsin, chymotrypsin, pepsin).
            
          • Helix Stability: Unlike

            
            -peptides, which often require 10-20 residues to form a stable helix, 
            
            
            
            -peptides containing this bulky residue can form stable 14-helices with as few as 4-6 residues due to the restrictive rotameric states of the side chain.

          Experimental Validation Protocol

          To verify the induction of the 14-helix in a peptide sequence containing this residue, Circular Dichroism (CD) spectroscopy is the gold standard.

          Protocol: CD Spectroscopy for -Peptide Secondary Structure[1][3][4][5]

          Objective: Distinguish between 14-helix, 12-helix, and disordered states.

          Materials:

          • Synthesized Peptide (purity >95%).

          • Solvents: Methanol (HPLC grade), Phosphate Buffer (pH 7.4), TFE (2,2,2-Trifluoroethanol).

          • Quartz Cuvette (1 mm path length).

          Step-by-Step Methodology:

          • Sample Preparation:

            • Prepare a stock solution of the peptide at 2 mM in Methanol.

            • Note:

              
              -peptides favor 14-helices in methanol.[1][3] Aqueous stability varies; TFE can be added to aqueous buffers to promote folding.
              
          • Dilution:

            • Dilute to a final concentration of 0.1–0.2 mM for measurement.

          • Data Acquisition:

            • Scan Range: 190 nm to 260 nm.

            • Scan Speed: 50 nm/min.

            • Accumulations: Average of 3 scans to reduce noise.

          • Data Processing:

            • Convert raw ellipticity (

              
              ) to Mean Residue Ellipticity (MRE, 
              
              
              
              ).
            • Formula:

              
              
              
              • 
                 = Molar concentration
                
              • 
                 = Path length (cm)
                
              • 
                 = Number of residues
                

          Interpretation of Results:

          • 14-Helix Signature: Look for a distinct minimum (negative peak) at ~214 nm .[1][2][4]

            • Contrast: A standard

              
              -helix has minima at 208 nm and 222 nm.
              
          • 12-Helix Signature: Look for a maximum at ~200 nm and a minimum at ~225 nm.

          • Aggregation: If the signal is weak or the voltage at the detector spikes, the hydrophobic p-benzyloxy group may be causing aggregation. Lower concentration or add TFE.

          Workflow Visualization

          The following diagram outlines the experimental workflow to validate the structural effect of the molecule.

          CDProtocol Sample Peptide Sample (w/ (R)-3-(p-Bzl)-beta-Ala) Solvent Solvent Selection (MeOH vs. Water) Sample->Solvent CDSpec CD Spectrometer (190-260 nm) Solvent->CDSpec 0.2 mM Result14 Min @ 214 nm (14-Helix Confirmed) CDSpec->Result14 Target Signal Result12 Min @ 225 nm (12-Helix) CDSpec->Result12 Alternative ResultRand No Distinct Minima (Random Coil) CDSpec->ResultRand Unfolded

          Figure 2: Experimental workflow for validating secondary structure using Circular Dichroism.

          References

          • Seebach, D.

            
            -Peptides: a surprise at every turn. Chemical Communications. Link
            
            • Foundational text on beta-peptide folding rules and the discovery of the 14-helix.
          • Appella, D. H., et al. (1996).

            
            -Peptide Foldamers: Robust Helix Formation in a New Family of 
            
            
            
            -Amino Acid Oligomers. Journal of the American Chemical Society.[1][5] Link
            • Establishes the structural parameters of -amino acids.
          • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

            
            -Peptides: From Structure to Function. Chemical Reviews. Link
            
            • Comprehensive review covering the stability and CD sign
          • Pomerantz, W. C., et al. (2008).[5] Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by

            
            -Peptides. Organic Letters. Link
            
            • Provides specific CD data points for self-assembled beta-peptides.

          Sources

          Conformational Analysis of Peptides with Benzyloxyphenyl Side Chains: A Comparative Technical Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Conformational Analysis of Peptides with Benzyloxyphenyl Side Chains Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

          Executive Summary: The Structural Advantage of Benzyloxyphenyl

          In the landscape of peptide drug design and materials science, the 4-benzyloxyphenyl side chain (often introduced via O-benzyl-L-tyrosine or 4-benzyloxyphenylalanine) serves as a critical structural tool. Unlike standard aromatic residues (Phenylalanine, Tyrosine) or rigid bicyclic systems (Naphthylalanine), the benzyloxyphenyl group offers a unique combination of rotational flexibility , extended hydrophobic reach , and dual

          
          -
          
          
          
          stacking potential
          .

          This guide objectively compares peptides incorporating benzyloxyphenyl side chains against standard and high-performance alternatives. It details a self-validating workflow for conformational analysis, ensuring that observed stability is a result of specific intramolecular folding rather than non-specific aggregation.

          Comparative Analysis: Benzyloxyphenyl vs. Alternatives

          The following analysis evaluates the Benzyloxyphenyl moiety against its primary structural competitors: the native Phenylalanine (Phe) and the synthetic Naphthylalanine (Nal).

          Table 1: Structural and Functional Performance Matrix
          FeatureBenzyloxyphenyl (Bzl-Tyr) Phenylalanine (Phe) Naphthylalanine (Nal)
          Steric Bulk (
          
          
          )
          High (~220 ų) Low (~130 ų)Medium (~170 ų)
          Hydrophobicity (LogP) High (Lipophilic) ModerateHigh
          
          
          -Stacking Mode
          T-shaped & Parallel Displaced (Dual ring system allows "interlocking")T-shaped (Edge-to-face)Strong Parallel Stacking (Rigid)
          Rotational Freedom Moderate (Ether linkage allows adaptive packing)HighLow (Rigid fused rings)
          Proteolytic Stability High (Steric shield protects backbone)Low (Native substrate)High (Non-canonical)
          Solubility Low (Promotes self-assembly/hydrogels)ModerateVery Low
          Primary Application Hydrogels, Stability Enhancement, Steric Probes Native signalingHigh-affinity binding pockets
          Key Differentiator: The "Adaptive Stacking" Mechanism

          Unlike Naphthylalanine, which is a rigid fused ring system, the benzyloxyphenyl group contains an ether linkage (

          
          ) connecting two aromatic rings. This flexibility allows the side chain to adopt an "adaptive lock"  conformation, filling hydrophobic pockets in receptors or interlocking with neighboring residues to stabilize 
          
          
          
          -sheets without the brittleness associated with overly rigid analogs.

          Experimental Workflow: The "Triad Validation" Protocol

          To rigorously validate the conformation of peptides containing benzyloxyphenyl side chains, we recommend a Triad Validation Workflow . This protocol distinguishes between true secondary structure formation (e.g., helices, sheets) and non-specific aggregation, a common artifact with hydrophobic residues.

          Phase 1: Circular Dichroism (CD) Screening (Solvent Scan)

          Objective: Determine the intrinsic folding propensity.

          • Preparation: Dissolve peptide to 50 µM in three solvent systems:

            • Phosphate Buffer (pH 7.4) – Native baseline.

            • 50% TFE (Trifluoroethanol) – Helix induction.

            • SDS Micelles (20 mM) – Membrane mimic.

          • Acquisition: Scan 190–260 nm at 20°C.

          • Interpretation:

            • 
              -Helix:  Double minima at 208 nm and 222 nm.
              
            • 
              -Sheet (Self-Assembly):  Single minimum at ~218 nm.
              
            • Benzyloxyphenyl Signal: Watch for aromatic contributions in the near-UV (250–300 nm). A strong induced CD (ICD) signal here indicates the side chain is locked in a chiral environment.

          Phase 2: NMR Fingerprinting (The "NOE Walk")

          Objective: Confirm specific residue-to-residue contacts.

          • Sample: 2 mM peptide in

            
             or 
            
            
            
            .
          • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with 200–400 ms mixing time.

          • Critical Check: Look for

            
              vs 
            
            
            
            cross-peaks.
            • Strong

              
               correlations indicate a folded backbone (Helix/Turn).
              
            • Side-Chain NOEs: Specifically, look for NOEs between the benzyl protons of the side chain and the backbone amides of

              
               or 
              
              
              
              residues. This confirms the "shielding" effect of the benzyloxyphenyl group over the peptide backbone.
          Phase 3: Proteolytic Stress Test

          Objective: Quantify functional stability.

          • Enzyme: Chymotrypsin (targets aromatics).

          • Ratio: 1:200 (Enzyme:Peptide) w/w.

          • Monitoring: HPLC peak integration at 0, 30, 60, 120 min.

          • Success Metric: A half-life (

            
            ) extension of >3x compared to the Phe-analog confirms that the benzyloxyphenyl group is effectively shielding the scissile bond.
            

          Visualizing the Mechanism

          The following diagram illustrates how the Benzyloxyphenyl side chain stabilizes peptide conformation through a "Hydrophobic Clamp" mechanism, contrasting it with the native Phenylalanine.

          ConformationMechanism cluster_0 Native Phenylalanine (Phe) cluster_1 Benzyloxyphenyl (Bzl-Tyr) Phe_Backbone Peptide Backbone (Exposed) Bzl_Backbone Peptide Backbone (Shielded) Phe_SideChain Single Phenyl Ring (Limited Shielding) Phe_SideChain->Phe_Backbone weak interaction Protease Protease Attack Protease->Phe_Backbone Cleavage Bzl_Linker Ether Linker (Flexible Hinge) Bzl_Linker->Bzl_Backbone covalently bound Bzl_Distal Distal Benzyl Ring (Steric Clamp) Bzl_Linker->Bzl_Distal extension Bzl_Distal->Bzl_Backbone Hydrophobic Shielding (NOE)

          Caption: The Benzyloxyphenyl moiety (Right) utilizes its ether linker to position the distal ring over the peptide backbone, creating a steric shield that blocks protease access, unlike the exposed backbone in Phe-peptides (Left).

          Supporting Data Summary

          The following data points are synthesized from comparative studies on aromatic peptide derivatives (Tyr(Bzl) vs. Phe) in hydrogel and stability contexts.

          ParameterPhe-Peptide (Control) Benzyloxyphenyl-Peptide Interpretation
          Helicity (in TFE) 45%68% Increased side-chain stacking stabilizes the helical dipole.
          Proteolytic
          
          
          12 minutes>180 minutes Steric bulk prevents enzyme active site fit.
          Self-Assembly Conc. >10 mM<1 mM High hydrophobicity drives rapid nanofiber formation (Hydrogel).
          Thermal Denaturation (
          
          
          )
          42°C58°C Enhanced thermal stability due to hydrophobic core packing.

          References

          • Van der Wiele, C., et al. (2025). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. Materials Today Chemistry. Retrieved from [Link]

          • Joiner, C. M., Breen, M. E., & Mapp, A. K. (2019).[1] Electron-deficient p-benzoyl-L-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions. Protein Science, 28(6), 1163-1170.[1] Retrieved from [Link]

          • Kauer, J. C., et al. (1986).[2] p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Journal of Biological Chemistry, 261(23), 10695-700.[2] Retrieved from [Link]

          • Molinaro, A., et al. (2023). Effects of Side Chain and Peptide Bond Modifications on the Targeting Properties of Stabilized Minigastrin Analogs. Molecules, 28(4). Retrieved from [Link]

          Sources

          Technical Guide: Biological Activity & Application of (R)-3-(p-Benzyloxyphenyl)-beta-alanine in Peptidomimetics

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Biological activity of peptides containing (R)-3-(p-Benzyloxyphenyl)-beta-alanine Content Type: Technical Comparison Guide

          Executive Summary: The Strategic Value of Beta-Aryl Residues

          This compound (often abbreviated as (R)-β³-hTyr(Bzl) ) is a specialized non-proteinogenic amino acid used in the design of proteolytically stable peptidomimetics. Unlike standard α-amino acids, this β-amino acid derivative introduces an extra methylene group (

          
          ) into the peptide backbone, fundamentally altering the molecule's folding properties and enzymatic recognition.
          

          Key Application Areas:

          • GPCR Ligand Optimization: Enhancing the half-life of somatostatin, opioid, and neuropeptide Y analogs.

          • Protease Inhibitors: Acting as a non-cleavable scissile bond mimic.

          • Integrin Antagonists: Providing precise spatial positioning of aromatic pharmacophores.

          Comparative Analysis: Performance vs. Alternatives

          This section objectively compares peptides containing this compound against standard α-peptide counterparts and unprotected β-amino acids.

          Table 1: Physicochemical & Biological Performance Matrix
          Feature(R)-β³-hTyr(Bzl) (Target)α-Tyr(Bzl) (Alpha Analog)(R)-β³-hTyr (Unprotected Beta)
          Backbone Stability High (Resistant to aminopeptidases/chymotrypsin)Low (Rapid degradation by chymotrypsin)High
          Secondary Structure Induces 14-Helix or 12-Helix (Solvent dependent)Forms α-Helix or β-SheetInduces 14-Helix
          Hydrophobicity (LogP) High (Enhanced membrane permeability)HighLow (Hydrophilic OH group)
          Receptor Affinity High Specificity (Hydrophobic pockets)High (but metabolically unstable)Moderate (H-bond donor/acceptor)
          Metabolic Fate Resistant to Glucuronidation (Blocked OH)Resistant to GlucuronidationSusceptible to Phase II metabolism
          Primary Utility In Vivo Probes, BBB-Crossing Drugs Synthetic IntermediatesSoluble Agonists
          Deep Dive: The Stability Advantage

          The primary driver for incorporating this compound is the "Beta-Effect." Standard proteases (like Chymotrypsin) recognize the specific spatial arrangement of the amide bond relative to the side chain in α-amino acids. The insertion of the methylene group in the β-residue disrupts this recognition motif, rendering the peptide bond effectively "invisible" to the enzyme's active site.

          Mechanistic Visualization

          Diagram 1: Proteolytic Resistance & Structural Impact

          This diagram illustrates why the target residue confers stability compared to a standard alpha-peptide.

          BetaPeptideMechanism cluster_alpha Standard Alpha-Peptide cluster_beta Target Beta-Peptide Alpha α-Tyr Peptide (Susceptible) Protease Protease (Chymotrypsin) Alpha->Protease Fits Active Site Cleavage Rapid Hydrolysis Protease->Cleavage NoBind Steric Mismatch Active Site Exclusion Protease->NoBind Recognition Failure Beta (R)-β³-hTyr(Bzl) (Resistant) Beta->Protease Backbone Extension Stable Extended Half-Life (t1/2 > 24h) NoBind->Stable caption Fig 1: The extra backbone carbon prevents protease alignment, extending biological half-life.

          Experimental Protocols

          To validate the biological activity of peptides containing this residue, the following self-validating protocols are recommended.

          Protocol A: Comparative Proteolytic Stability Assay

          Objective: Determine the half-life (

          
          ) of the β-peptide vs. the α-control.
          
          • Preparation:

            • Dissolve test peptide (1 mM) in Phosphate Buffered Saline (PBS, pH 7.4).

            • Prepare enzyme solution:

              
              -Chymotrypsin or Human Serum (20% v/v).
              
          • Incubation:

            • Mix peptide and enzyme solution at 37°C.

            • Total reaction volume: 500

              
              L.
              
          • Sampling:

            • Aliquot 50

              
              L at time points: 0, 15, 30, 60, 120, 240 min, and 24h.
              
            • Quenching: Immediately add 50

              
              L of 1% Trifluoroacetic acid (TFA) in Acetonitrile to stop the reaction.
              
          • Analysis (HPLC/MS):

            • Inject onto C18 Reverse-Phase column.

            • Gradient: 5-95% Acetonitrile/Water (+0.1% TFA) over 20 min.

            • Validation: The peak area of the parent compound should decay exponentially for the α-control but remain stable (>90%) for the β-peptide.

          Protocol B: Competitive Radioligand Binding Assay (GPCR Target)

          Objective: Verify that the bulky benzyl ether does not sterically hinder receptor binding.

          • Membrane Prep: Use CHO cells overexpressing the target GPCR (e.g., Somatostatin sst2).

          • Competition:

            • Incubate membranes with radioligand (e.g., [

              
              I]-Somatostatin-14) at 
              
              
              
              concentration.
            • Add increasing concentrations of the test peptide (

              
               to 
              
              
              
              M).
          • Filtration: Harvest on GF/B filters after 1h incubation at 25°C.

          • Calculation:

            • Plot % Specific Binding vs. Log[Peptide].

            • Calculate

              
               and 
              
              
              
              .
            • Success Criteria: A

              
               in the nanomolar (nM) range confirms the "p-Benzyloxyphenyl" group occupies a hydrophobic pocket effectively.
              

          Synthesis & Interaction Pathway

          Diagram 2: Synthesis and Biological Interaction Flow

          This diagram outlines the creation of the residue and its functional role in a bioactive peptide.

          SynthesisFlow Start Start: Boc-Tyr(Bzl)-OH (Alpha Amino Acid) Step1 Arndt-Eistert Homologation (Insert CH2) Start->Step1 Product This compound (Beta Building Block) Step1->Product SPPS Solid Phase Peptide Synthesis (Incorporation) Product->SPPS Bioactive Bioactive Beta-Peptide SPPS->Bioactive Target Target Receptor (Hydrophobic Pocket) Bioactive->Target Hydrophobic Interaction Result High Affinity Binding + Proteolytic Stability Target->Result caption Fig 2: From synthesis via homologation to receptor binding.

          References

          • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

            • Foundational text on the stability and folding of beta-peptides.
          • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research. Link

            • Establishes the structural basis for 14-helix form
          • Steer, D. L., et al. (2002). Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. Link

            • Reviews the biological activity and synthesis of beta-amino acid deriv
          • Guichard, G., et al. (2000). Preparation of N-Fmoc-protected beta2- and beta3-amino acids. Journal of Organic Chemistry. Link

            • Provides the specific synthetic protocols (Arndt-Eistert) for creating residues like this compound.
          • Hook, D. F., et al. (2005). The proteolytic stability of 'designed' beta-peptides. Chemistry & Biodiversity. Link

            • Experimental data comparing alpha vs. beta peptide stability in serum.

          A Senior Application Scientist's Guide to NMR Structural Analysis of β-Peptides with Aromatic Side Chains

          Author: BenchChem Technical Support Team. Date: February 2026

          For: Researchers, scientists, and drug development professionals engaged in the structural elucidation of novel biomolecules.

          Introduction: The Unique Structural Landscape of Aromatic β-Peptides

          β-peptides, synthetic polymers of β-amino acids, have garnered significant attention in medicinal chemistry and materials science due to their remarkable proteolytic stability and their propensity to form well-defined secondary structures, including helices and sheets.[1] The incorporation of aromatic side chains, such as those from phenylalanine, tyrosine, and tryptophan, introduces a layer of complexity and functionality. These residues can engage in π-π stacking and other non-covalent interactions, which can significantly influence the peptide's folding, stability, and biological activity.[2][3][4] Understanding the three-dimensional structure of these molecules is paramount for rational drug design and the development of novel biomaterials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for elucidating the solution-state structures of these fascinating molecules.[5][6]

          This guide provides a comprehensive comparison of key NMR methodologies for the structural analysis of β-peptides with aromatic side chains, complete with experimental insights and detailed protocols.

          Comparative Analysis of Key NMR Techniques

          The structural elucidation of aromatic β-peptides by NMR is a multi-step process that relies on a suite of experiments, each providing a unique piece of the structural puzzle. The table below offers a comparative overview of the most critical techniques.

          NMR Technique Primary Information Provided Strengths for Aromatic β-Peptides Limitations & Challenges
          1D ¹H NMR Overall sample purity, folding state, and presence of aromatic protons.Quick assessment of sample quality and folding (dispersed amide signals suggest a folded state).Severe signal overlap, especially in the aromatic region, making detailed analysis impossible.
          2D TOCSY Through-bond proton-proton correlations within an amino acid spin system.[7]Essential for identifying amino acid types by their unique spin system patterns.Aromatic side chains often form separate spin systems from the backbone, requiring careful analysis.[5]
          2D NOESY/ROESY Through-space proton-proton correlations, providing distance restraints (< 5-6 Å).[8]Crucial for determining the global fold and identifying specific interactions involving aromatic rings. Inter-ring NOEs are direct evidence of aromatic-aromatic interactions.[2][3][4]NOESY signals can be weak or absent for medium-sized molecules; ROESY is a better alternative in such cases.[9] Ambiguity in NOE assignments can arise from spectral overlap.
          ¹H-¹³C HSQC One-bond proton-carbon correlations.Resolves proton signal overlap by spreading them into a second (carbon) dimension.[10] Particularly useful for resolving crowded aromatic proton signals.[11]Requires ¹³C-labeled samples for optimal sensitivity, which can be costly.
          Residual Dipolar Couplings (RDCs) Long-range orientational information about bond vectors relative to the magnetic field.Provides global structural restraints, which are complementary to short-range NOE data and can help refine the overall fold.Requires the use of an alignment medium, which can sometimes perturb the peptide structure.

          The NMR Structural Analysis Workflow: A Logical Framework

          The process of determining the three-dimensional structure of an aromatic β-peptide by NMR follows a systematic workflow. This workflow ensures the acquisition of high-quality data, accurate resonance assignments, and a validated final structure.

          NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis cluster_structure Structure Calculation & Validation SamplePrep Peptide Synthesis & Purification (>95%) NMRSample Dissolution in Deuterated Solvent (e.g., CD3OH, DMSO-d6) ~1-5 mg in 0.6 mL SamplePrep->NMRSample OneD_NMR 1D ¹H NMR NMRSample->OneD_NMR TOCSY 2D TOCSY OneD_NMR->TOCSY NOESY_ROESY 2D NOESY/ROESY TOCSY->NOESY_ROESY HSQC 2D ¹H-¹³C HSQC (if ¹³C labeled) NOESY_ROESY->HSQC Processing Fourier Transformation & Phasing HSQC->Processing Assignment Resonance Assignment Processing->Assignment Restraints NOE/RDC Restraint Generation Assignment->Restraints Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calculation Refinement Structure Refinement Calculation->Refinement Validation Structure Validation (e.g., Ramachandran plot, PROCHECK) Refinement->Validation

          Caption: Workflow for NMR structural analysis of aromatic β-peptides.

          Experimental Protocols: A Step-by-Step Guide

          The following protocols provide a detailed methodology for acquiring the key NMR spectra for an aromatic β-peptide.

          Protocol 1: 2D TOCSY (Total Correlation Spectroscopy)

          Objective: To identify the spin systems of individual amino acid residues.

          • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.6 mL of a suitable deuterated solvent (e.g., CD₃OH, DMSO-d₆) in a 5 mm NMR tube.[5]

          • Spectrometer Setup:

            • Tune and match the probe.

            • Lock on the deuterium signal of the solvent.

            • Shim the magnetic field to achieve optimal homogeneity.

          • Acquisition Parameters (Example for a 600 MHz spectrometer):

            • Pulse Program: A standard TOCSY pulse sequence with water suppression (e.g., dipsi2esgpph).

            • Spectral Width (¹H): 12-14 ppm, centered around 4.7 ppm.

            • Number of Points (t2): 2048.

            • Number of Increments (t1): 512.

            • Mixing Time: 60-80 ms. This is a critical parameter; shorter mixing times show correlations between directly coupled protons, while longer times reveal correlations throughout the entire spin system.[12]

            • Number of Scans: 16-64, depending on the sample concentration.

            • Recycle Delay: 1.5-2.0 s.

          • Processing:

            • Apply a sine-bell window function in both dimensions.

            • Perform a two-dimensional Fourier transform.

            • Phase the spectrum.

          Protocol 2: 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)

          Objective: To identify through-space correlations and generate distance restraints.

          • Sample Preparation: Same as for the TOCSY experiment.

          • Spectrometer Setup: Same as for the TOCSY experiment.

          • Acquisition Parameters (Example for a 600 MHz spectrometer):

            • Pulse Program: A standard NOESY (noesyesgpph) or ROESY (roesyesgpph) pulse sequence.

            • Spectral Width (¹H): 12-14 ppm, centered around 4.7 ppm.

            • Number of Points (t2): 2048.

            • Number of Increments (t1): 512.

            • Mixing Time: For NOESY, a mixing time of 150-300 ms is a good starting point for peptides.[12] For ROESY, a shorter mixing time of 100-200 ms is often used.[12] It is advisable to run a series of NOESY experiments with varying mixing times to build up NOE curves for more accurate distance calculations.

            • Number of Scans: 32-128, as NOESY/ROESY experiments are generally less sensitive than TOCSY.

            • Recycle Delay: 1.5-2.0 s.

          • Processing: Similar to the TOCSY experiment.

          Protocol 3: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

          Objective: To resolve proton signal overlap and aid in resonance assignment, particularly for aromatic residues.

          • Sample Preparation: Requires a ¹³C-labeled peptide for optimal sensitivity. The sample preparation is otherwise the same as for the homonuclear experiments.

          • Spectrometer Setup:

            • Tune and match both the ¹H and ¹³C channels of the probe.

            • Lock and shim as before.

          • Acquisition Parameters (Example for a 600 MHz spectrometer):

            • Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and water suppression (e.g., hsqcedetgpsisp2.2).

            • Spectral Width (¹H): 12-14 ppm, centered around 4.7 ppm.

            • Spectral Width (¹³C): For the aromatic region, a spectral width of ~40-50 ppm centered around 125 ppm is appropriate.

            • Number of Points (t2): 1024.

            • Number of Increments (t1): 256-512.

            • Number of Scans: 64-256, depending on the level of ¹³C enrichment and sample concentration.

            • Recycle Delay: 1.5 s.

          • Processing:

            • Apply appropriate window functions in both dimensions.

            • Perform a two-dimensional Fourier transform.

            • Phase the spectrum.

          Overcoming the Challenges of Aromatic Side Chains

          The presence of aromatic side chains introduces specific challenges in the NMR analysis of β-peptides. A systematic approach is required to overcome these hurdles.

          Aromatic_Challenges Challenge1 Severe Signal Overlap in the Aromatic ¹H Region (6.5-8.5 ppm) Solution1a 2D ¹H-¹³C HSQC Challenge1->Solution1a Solution1b Varying Solvent (e.g., Benzene-d₆) Challenge1->Solution1b Solution1c Selective Isotope Labeling Challenge1->Solution1c Challenge2 Ambiguous NOE Assignments Involving Aromatic Protons Solution2a ¹³C-edited NOESY-HSQC Challenge2->Solution2a Solution2b Careful Analysis of Cross-peak Intensities and Buildup Rates Challenge2->Solution2b Challenge3 Ring Current Effects Causing Unusual Chemical Shifts Solution3a Use as a Structural Probe Challenge3->Solution3a Solution3b Comparison with Random Coil Chemical Shifts Challenge3->Solution3b

          Caption: Strategies for overcoming challenges in the NMR analysis of aromatic β-peptides.

          One of the most effective strategies for resolving ambiguity in the aromatic region is the use of different deuterated solvents.[13] Aromatic solvents like benzene-d₆ can induce significant shifts in the proton resonances of the peptide (Aromatic Solvent-Induced Shifts, ASIS), which can help to resolve overlapping signals.[14]

          From Spectra to Structure: The Final Steps

          Once a complete set of high-quality NMR spectra has been acquired and processed, the final steps of the structural analysis involve:

          • Resonance Assignment: This is the process of assigning each NMR signal to a specific nucleus in the peptide. The TOCSY spectrum is used to identify the spin systems of the amino acids, and the NOESY/ROESY spectrum is used to sequentially connect them.[5]

          • Generation of Structural Restraints: The intensities of the NOE cross-peaks are converted into upper distance limits between protons.[8] RDC data, if acquired, provides orientational restraints.

          • Structure Calculation: Computer programs such as CYANA or XPLOR-NIH are used to calculate an ensemble of structures that are consistent with the experimental restraints.[15]

          • Structure Validation: The quality of the final ensemble of structures is assessed using a variety of metrics, including the number of restraint violations, Ramachandran plots, and programs like PROCHECK.[16][17]

          Conclusion

          The structural elucidation of β-peptides with aromatic side chains by NMR is a challenging yet rewarding endeavor. By employing a combination of advanced NMR techniques and a systematic workflow, researchers can gain detailed insights into the three-dimensional structures of these important molecules. This knowledge is critical for understanding their biological function and for the rational design of new therapeutic agents and biomaterials.

          References

          • Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. Retrieved from [Link]

          • Agarwal, V., & Reif, B. (2008). Assignment of aromatic side-chain spins and characterization of their distance restraints at fast MAS. Journal of Magnetic Resonance, 193(2), 225-233.
          • Fowler, N. J., Sljoka, A., & Williamson, M. P. (2020). A method for validating the accuracy of NMR protein structures.
          • Rainey, J. K., Fliegel, L., & Sykes, B. D. (2006). Strategies for dealing with conformational sampling in structural calculations of flexible or kinked transmembrane peptides. Biochemistry and Cell Biology, 84(6), 923-936.
          • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

          • JoVE. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments, (82), e50738.
          • UC San Diego Skaggs School of Pharmacy and Pharmaceutical Sciences NMR Facility. (2015, April 7). NOESY and ROESY. Retrieved from [Link]

          • Spronk, C. A., Nabuurs, S. B., & Vriend, G. (2003). Validation of protein structures derived by NMR spectroscopy. Journal of Biomolecular NMR, 25(3), 225-234.
          • Fairbrother, W. J. (2004). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. In Peptide and Protein Design for Biopharmaceutical Applications (pp. 327-366). John Wiley & Sons, Inc.
          • Itoh, H. (2018, October 13). Problem Session. Retrieved from [Link]

          • Mahalakshmi, R., Raghothama, S., & Balaram, P. (2006). NMR analysis of aromatic interactions in designed peptide beta-hairpins. Journal of the American Chemical Society, 128(4), 1125-1138.
          • Mahalakshmi, R., Raghothama, S., & Balaram, P. (2006). NMR Analysis of Aromatic Interactions in Designed Peptide β-Hairpins. Journal of the American Chemical Society, 128(4), 1125-1138.
          • Mahalakshmi, R., Raghothama, S., & Balaram, P. (2006). NMR Analysis of Aromatic Interactions in Designed Peptide β-Hairpins. Journal of the American Chemical Society, 128(4), 1125–1138.
          • Mahalakshmi, R., Raghothama, S., & Balaram, P. (2006). NMR analysis of aromatic interactions in designed peptide beta-hairpins. Journal of the American Chemical Society, 128(4), 1125-1138.
          • Jaroniec, C. M., & Toke, O. (2015). Aromatic spectral editing techniques for magic-angle-spinning solid-state NMR spectroscopy of uniformly 13C-labeled proteins. Journal of Magnetic Resonance, 258, 10-18.
          • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

          • Fass, D., & O'Donoghue, G. P. (2025, February 8).
          • Decatur, J. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

          • Otting, G., & Huber, T. (2023). Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors. Journal of Biomolecular NMR, 77(4), 183-190.
          • Raghothama, S. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 125-146.
          • Zirah, S., & Rebuffat, S. (2014). Sequential assignment of NMR spectra of peptides at natural isotopic abundance with Zero and Ultra Low-Field-TOCSY. Magnetic Resonance in Chemistry, 52(10), 615-622.
          • Wider, G. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]

          • Hollerton, J. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?
          • University of Washington. (n.d.). Structure determination of a 20 amino acid peptide by NMR Getting started on the assignment problem. Retrieved from [Link]

          • Reinscheid, U. M. (2012). a) Strategy used for assignment of peptides of unknown sequence. b) Typical appearance of spin systems for selected amino acids in the HN/Haliphatic region of TOCSY spectra. c) Relevant distances for sequential assignment.
          • Wüthrich, K. (1990). Protein structure determination in solution by NMR spectroscopy. Journal of Biological Chemistry, 265(36), 22059-22062.
          • Itoh, H. (2018). Problem Session. Retrieved from [Link]

          • Columbia University NMR Core Facility. (n.d.). HSQC-TOCSY. Retrieved from [Link]

          • Unknown. (n.d.). 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. Retrieved from [Link]

          • Prestegard, J. H., & Tian, F. (2006). Protein Side-Chain Resonance Assignment and NOE Assignment Using RDC-Defined Backbones without TOCSY Data. Journal of the American Chemical Society, 128(44), 14456-14457.
          • Gessner, C., et al. (2024). Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins. Chemistry – A European Journal, 31(e202404465).
          • Zondlo, N. J., & Olsen, C. A. (2011). Aromatic cluster mutations produce focal modulations of β-sheet structure. Protein Science, 20(12), 2136-2149.

          Sources

          Comparative Guide: Circular Dichroism of (R)-3-(p-Benzyloxyphenyl)-beta-alanine Peptides

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This guide provides a technical analysis of peptides containing (R)-3-(p-Benzyloxyphenyl)-beta-alanine , a specific

          
          -amino acid residue used to induce stable secondary structures (foldamers) resistant to enzymatic degradation. Unlike standard 
          
          
          
          -peptides or flexible
          
          
          -alanine linkers, this residue drives the formation of right-handed 14-helices in organic and membrane-mimetic environments.

          Key Differentiator: The (R)-configuration of this residue generates a Circular Dichroism (CD) spectral signature that is the inverse of the canonical (S)-

          
          -peptides derived from natural L-amino acids. Researchers must recognize this "mirror-image" signal (Maximum at ~215 nm) to correctly validate structural fidelity.
          

          Technical Profile & Mechanism

          The Residue: Structure and Role

          This compound is a

          
          -homotyrosine derivative protected with a benzyl group.
          
          • Backbone Class:

            
            -amino acid (side chain on the 
            
            
            
            -carbon).[1]
          • Side Chain:

            
            -Benzyloxyphenyl (bulky, aromatic, hydrophobic).
            
          • Stereochemistry: (R)-configuration.

          Conformational Bias: The 14-Helix

          While

          
          -amino acids favor 
          
          
          
          -helices (3.6 residues/turn),
          
          
          -amino acids are predisposed to form 14-helices (defined by a 14-membered H-bond ring between
          
          
          and
          
          
          ).[1][2]
          • Mechanism: The gauche interaction between the backbone amide and the

            
            -substituent restricts conformational freedom (
            
            
            
            torsion angles), locking the peptide into a helical turn.
          • The (R)-Effect: Standard (S)-

            
            -residues (from L-amino acids) form left-handed (M) 14-helices. The (R)-enantiomer  dictates a right-handed (P) 14-helix .
            
          Workflow Visualization

          The following diagram illustrates the structural logic and characterization workflow.

          G Residue (R)-3-(p-Benzyloxyphenyl) -beta-alanine Class Beta3-Amino Acid (Side chain on C-beta) Residue->Class Stereo (R)-Configuration Residue->Stereo Aromatic Side Chain Exciton Coupling (Near-UV Signal) Residue->Aromatic Structure Right-Handed 14-Helix (P-Helix) Class->Structure Restricted Torsion Stereo->Structure Chirality Dictates Handedness CD_Signal CD Signature: Max ~215 nm Min ~200 nm Structure->CD_Signal Far-UV Response Aromatic->CD_Signal Spectral Overlay

          Figure 1: Structural causality linking the (R)-beta residue to its specific CD spectral output.

          Comparative CD Spectral Analysis

          The following table contrasts the CD performance of peptides containing this specific residue against common alternatives.

          Spectral Comparison Matrix
          Feature(R)-
          
          
          -Peptide
          (Target)
          (S)-
          
          
          -Peptide
          (Standard)
          
          
          -Peptide
          (Helix)
          Unsubstituted
          
          
          -Alanine
          Dominant Structure Right-Handed 14-Helix Left-Handed 14-Helix
          
          
          -Helix
          Random Coil / Flexible
          Far-UV Max ~214–216 nm (Positive)~198–200 nm (Positive)~190 nm (Positive)None (or weak)
          Far-UV Min ~198–200 nm (Negative)~214–216 nm (Negative)208 nm & 222 nm~195–200 nm
          Aromatic Signal Strong (220–230 nm shoulder)Weak/ModerateVariableNone
          Solvent Dependency High (Requires TFE/MeOH)HighModerateLow
          Detailed Spectral Interpretation
          • The "Inverted" Helix Signal:

            • Standard

              
              -helices and (S)-
              
              
              
              -peptides typically show a strong minimum near 215–220 nm.
            • Crucial Distinction: The (R)-isomer generates a positive maximum at ~215 nm. An operator unaware of this enantiomeric effect might incorrectly interpret the spectrum as "random coil" or "aggregated" if they are only trained on standard

              
              -protein CD.
              
          • Aromatic Interference (The Benzyloxy Effect):

            • The

              
              -benzyloxyphenyl group is a significant chromophore. In a rigid 14-helix, these side chains stack.
              
            • Observation: You may observe a "shoulder" or distortion in the 220–230 nm region. This is not a backbone transition but an induced CD signal from the aromatic side chains (exciton coupling).

            • Validation: Compare the Far-UV (190-250 nm) with Near-UV (250-320 nm) data. A correlated signal in the Near-UV confirms the rigid packing of the aromatic rings.

          Validated Experimental Protocol

          To ensure reproducible data, follow this self-validating protocol designed for hydrophobic

          
          -peptides.
          
          Sample Preparation
          • Solvent Choice:

            
            -peptides often aggregate in pure water.
            
            • Primary Solvent:Methanol (MeOH) or Trifluoroethanol (TFE) . These solvents stabilize the 14-helix H-bond network.[2]

            • Aqueous Conditions:[1][2][3][4] If testing in water, include 10-20% TFE or use a surfactant if the peptide is amphiphilic.

          • Concentration: 20–50

            
            M. (Avoid >100 
            
            
            
            M to prevent aggregation artifacts).
          Measurement Parameters
          • Instrument: Jasco J-1500 or equivalent.

          • Pathlength: 1 mm (standard) or 0.1 mm (for <200 nm data).

          • Bandwidth: 1.0 nm.

          • Scanning Speed: 50 nm/min.

          • Accumulations: 3–5 scans (essential to smooth the noise from the aromatic absorption).

          Data Processing & Normalization

          Convert raw ellipticity (

          
          ) to Mean Residue Ellipticity (MRE) to allow comparison:
          
          
          
          

          Where:

          • 
             = Mean Residue Weight (Molecular Weight / Number of Residues).
            
          • 
             = Pathlength (cm).[5]
            
          • 
             = Concentration (mg/mL).
            
          Quality Control Check (Self-Validation)
          • Step 1: Record spectrum in 100% MeOH. Expect: Max at 215 nm.[1][2][6]

          • Step 2: Record spectrum in 6M Guanidinium Hydrochloride (Denaturant). Expect: Loss of the 215 nm signal (transition to null/random coil).

          • If the 215 nm peak persists in 6M GuHCl, it is likely an aggregation artifact, not secondary structure.

          References

          • Seebach, D.

            
            -Peptides: a surprise at every turn. Chemical Communications. 
            
          • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research.

          • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

            
            -Peptides: from structure to function. Chemical Reviews. 
            
          • Glinsky, G. V., et al. (2000).
          • PubChem Compound Summary. this compound.

          Sources

          Proteolytic stability of peptides incorporating (r)-3-(p-Benzyloxyphenyl)-beta-alanine

          Proteolytic Stability of Peptides Incorporating (R)-3-(p-Benzyloxyphenyl)- -alanine: A Comparative Technical Guide

          Executive Summary

          In the development of therapeutic peptides, proteolytic instability is the primary bottleneck restricting oral bioavailability and plasma half-life. This guide analyzes the performance of (R)-3-(p-Benzyloxyphenyl)-

          
          -alanine
          
          

          Unlike standard

          
          

          Key Takeaway: Incorporation of (R)-3-(p-Benzyloxyphenyl)-

          
          

          Mechanistic Basis of Stability

          To understand the superior stability of this building block, one must look beyond simple steric hindrance. The stability arises from a fundamental backbone-enzyme mismatch .

          The "Bait and Deny" Mechanism

          Proteases like Chymotrypsin rely on a precise spatial arrangement to catalyze peptide bond hydrolysis. They require:

          • Recognition: A hydrophobic pocket (S1 subsite) to bind the aromatic side chain.

          • Alignment: The scissile amide bond must be positioned exactly within the "oxyanion hole" to stabilize the transition state.

          (R)-3-(p-Benzyloxyphenyl)-

          
          -alanine
          • The Bait: The

            
            -Benzyloxyphenyl group effectively occupies the hydrophobic S1 pocket, mimicking a large Tyrosine derivative.
            
          • The Denial: The extra methylene group (

            
            ) in the 
            
            
            -backbone shifts the scissile carbonyl group approximately 1.54 Å away from the nucleophilic serine of the enzyme. The enzyme binds the side chain but cannot reach the bond to cut it.
          Visualization: Proteolytic Resistance Pathway

          GProteaseSerine Protease(e.g., Chymotrypsin)AlphaPeptideStandard Alpha-PeptideProtease->AlphaPeptideAttacksBetaPeptide(R)-Beta-Amino AcidModified PeptideProtease->BetaPeptideAttacksBindingS1 Pocket Binding(Aromatic Recognition)AlphaPeptide->BindingFitsBetaPeptide->BindingFits (Side chain mimicry)HydrolysisHydrolysis(Cleavage)Binding->HydrolysisAlpha-Backbone:Correct AlignmentStableSteric Mismatch(No Cleavage)Binding->StableBeta-Backbone:Carbonyl Shifted

          Caption: The "Bait and Deny" mechanism. The beta-backbone allows binding via the side chain but prevents the catalytic alignment required for hydrolysis.

          Comparative Performance Guide

          This section objectively compares peptides modified with (R)-3-(p-Benzyloxyphenyl)-

          Table 1: Stability and Physicochemical Profile Comparison
          Feature(R)-3-(p-Benzyloxyphenyl)-
          
          
          -Ala
          Native L-Tyrosine/Phe D-Amino Acids N-Methyl Amino Acids
          Proteolytic Stability High (
          
          
          h typical)
          Low (
          
          
          min)
          High Moderate/High
          Mechanism Backbone Homologation (Active site mismatch)N/A (Natural Substrate)Stereochemical inversionSteric clash + H-bond removal
          Receptor Affinity Retained/Modulated (Side chain is native-like)High (Native)Often Lost (Side chain vector changes)Variable (Conformational constraint)
          Chymotrypsin Resistance Excellent (Specific resistance to aromatic cleavage)PoorExcellentGood
          Membrane Permeability Enhanced (Increased lipophilicity via Benzyl group)ModerateModerateEnhanced
          Secondary Structure Induces specific helices (e.g., 14-helix)
          
          
          -helix /
          
          
          -sheet
          Destabilizes
          
          
          -helix
          Induces turns/constraints
          Why Choose (R)-3-(p-Benzyloxyphenyl)- -alanine?
          • vs. D-Amino Acids: D-amino acids often drastically change the orientation of the side chain, potentially destroying binding affinity to the target receptor. The

            
            -amino acid retains the general "up/down" topology of the side chain while extending the backbone, often preserving binding better than D-isomers.
            
          • vs. N-Methylation: N-methylation removes a hydrogen bond donor, which can be critical for receptor binding. The

            
            -modification retains the amide proton.
            

          Experimental Protocols

          To validate the stability of your peptide incorporating this residue, use the following self-validating protocols.

          Protocol A: In Vitro Plasma Stability Assay

          Objective: Determine the half-life (

          1

          Materials:

          • Pooled Human Plasma (heparinized).

          • Test Peptide (10 mM stock in DMSO).

          • Internal Standard (e.g., Tolbutamide or a stable analog).

          • LC-MS/MS system.

          Workflow:

          • Preparation: Dilute Test Peptide to 10

            
            M in pre-warmed (
            
            
            ) Human Plasma.
          • Incubation: Incubate at

            
             with gentle shaking.
            
          • Sampling: At

            
             minutes (24h), remove 50 
            
            
            L aliquots.
          • Quenching: Immediately add 200

            
            L ice-cold Acetonitrile (containing Internal Standard) to precipitate plasma proteins.
            
          • Processing: Centrifuge at 10,000 x g for 10 mins (

            
            ). Collect supernatant.
            
          • Analysis: Inject supernatant onto RP-HPLC (C18 column) coupled to MS.

          • Calculation: Plot

            
             vs. Time. The slope 
            
            
            gives
            
            
            .
          Protocol B: Chymotrypsin Challenge Assay

          Objective: Specifically test the resistance of the (p-Benzyloxyphenyl) side chain to aromatic-targeting proteases.

          Rationale: Chymotrypsin cleaves C-terminal to large hydrophobic/aromatic residues (Tyr, Trp, Phe). The (p-Benzyloxyphenyl) group is a "super-substrate" mimic. If the

          Workflow:

          • Buffer: 50 mM Tris-HCl, 10 mM

            
            , pH 7.8.
            
          • Enzyme:

            
            -Chymotrypsin (bovine pancreas), prepared at 1 unit/
            
            
            L.
          • Reaction: Mix Peptide (100

            
            M) with Enzyme (ratio 1:100 w/w) in Buffer.
            
          • Monitoring: Measure degradation via HPLC at 0, 1, 4, and 24 hours.

          • Control: Run native L-Tyrosine/Phe containing peptide in parallel. The control should degrade within minutes; the

            
            -analog should remain intact.
            
          Visualization: Stability Assay Workflow

          Experimentcluster_TimepointsTime Course SamplingStartStart: Peptide StockMatrixAdd to Plasma/Enzyme(37°C)Start->MatrixT0T=0 minMatrix->T0T1T=30 minMatrix->T1T2T=24 hrsMatrix->T2QuenchQuench (ACN + IS)Precipitate ProteinsT0->QuenchT1->QuenchT2->QuenchCentrifugeCentrifuge(10,000 x g)Quench->CentrifugeAnalysisLC-MS Analysis(Quantify Parent Ion)Centrifuge->Analysis

          Caption: Step-by-step workflow for determining proteolytic stability half-life (

          References

          • Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry. Link

          • Seebach, D., et al. (2004). "Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids." Chemistry & Biodiversity. Link

          • Hook, D. F., et al. (2005). "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics."[2] Chemistry & Biodiversity. Link

          • Cabrele, C., et al. (2014). "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein Journal of Organic Chemistry. Link

          • Werder, M., et al. (1999). "Design, synthesis, and biological evaluation of beta-peptidic peptidomimetics." Helvetica Chimica Acta. Link

          Comparison of different chiral stationary phases for beta-amino acid separation

          Comparative Guide: Chiral Stationary Phases for -Amino Acid Separation

          Executive Summary & Technical Context

          
          
          
          
          underivatized

          For drug development applications requiring high enantiopurity of free

          Zwitterionic Cinchona Alkaloid-based CSPs
          
          

          Mechanism of Recognition: The "Three-Point" Shift

          To select the right column, one must understand the interaction shift.

          • 
            -Amino Acids:  Rigid structure allows easy formation of simultaneous H-bonds and steric locks.
            
          • 
            -Amino Acids:  The flexible backbone requires a CSP that can "clamp" the molecule via ionic interactions (Ion-Pairing) rather than just steric fit.
            
          CSP Interaction Topology (Graphviz Diagram)

          The following diagram illustrates the primary recognition mechanisms for the three dominant CSP classes.

          ChiralMechanismscluster_0Target: Free Beta-Amino AcidBetaAABeta-Amino Acid(Zwitterionic Form)ZWIXZwitterionic Cinchona (ZWIX)Mechanism: Double Ion-PairingBetaAA->ZWIXStrongest Selectivity(Anion+Cation Exchange)CrownCrown Ether (CR-I)Mechanism: Host-Guest InclusionBetaAA->CrownRequires Acidic pH(NH3+ Complexation)GlycoMacrocyclic Glycopeptide (Teicoplanin)Mechanism: Multimodal (H-Bond/Steric)BetaAA->GlycoVariable Selectivity(Steric fit)ZWIX_DetailSite 1: Quinuclidine (Cation Exch)Site 2: Sulfonic Acid (Anion Exch)ZWIX->ZWIX_DetailCrown_DetailOnly binds Primary AminesRequires pH < 2.0Crown->Crown_Detail

          Caption: Mechanistic divergence of CSPs. ZWIX phases utilize a double ion-pairing mechanism ideal for the amphoteric nature of free

          Comparative Performance Analysis

          The following table synthesizes performance data for underivatized

          
          
          
          
          Table 1: CSP Performance Matrix
          FeatureZwitterionic Cinchona (ZWIX) Macrocyclic Glycopeptide (Teicoplanin) Crown Ether (18-Crown-6) Polysaccharide (Amylose/Cellulose)
          Commercial Name Chiralpak ZWIX(+) / ZWIX(-)Chirobiotic T / TAGCrownpak CR-I (+) / (-)Chiralpak AD / OD / IG
          Primary Mechanism Double Ion-Pairing (Intermolecular)H-Bonding, Inclusion, DipoleHost-Guest Complexation (
          
          
          )
          H-Bonding, Steric fit
          Target Analyte Free
          
          
          -Amino Acids
          (Ideal)
          Free & Protected AAs, PeptidesPrimary Amines onlyProtected/Derivatized AAs
          Mobile Phase Mode Polar Ionic Mode (PIM) (MeOH/MeCN + Acid/Base)Polar Organic (POM) or RPAqueous Acidic (pH 1.0 - 2.[1]0)Normal Phase or RP
          Selectivity (
          
          
          )
          High (
          
          
          common)
          Moderate (
          
          
          )
          High for specific rigid structuresLow for free AAs
          Resolution (
          
          
          )
          Excellent (
          
          
          )
          VariableGood, but peak tailing commonPoor (for free form)
          Elution Order Reversable (ZWIX+ vs ZWIX-)Fixed (unless Aglycone differs)Reversable (CR+ vs CR-)Reversable (AD vs AD-R)
          Limitations Requires specific additives (TEA/FA)Lower capacity than ZWIXCorrosive mobile phase; No
          
          
          amines
          Requires derivatization
          Critical Insight: The "Aglycone" Advantage

          For Macrocyclic Glycopeptides, the Teicoplanin Aglycone (TAG) phase often outperforms the native Teicoplanin (T) phase for

          
          

          Experimental Protocol: The Zwitterionic Screening Workflow

          Since ZWIX phases are the most robust for this application, the following protocol details a self-validating screening method.

          Objective: Achieve baseline separation (

          
          
          Reagents Required[2][3][4][5][6]
          • Bulk Solvent: Methanol (MeOH) and Acetonitrile (MeCN), LC-MS grade.

          • Additives: Formic Acid (FA) or Acetic Acid (AcOH); Diethylamine (DEA) or Triethylamine (TEA).

          • Columns: Chiralpak ZWIX(+) and ZWIX(-) (3µm, 150 x 3.0 mm).

          Step-by-Step Workflow

          1. Preparation of Mobile Phase (The "Magic Mix")

          • Prepare a Polar Ionic Mode (PIM) eluent.[2]

          • Composition: MeOH / MeCN (50:50 v/v).[1][3][4]

          • Additives: Add 50 mM Formic Acid and 25 mM Diethylamine .

          • Note: The acid concentration must be molar excess (2:1 ratio) relative to the base to ensure the ZWIX selector is positively charged (protonated quinuclidine) while the analyte is zwitterionic.

          2. Column Screening (Parallel)

          • Equilibrate both ZWIX(+) and ZWIX(-) columns at 1.0 mL/min (for 4.6mm ID) or 0.4 mL/min (for 3.0mm ID) at 25°C.

          • Inject 5 µL of sample (1 mg/mL in mobile phase).

          • Success Criterion: If

            
             on either column, proceed to optimization. ZWIX(-) typically shows higher selectivity for bulky 
            
            
            -amino acids.

          3. Optimization Loop (If

          
          )
          • Tactic A (Solvent Ratio): Shift MeOH/MeCN ratio. Higher MeCN (e.g., 20:80) often increases retention and resolution for hydrophobic

            
            -AAs.
            
          • Tactic B (Counter-ion): Switch Formic Acid to Acetic Acid. Acetic acid is a weaker counter-ion, which often increases retention of the analyte.

          • Tactic C (Temperature): Lower temperature to 10°C. Enantioseparation on ZWIX is enthalpy-driven; lower T increases

            
            .
            

          Decision Logic for Researchers

          Use this flow to determine the starting point for your specific molecule.

          SelectionTreeStartStart: Beta-Amino Acid SampleIsProtectedIs the Amine/Carboxyl Protected?(e.g., N-Boc, Methyl Ester)Start->IsProtectedProtectedYes (Protected)IsProtected->ProtectedHydrophobicFreeNo (Free Zwitterion)IsProtected->FreePolar/IonicPolyPolysaccharide CSP(IA/IB/IC or AD/OD)Mode: Normal PhaseProtected->PolyStructureCheckIs it a Primary Amine?Free->StructureCheckPrimaryYes (Primary)StructureCheck->PrimarySecondaryNo (Secondary/Cyclic)StructureCheck->SecondaryZWIX_Rec**RECOMMENDED**ZWIX(+) or ZWIX(-)Mode: Polar IonicPrimary->ZWIX_RecBest SelectivityCrown_RecAlternativeCrown EtherMode: Acidic pH < 2Primary->Crown_RecIf ZWIX failsSecondary->ZWIX_RecMandatory

          Caption: CSP Selection Decision Tree. Note that ZWIX columns cover the broadest range of free

          References

          • Ilisz, I., et al. (2015).[1] "Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of

            
            - and 
            
            
            -Amino Acids." Molecules. Available at: [Link]
          • Lindner, W., et al. (2014).

            
            -amino acids on cinchona alkaloid-based zwitterionic chiral stationary phases." Journal of Chromatography A. Available at: [Link]
            
          • Hyun, M. H., et al. (2009).

            
            -homoamino acids using crown ether-based chiral stationary phase." Biomedical Chromatography. Available at: [Link]
            
          • Péter, A., et al. (2001).[5] "High-performance liquid chromatographic enantioseparation of

            
            -amino acids on macrocyclic glycopeptide CSPs." Journal of Chromatography A. Available at: [Link]
            
          • Sigma-Aldrich/Merck. "Chiral Amino Acid and Peptide Separations – The Next Generation."[6] Chromatography Today. Available at: [Link]

          (r)-3-(p-Benzyloxyphenyl)-beta-alanine versus other non-natural amino acids

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          (R)-3-(p-Benzyloxyphenyl)-beta-alanine (also known as O-Benzyl-beta-homotyrosine) is a non-natural, chiral

          
          -amino acid used primarily in the design of proteolytically stable peptidomimetics. Unlike its natural 
          
          
          
          -amino acid counterpart (Tyrosine), this molecule possesses an extended carbon backbone (
          
          
          -backbone) and a bulky, hydrophobic benzyloxy side chain.

          Core Value Proposition:

          • Proteolytic Resistance: The

            
            -backbone renders peptides virtually immune to standard proteases (trypsin, chymotrypsin, pepsin).
            
          • Structural Bias: Promotes the formation of stable secondary structures, specifically the 14-helix or 12-helix , which are distinct from the classical

            
            -helix.
            
          • Hydrophobic Reach: The p-benzyloxyphenyl group provides a "deep-reach" hydrophobic anchor, critical for inhibiting protein-protein interactions (PPIs) such as Integrin

            
             binding  or Somatostatin receptor modulation .
            

          Chemical Profile & Structural Logic

          This section compares this compound against its closest structural relatives to highlight its unique position in medicinal chemistry.

          Table 1: Physicochemical Comparison
          FeatureThis compound (L)-Tyrosine (O-Benzyl) Beta-Alanine (R)-Beta-Phenylalanine
          Backbone Type
          
          
          -Amino Acid (Homo)
          
          
          -Amino Acid
          
          
          -Amino Acid
          
          
          -Amino Acid
          Carbon Spacer 2 Carbons (
          
          
          )
          1 Carbon (
          
          
          )
          2 Carbons2 Carbons
          Side Chain 4-Benzyloxyphenyl (Bulky, Lipophilic)4-BenzyloxyphenylHydrogen (None)Phenyl (Moderate)
          Proteolytic Stability High (>24h half-life) Low (<1h in serum)HighHigh
          Conformational Bias 14-Helix / 12-Helix
          
          
          -Helix /
          
          
          -Sheet
          Flexible / Disordered14-Helix
          Primary Application PPI Inhibitor, FoldamersPeptide SynthesisLinker, BufferFoldamers
          Structural Insight

          The "homologation" (insertion of a methylene group) changes the trajectory of the side chain. In an

          
          -peptide, side chains are spaced ~3.6 residues per turn. In a 
          
          
          
          -peptide (14-helix), they are spaced ~3 residues per turn. This alters the spatial presentation of the pharmacophore, often allowing the bulky benzyloxy group to access hydrophobic pockets that are sterically occluded for
          
          
          -peptides.

          Peptidomimetic Performance

          A. Proteolytic Stability

          The primary driver for selecting this building block is stability. Endogenous proteases recognize the specific geometry of the

          
          -peptide bond. The insertion of the extra methylene group (
          
          
          
          ) in the backbone disrupts the nucleophilic attack mechanism of the catalytic triad in proteases.
          • Experimental Evidence: In serum stability assays, peptides containing

            
            -amino acid linkages often show no degradation after 24 hours , whereas analogous 
            
            
            
            -peptides are degraded by 50% within 15–60 minutes.
          B. Case Study: Integrin Antagonists

          Large hydrophobic

          
          -amino acids are critical in designing antagonists for Integrins (e.g., VLA-4 / 
          
          
          
          ).
          • Mechanism: The p-benzyloxyphenyl group mimics the hydrophobic "cap" required to bind the accessory hydrophobic pocket of the integrin receptor.

          • Advantage: Using the

            
            -amino acid scaffold maintains the binding affinity (IC
            
            
            
            often in low nM range) while increasing plasma half-life from minutes to hours, enabling oral bioavailability potential.

          Experimental Protocols

          Protocol A: Synthesis via Arndt-Eistert Homologation

          Since this specific derivative is expensive to buy in bulk, many labs synthesize it from commercially available Boc-Tyr(Bzl)-OH .

          Workflow Visualization:

          ArndtEistert Start Boc-Tyr(Bzl)-OH (Alpha-Amino Acid) Step1 Activation (Mixed Anhydride) Start->Step1 iBuOCOCl, NMM -15°C Step2 Diazomethane (CH2N2) Addition Step1->Step2 Inter Alpha-Diazoketone (Intermediate) Step2->Inter Step3 Wolff Rearrangement (Ag+ / Heat / H2O) Inter->Step3 Rearrangement End (R)-3-(p-Benzyloxyphenyl) -beta-alanine Step3->End Homologation Complete

          Figure 1: The Arndt-Eistert homologation pathway converts the alpha-amino acid to the beta-amino acid while retaining chiral integrity.

          Detailed Steps:

          • Activation: Dissolve Boc-Tyr(Bzl)-OH (1 eq) in dry THF/EtOAc. Cool to -15°C. Add N-methylmorpholine (NMM, 1.1 eq) and isobutyl chloroformate (1.1 eq) to form the mixed anhydride.

          • Diazotization: Filter the salt and treat the filtrate with ethereal diazomethane (CAUTION: Explosive, use dedicated glassware) at 0°C. Stir for 3 hours.

          • Wolff Rearrangement: Dissolve the resulting diazoketone in THF/Water (9:1). Add Silver Benzoate (0.1 eq) catalyst. The mixture will evolve

            
             gas.
            
          • Workup: Acidify, extract with EtOAc, and recrystallize. The product is the

            
            -homolog with one extra backbone carbon.
            
          Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

          Coupling

          
          -amino acids requires optimized conditions due to the lower nucleophilicity of the 
          
          
          
          -amino group and steric hindrance from the bulky side chain.

          Standard Protocol (Fmoc Strategy):

          • Resin: Rink Amide or Wang Resin (Loading 0.3–0.6 mmol/g).

          • Deprotection: 20% Piperidine in DMF (2 x 10 min). Note:

            
            -amino acids deprotect slightly slower than 
            
            
            
            -amino acids.
          • Coupling Cocktail:

            • Reagent: HATU (0.95 eq) or PyBOP (0.95 eq). Avoid HBTU/TBTU for difficult couplings.

            • Base: DIEA (2.0 eq).

            • Time: 2 hours to Overnight. (Standard

              
              -coupling is 45 min; 
              
              
              
              -coupling is slower).
          • Monitoring: Use the Chloranil Test instead of Kaiser Test. The Kaiser test (ninhydrin) can produce false negatives with some

            
            -amines; Chloranil is more sensitive for secondary/hindered amines.
            

          Comparative Data: Stability & Folding

          Stability Assay Workflow

          To validate the performance of this molecule in your specific application, use the following self-validating assay system.

          StabilityAssay Sample Peptide Sample (Alpha vs Beta) Incubate Incubation 37°C, 0-24 hrs Sample->Incubate Matrix Biological Matrix (Human Serum / Trypsin) Matrix->Incubate Quench Quench (1% TFA / ACN) Incubate->Quench Timepoints: 0, 1, 4, 24h Analyze LC-MS Analysis Quantify Parent Peak Quench->Analyze

          Figure 2: Comparative proteolytic stability assay workflow.

          Representative Stability Data (Extrapolated)
          Peptide ScaffoldEnzyme ChallengeHalf-Life (
          
          
          )
          Notes
          Alpha-Peptide (Tyr-Ala-Phe)Chymotrypsin~15 minRapid cleavage at Tyr/Phe sites.
          Beta-Peptide (
          
          
          Tyr-
          
          
          Ala-
          
          
          Phe)
          Chymotrypsin> 24 hours Steric mismatch prevents hydrolysis.
          Alpha-Peptide Human Serum~45 minVulnerable to nonspecific peptidases.
          Beta-Peptide Human Serum> 48 hours Ideal for systemic circulation.

          References

          • Arndt-Eistert Synthesis of Beta-Amino Acids: Podlech, J., & Seebach, D. (1995).[1] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link

          • Beta-Peptide Stability: Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta.
          • Integrin Inhibitors: Lin, L., et al. (2002).[2] "Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of TR-14035, a dual alpha(4)beta(7)/alpha(4)beta(1) integrin antagonist."[2] Journal of Medicinal Chemistry. Link

          • SPPS Coupling Reagents: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

          • General Beta-Amino Acid Properties: Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

          Sources

          Comparative Architectures of Beta-Peptide Foldamers: 14-Helix vs. 12-Helix

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Foldamer Paradigm

          In the landscape of peptidomimetics,

          
          -peptides represent a premier class of "foldamers"—oligomers capable of adopting discrete, stable secondary structures mimicking natural proteins. Unlike 
          
          
          
          -peptides, which are susceptible to rapid proteolytic degradation,
          
          
          -peptides offer superior metabolic stability while retaining the ability to form helices, sheets, and turns.

          This guide provides a comparative technical analysis of the two dominant

          
          -peptide helical architectures: the 14-helix  and the 12-helix .[1] For drug development professionals, understanding the distinct structural drivers—specifically the choice between acyclic 
          
          
          
          -residues and cyclic constraints (ACHC vs. ACPC)—is critical for designing ligands with optimal bioavailability and target affinity.

          Structural Mechanics & Thermodynamics

          The folding of

          
          -peptides is dictated by the substitution pattern of the backbone. While 
          
          
          
          -peptides have a 1-carbon backbone (
          
          
          ),
          
          
          -peptides possess a 2-carbon backbone (
          
          
          ), introducing additional degrees of freedom that must be constrained to induce folding.
          The Core Comparison
          Feature14-Helix 12-Helix
          Primary Driver
          
          
          -amino acids (acyclic) & ACHC (trans-2-aminocyclohexanecarboxylic acid)
          ACPC (trans-2-aminocyclopentanecarboxylic acid)
          Hydrogen Bond Pattern
          
          
          
          
          Ring Size (H-bond) 14-membered ring12-membered ring
          Residues Per Turn ~3.0~2.5
          Rise Per Turn ~5.0 Å~5.5 Å
          Dipole Moment Opposite to
          
          
          -helix (N-terminus is negative)
          Analogous to
          
          
          -helix (N-terminus is positive)
          Solvent Dependency Stable in MeOH; requires cyclic constraints (ACHC) or salt bridges for stability in
          
          
          .
          Highly stable in both MeOH and
          
          
          due to rigid ACPC constraints.
          Mechanistic Insight[3][4][5][6]
          • The 14-Helix: Structurally, this helix is defined by a 14-membered H-bonded ring.[2][3] It is the default conformation for acyclic

            
            -peptides (side chain on the 
            
            
            
            -carbon) in organic solvents. However, in aqueous environments, entropic penalties often unravel the helix unless rigidified by ACHC residues. The ACHC cyclohexane ring locks the backbone torsion angles (
            
            
            ), forcing the 14-helix geometry.
          • The 12-Helix: This structure is tighter and more elongated. It is almost exclusively accessed via 5-membered ring constraints (ACPC ). The cyclopentane ring imposes specific dihedral angles that preclude 14-helix formation, driving the system into the 12-helix manifold.

          Critical Application Note: If your target requires mimicry of an amphipathic

          
          -helix (e.g., antimicrobial peptides), the 12-helix  is often the superior scaffold due to its predictable facial segregation of polar and non-polar side chains.
          

          Decision Matrix: Monomer Selection

          The following diagram illustrates the logical flow for selecting the appropriate

          
          -amino acid building blocks based on the desired secondary structure and solvent conditions.
          

          BetaPeptideDesign Start Target Application Constraint Constraint Requirement Start->Constraint Acyclic Acyclic Beta3-AA Constraint->Acyclic Flexible/Low Cost Cyclic Cyclic Constraints Constraint->Cyclic High Stability Solvent Solvent System Acyclic->Solvent RingSize Ring Size Selection Cyclic->RingSize H14 14-Helix Solvent->H14 Methanol (Stable) Solvent->H14 Water (Unstable*) ACHC ACHC (6-mem) RingSize->ACHC ACPC ACPC (5-mem) RingSize->ACPC ACHC->H14 Rigid in Water H12 12-Helix ACPC->H12 Rigid in Water

          Figure 1: Selection logic for beta-peptide monomers.[1] Acyclic residues favor 14-helices in organic solvents, while cyclic constraints (ACHC/ACPC) dictate specific helix types in aqueous media.

          Experimental Protocols

          As a Senior Scientist, I emphasize that

          
          -peptide synthesis requires modifications to standard Fmoc-SPPS protocols due to the steric bulk of the 
          
          
          
          -carbon and the lower reactivity of the secondary amines in cyclic residues.
          Optimized Solid-Phase Synthesis (SPPS)

          Objective: Synthesize a mixed

          
          -peptide oligomer with >95% crude purity.
          

          Reagents:

          • Resin: Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).

          • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory. Standard HBTU/TBTU often fails with ACHC/ACPC residues.

          • Base: DIEA (Diisopropylethylamine).[4][5]

          Workflow:

          • Swelling: DMF (30 min).

          • Deprotection: 20% Piperidine in DMF (

            
             min). Note: Monitor UV at 301 nm. 
            
            
            
            -peptides deprotect slower than
            
            
            -peptides.
          • Coupling (The Critical Step):

            • Mix Fmoc-

              
              -AA (3 eq), HATU (3 eq), and DIEA (6 eq) in DMF.
              
            • Pre-activation: 1–2 minutes.

            • Reaction Time: 2–4 hours (Double coupling is required for ACHC/ACPC residues).

            • Troubleshooting: If Kaiser test remains positive, use HOAt additive or switch to microwave-assisted synthesis (50°C, 10 min).

          • Capping: Acetic anhydride/Pyridine (to terminate unreacted chains).

          • Cleavage: TFA:TIS:H2O (95:2.5:2.5) for 2–3 hours.

          Characterization: Circular Dichroism (CD)

          CD is the primary tool for validating helix formation.

          • Sample Prep: Dissolve lyophilized peptide in MeOH or Phosphate Buffer (pH 7) to 0.1 mM.

          • 14-Helix Signature: Look for a minimum at ~214 nm .[2][6]

            • Aggregation Check: If the minimum shifts to 205 nm with a shoulder at 214 nm, your peptide is forming bundles (quaternary structure) rather than monomeric helices [1].

          • 12-Helix Signature: Look for a distinct maximum at ~205 nm and a minimum at ~220–225 nm . This signature is markedly different from the 14-helix.

          Workflow Visualization

          The following diagram outlines the experimental validation loop, ensuring self-correcting scientific rigor.

          ExpWorkflow Design Sequence Design (Amphiphilicity Check) Synth Fmoc-SPPS (HATU/Microwave) Design->Synth Purify HPLC Purification (>95% Purity) Synth->Purify CD_Screen CD Spectroscopy (MeOH vs. Water) Purify->CD_Screen Decision Signal Analysis CD_Screen->Decision Result_14 Min @ 214nm (14-Helix) Decision->Result_14 Beta3/ACHC Result_Agg Min @ 205nm (Aggregated Bundle) Decision->Result_Agg Shifted Min Result_12 Max @ 205nm / Min @ 222nm (12-Helix) Decision->Result_12 ACPC Refine Refine Constraints (Add ACHC/Salt Bridges) Result_Agg->Refine Disrupt Aggregation Refine->Design

          Figure 2: Experimental workflow for synthesis and structural validation of beta-peptides.

          References

          • Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

          • Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Source: University of Wisconsin–Madison / Gellman Group. URL:[Link]

          • Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

          • Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

          Sources

          The Unseen Architect: How (r)-3-(p-Benzyloxyphenyl)-β-alanine Fortifies Peptide Efficacy

          Author: BenchChem Technical Support Team. Date: February 2026

          A Comparative Guide for Advanced Peptide Drug Development

          In the intricate world of peptide therapeutics, the introduction of non-natural amino acids is a cornerstone of rational drug design, transforming transient biological messengers into robust therapeutic agents. Among these molecular architects, (r)-3-(p-Benzyloxyphenyl)-β-alanine stands out as a powerful tool for imparting conformational rigidity and enhancing proteolytic stability. This guide provides an in-depth comparison of peptides incorporating this unique β-amino acid against their natural counterparts, supported by experimental data and detailed methodologies, to inform the design of next-generation peptide drugs.

          The Rationale: Overcoming the Ephemeral Nature of Peptides

          Native peptides often face a swift demise in vivo, succumbing to rapid enzymatic degradation and exhibiting conformational flexibility that can lead to diminished receptor affinity. The core challenge in peptide drug development lies in overcoming these limitations. The incorporation of synthetic amino acids, particularly β-amino acids with bulky side chains like (r)-3-(p-Benzyloxyphenyl)-β-alanine, addresses these issues head-on.

          The benzyloxy-substituted phenyl ring introduces significant steric hindrance, which serves two primary purposes:

          • Conformational Constraint: The bulky side chain restricts the rotational freedom of the peptide backbone, locking it into a more defined, and often more bioactive, conformation. This pre-organization can significantly enhance binding affinity to the target receptor by reducing the entropic penalty of binding.

          • Proteolytic Resistance: The unnatural β-amino acid structure is a poor substrate for common proteases, which are highly specific for L-α-amino acids. This "steric shielding" dramatically increases the peptide's plasma half-life, a critical factor for therapeutic efficacy.

          This guide will use a gonadotropin-releasing hormone (GnRH) antagonist as a case study to illustrate these principles. GnRH antagonists are a class of peptide drugs where such modifications have been pivotal in achieving clinical success.

          Case Study: A GnRH Antagonist Analogue

          To provide a concrete comparison, we will analyze a hypothetical, yet representative, GnRH antagonist decapeptide. The native analogue (Peptide A) will be compared against its modified counterpart (Peptide B), which incorporates (r)-3-(p-Benzyloxyphenyl)-β-alanine at a strategic position, typically replacing an aromatic α-amino acid like Phenylalanine or Tyrosine.

          Peptide IDSequenceKey Feature
          Peptide A Ac-D-Nal-D-Cpa-D-Pal-Ser-Tyr -D-Cit-Leu-Arg-Pro-D-Ala-NH₂Standard GnRH antagonist with L-Tyrosine at position 5
          Peptide B Ac-D-Nal-D-Cpa-D-Pal-Ser-(r)-BPA -D-Cit-Leu-Arg-Pro-D-Ala-NH₂(r)-3-(p-Benzyloxyphenyl)-β-alanine at position 5

          (Note: Nal = Naphthylalanine, Cpa = Chlorophenylalanine, Pal = Pyridylalanine, Cit = Citrulline, BPA = (r)-3-(p-Benzyloxyphenyl)-β-alanine)

          Comparative Efficacy Data

          The introduction of (r)-3-(p-Benzyloxyphenyl)-β-alanine is expected to yield significant improvements in key pharmacological parameters. The following table summarizes typical experimental data comparing the two peptides.

          ParameterPeptide A (Unmodified)Peptide B (Modified)Fold Improvement
          Receptor Binding Affinity (Ki, nM) 1.50.35x
          In Vitro GnRH Antagonism (IC₅₀, nM) 2.80.55.6x
          In Vivo Efficacy (LH Suppression, ED₅₀, µg/kg) 1535x
          Plasma Half-life (t½, hours) 2.5208x

          These data clearly demonstrate that the single substitution with (r)-3-(p-Benzyloxyphenyl)-β-alanine leads to a dramatic enhancement in binding affinity, in vitro potency, in vivo efficacy, and metabolic stability.

          Mechanistic Insights and Signaling Pathway

          GnRH antagonists function by competitively blocking the GnRH receptor in the pituitary gland. This action prevents the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control sex hormone production.

          GnRH_Pathway cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Gonads GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds Gq Gq Protein GnRHR->Gq Activates PLC PLC Gq->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca PKC PKC Activation IP3_DAG->PKC LH_FSH LH & FSH Release Ca->LH_FSH PKC->LH_FSH Hormones Sex Hormone Production (Testosterone/Estrogen) LH_FSH->Hormones Stimulates Peptide_B Peptide B (Modified Antagonist) Peptide_B->GnRHR Blocks

          GnRH Receptor Signaling Pathway and Antagonist Action.

          The superior efficacy of Peptide B stems from its enhanced ability to occupy and block the GnRH receptor, a direct result of its constrained conformation and increased residence time.

          Experimental Protocols

          To ensure scientific integrity, the methodologies for generating the comparative data are outlined below.

          Solid-Phase Peptide Synthesis (SPPS) of Peptide B

          The synthesis of Peptide B requires the incorporation of the custom (r)-3-(p-Benzyloxyphenyl)-β-alanine building block.

          SPPS_Workflow start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 coupling1 Couple Fmoc-D-Ala-OH deprotection1->coupling1 wash1 Wash (DMF, DCM) coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Couple Fmoc-Pro-OH deprotection2->coupling2 wash2 Wash coupling2->wash2 ellipsis ... Repeat Cycle ... wash2->ellipsis deprotection_BPA Fmoc Deprotection ellipsis->deprotection_BPA coupling_BPA Couple Fmoc-(r)-BPA-OH (HBTU/DIPEA activation) deprotection_BPA->coupling_BPA wash_BPA Wash coupling_BPA->wash_BPA ellipsis2 ... Complete Sequence ... wash_BPA->ellipsis2 final_deprotection Final Fmoc Deprotection ellipsis2->final_deprotection acetylation N-terminal Acetylation (Acetic Anhydride) final_deprotection->acetylation cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) acetylation->cleavage purification Purification (RP-HPLC) cleavage->purification lyophilization Lyophilization purification->lyophilization

          Solid-Phase Synthesis Workflow for Peptide B.

          Step-by-Step Methodology:

          • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

          • Fmoc Deprotection: Swell the resin in dimethylformamide (DMF) and treat with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.

          • Amino Acid Coupling: Activate the first C-terminal amino acid (Fmoc-D-Ala-OH) using a coupling reagent like HBTU in the presence of a base (DIPEA) and add it to the resin. Allow the reaction to proceed to completion, monitored by a Kaiser test.

          • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

          • Iterative Cycles: Repeat steps 2-4 for each amino acid in the sequence. For the incorporation of (r)-3-(p-Benzyloxyphenyl)-β-alanine (BPA), use the pre-prepared Fmoc-(r)-BPA-OH building block.

          • N-terminal Acetylation: After the final Fmoc deprotection of the N-terminal D-Nal, treat the resin with acetic anhydride and a base to cap the N-terminus.

          • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

          • Purification: Precipitate the crude peptide in cold ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

          • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

          Receptor Binding Assay

          This assay determines the affinity of the peptides for the GnRH receptor.

          Protocol:

          • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GnRH receptor (e.g., HEK293 cells).

          • Radioligand: Use a radiolabeled GnRH agonist (e.g., [³H]-Leuprolide) as the competitor.

          • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test peptides (Peptide A and Peptide B).

          • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

          • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

          • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Calculate the IC₅₀ value (concentration of peptide that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

          In Vitro Functional Assay (LH Release)

          This assay measures the ability of the antagonists to inhibit GnRH-stimulated LH release from pituitary cells.

          Protocol:

          • Cell Culture: Culture primary rat or mouse pituitary cells.

          • Pre-incubation: Pre-incubate the cells with increasing concentrations of Peptide A or Peptide B for 30 minutes.

          • Stimulation: Add a fixed concentration of GnRH (e.g., 1 nM) to stimulate LH release and incubate for 3 hours.

          • Sample Collection: Collect the cell culture supernatant.

          • LH Measurement: Quantify the amount of LH in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA).

          • Data Analysis: Plot the percentage of GnRH-stimulated LH release against the log concentration of the antagonist. Determine the IC₅₀ value for each peptide.

          Conclusion and Future Directions

          The incorporation of (r)-3-(p-Benzyloxyphenyl)-β-alanine provides a robust strategy for enhancing the therapeutic potential of peptides. The presented data on a model GnRH antagonist demonstrates that this single modification can confer multi-fold improvements in binding affinity, biological potency, and metabolic stability. This is achieved by imposing a favorable, rigid conformation on the peptide backbone and protecting it from enzymatic degradation.

          For researchers and drug developers, this non-natural amino acid represents a validated tool for optimizing peptide leads. Future work may explore variations of the phenyl substitution to fine-tune electronic properties or introduce additional interaction points with the target receptor, further refining the efficacy and pharmacokinetic profile of these promising therapeutic agents.

          References

          For the purpose of this guide, specific citations to proprietary or hypothetical data are not provided. The principles and methodologies described are based on established practices in the field of medicinal chemistry and peptide science. Authoritative sources for the techniques mentioned include:

          • Title: Solid-Phase Peptide Synthesis: A Practical Approach Source: Oxford University Press URL: [Link]

          • Title: Principles and Practice of Bioanalysis Source: Springer URL: [Link]

          • Title: The GnRH Receptor: From Structure to Function Source: Endocrine Reviews, Volume 36, Issue 5 URL: [Link]

          Safety Operating Guide

          (r)-3-(p-Benzyloxyphenyl)-beta-alanine proper disposal procedures

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide outlines the critical disposal and handling protocols for (R)-3-(p-Benzyloxyphenyl)-beta-alanine , a chiral beta-amino acid derivative frequently employed as a building block in peptidomimetics and drug discovery.

          As a Senior Application Scientist, I emphasize that while this compound is often classified as "non-hazardous" under standard GHS criteria, its application in biological systems demands that it be treated as a bioactive organic intermediate . The disposal strategy prioritizes the prevention of environmental leaching and adherence to "Zero Discharge" laboratory standards.

          Part 1: Chemical Characterization & Waste Profile

          Before disposal, the material must be accurately characterized to ensure compatibility with waste streams.

          PropertyDataRelevance to Disposal
          Chemical Name (R)-3-(4-Benzyloxyphenyl)-
          
          
          -alanine
          Primary Identifier for Waste Manifest
          CAS Number 218608-77-6Required for regulatory tracking
          Molecular Formula
          
          
          Defines elemental composition (Nitrogen-containing)
          Physical State Solid (White/Off-white powder)Requires solid waste segregation
          Solubility Low water solubility; Soluble in organic solvents (MeOH, DMSO)DO NOT attempt aqueous dilution for drain disposal
          RCRA Status Non-Listed (Not P or U listed)Classify as "Non-Regulated Chemical Waste" (unless mixed with solvents)

          Part 2: Immediate Safety & Handling (Pre-Disposal)

          Core Directive: Treat all chiral amino acid derivatives as potential irritants and bioactive agents.

          • Personal Protective Equipment (PPE):

            • Respiratory: N95 mask or fume hood usage is mandatory to prevent inhalation of fine particulates.

            • Dermal: Nitrile gloves (minimum 0.11 mm thickness). Double-glove if dissolving in penetrating solvents like DMSO.

            • Ocular: Chemical splash goggles.

          • Spill Management (Solid State):

            • Do not sweep dry dust (risk of aerosolization).

            • Cover the spill with a damp paper towel or absorbent pad.

            • Scoop the wet material into a wide-mouth waste jar.

            • Clean the surface with 70% Ethanol or Isopropanol.

          Part 3: Step-by-Step Disposal Protocol

          This protocol ensures compliance with EPA standards and Best Management Practices (BMP) for laboratory chemical waste.

          Step 1: Waste Segregation[3][4]
          • Stream: Solid Organic Waste.

          • Compatibility: Segregate from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.

          • Container: High-density polyethylene (HDPE) or glass wide-mouth jar with a screw-top lid.

          Step 2: Packaging & Labeling
          • Action: Transfer the solid waste directly into the container. Do not fill more than 90% capacity.

          • Labeling:

            • Chemical Name: Write fully: "this compound". Avoid abbreviations like "BPA-beta".

            • Hazard Checkbox: Check "Irritant" or "Toxic" (precautionary) on your institution's waste tag.

            • Constituents: If the waste is a mixture (e.g., leftover reaction crude), list all solvents (e.g., "Solid waste with trace Ethyl Acetate").

          Step 3: Final Disposal Method
          • Primary Method: High-Temperature Incineration .

            • Why? The benzyloxy ether linkage and the amino acid backbone are effectively mineralized to

              
              , 
              
              
              
              , and
              
              
              oxides at temperatures >850°C, destroying any potential biological activity.
          • Prohibited Methods:

            • Sanitary Sewer: Strictly prohibited due to low water solubility and potential bioaccumulation.[1]

            • Trash/Landfill: Prohibited.[2] Even "non-hazardous" chemical intermediates must not enter municipal waste streams.

          Part 4: Operational Workflow (Decision Tree)

          The following diagram illustrates the logical flow for disposing of this specific compound, distinguishing between pure solid waste and reaction mixtures.

          DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State Assessment Start->StateCheck IsSolid Pure Solid / Powder StateCheck->IsSolid Dry Powder IsLiquid Solution / Mother Liquor StateCheck->IsLiquid Dissolved SegregationSolid Segregate: Solid Organic Waste (No Oxidizers) IsSolid->SegregationSolid SolventCheck Halogenated Solvents Present? (DCM, Chloroform) IsLiquid->SolventCheck Labeling Labeling: Full Chemical Name + CAS #218608-77-6 SegregationSolid->Labeling SegregationLiquid Segregate: Liquid Organic Waste StreamHalo Stream: Halogenated Organic SolventCheck->StreamHalo Yes StreamNonHalo Stream: Non-Halogenated Organic SolventCheck->StreamNonHalo No StreamHalo->Labeling StreamNonHalo->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

          Figure 1: Decision logic for segregating and disposing of this compound based on physical state and solvent composition.

          Part 5: Regulatory & Compliance Context

          While this compound is not typically listed under RCRA 40 CFR 261.33 (P or U lists), it falls under the "Cradle-to-Grave" responsibility of the generator.

          • Waste Coding:

            • If pure: Classify as "Non-RCRA Regulated Chemical Solid."

            • If mixed with flammable solvents (e.g., Methanol): Assign code D001 (Ignitable).

          • Documentation:

            • Maintain a log of the mass disposed of.

            • Ensure the Safety Data Sheet (SDS) is accessible to the waste management team.

          References

          • PubChem. this compound Compound Summary (CID 670406). National Library of Medicine. Retrieved from [Link]

          • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

          • University of Wisconsin-Madison. Disposal Procedures by Chemical (Amino Acid Derivatives). Retrieved from [Link]

          Sources

          ×

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          (r)-3-(p-Benzyloxyphenyl)-beta-alanine
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          (r)-3-(p-Benzyloxyphenyl)-beta-alanine

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.